3-(Methylamino)propanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(methylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-5-3-2-4(6)7/h5H,2-3H2,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDIPNVCWMXZNFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10181298 | |
| Record name | beta-Alanine, N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10181298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2679-14-3 | |
| Record name | N-Methyl-β-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2679-14-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Alanine, N-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002679143 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-Alanine, N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10181298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Methyl-beta-alanine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Basic Properties of 3-(Methylamino)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Methylamino)propanoic acid, also known as N-methyl-β-alanine, is a β-amino acid with significant applications in organic synthesis, serving as a versatile building block in the pharmaceutical and fine chemical industries.[1] Its structure, featuring a secondary amine and a carboxylic acid, imparts specific chemical properties that are crucial for its use in the development of novel compounds, including peptide analogues and central nervous system agents. This technical guide provides a comprehensive overview of the core basic properties of this compound, detailed experimental protocols for their determination, and visualizations of relevant experimental workflows.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in research and development.
| Property | Value | Source |
| Molecular Formula | C₄H₉NO₂ | [1] |
| Molecular Weight | 103.12 g/mol | [1] |
| Appearance | White solid | |
| Melting Point | 164-166 °C | [2] |
| Boiling Point | 217.3 °C at 760 mmHg | [2] |
| Density | 1.052 g/cm³ | [2] |
| Predicted pKa | 3.66 ± 0.12 | |
| Solubility | Soluble in water, slightly soluble in methanol. | |
| Vapor Pressure | 0.051 mmHg at 25°C | [2] |
| LogP | 0.07140 | [2] |
Basicity and pKa Determination
The basicity of this compound is attributed to its secondary amino group. The acid dissociation constant (pKa) is a critical parameter for understanding its ionization state at different pH values, which influences its solubility, reactivity, and biological interactions.
Zwitterionic Nature
Like other amino acids, this compound can exist as a zwitterion, where the carboxylic acid group is deprotonated and the amino group is protonated. The equilibrium between the neutral, cationic, and anionic forms is pH-dependent.
Caption: Zwitterionic equilibrium of this compound.
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a standard and accurate method for determining the pKa values of ionizable compounds.[3][4][5]
Objective: To determine the pKa values of the carboxylic acid and methylamino groups of this compound.
Materials:
-
This compound
-
Standardized 0.1 M hydrochloric acid (HCl) solution
-
Standardized 0.1 M sodium hydroxide (NaOH) solution
-
Deionized water
-
pH meter with a combination electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
Preparation of the Analyte Solution: Accurately weigh a known amount of this compound and dissolve it in a specific volume of deionized water to prepare a solution of known concentration (e.g., 0.1 M).
-
Titration with Acid: Place the analyte solution in a beaker with a magnetic stir bar. Immerse the pH electrode in the solution and start stirring. Add the standardized 0.1 M HCl solution in small, precise increments from a burette. Record the pH value after each addition, allowing the reading to stabilize. Continue the titration until a significant drop in pH is observed and the pH becomes strongly acidic.
-
Titration with Base: Repeat the process with a fresh sample of the analyte solution, this time titrating with the standardized 0.1 M NaOH solution. Add the base in increments and record the pH after each addition until the pH becomes strongly basic.
-
Data Analysis: Plot the pH values against the volume of titrant (HCl or NaOH) added. The resulting titration curve will show equivalence points, which are the points of steepest slope. The pKa values can be determined from the half-equivalence points, where half of the functional group has been protonated or deprotonated. For the titration with NaOH, the pKa of the carboxylic acid group (pKa1) is the pH at the first half-equivalence point. The pKa of the methylamino group (pKa2) is the pH at the second half-equivalence point.
Caption: Workflow for pKa determination by potentiometric titration.
Solubility
The solubility of this compound is a key parameter for its formulation and application in various solvent systems. While qualitatively described as soluble in water, quantitative determination is crucial for many applications.
Experimental Protocol: Shake-Flask Method for Solubility Determination
The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[6][7][8][9][10]
Objective: To quantitatively determine the solubility of this compound in a specific solvent (e.g., water) at a controlled temperature.
Materials:
-
This compound
-
Solvent of interest (e.g., water, buffers of different pH)
-
Flasks with stoppers
-
Shaking incubator or orbital shaker
-
Centrifuge or filtration apparatus
-
Analytical method for quantification (e.g., HPLC, UV-Vis spectroscopy)
Procedure:
-
Preparation of a Saturated Solution: Add an excess amount of solid this compound to a flask containing the solvent. The presence of undissolved solid is essential to ensure that the solution is saturated.
-
Equilibration: Seal the flask and place it in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, remove the flask and allow the undissolved solid to settle. Separate the saturated solution from the excess solid by centrifugation or filtration. Care must be taken to avoid any temperature changes during this step.
-
Quantification: Accurately dilute the saturated solution with the solvent. Determine the concentration of this compound in the diluted solution using a validated analytical method.
-
Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L, by taking into account the dilution factor.
Caption: Workflow for solubility determination by the shake-flask method.
Biological Context: General Metabolism of β-Amino Acids
While specific metabolic pathways for this compound are not extensively documented, the general metabolism of β-amino acids involves transamination and further conversion into intermediates of central metabolic pathways.[11][12]
The initial step in the catabolism of many amino acids is the removal of the amino group, a process called transamination.[11] In this reaction, the amino group is transferred to an α-keto acid, commonly α-ketoglutarate, to form glutamate and a β-keto acid. The resulting carbon skeleton can then enter various metabolic pathways. For instance, the carbon skeleton of some β-amino acids can be converted to intermediates of the citric acid cycle, such as succinyl-CoA, which can then be used for energy production or biosynthesis.[12]
References
- 1. N-methyl-beta-alanine | C4H9NO2 | CID 75891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:2679-14-3 | Chemsrc [chemsrc.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 6. enamine.net [enamine.net]
- 7. quora.com [quora.com]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. bioassaysys.com [bioassaysys.com]
- 10. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 11. Biochemistry, Amino Acid Synthesis and Degradation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Amino Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chemical Structure and Synthesis of N-methyl-beta-alanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-methyl-beta-alanine (3-(methylamino)propanoic acid) is a non-proteinogenic β-amino acid with growing interest in various scientific domains. This technical guide provides a comprehensive overview of its chemical structure and delves into the primary synthetic methodologies for its preparation. Detailed experimental protocols for key synthesis routes are presented, accompanied by quantitative data to facilitate comparison and reproducibility. Furthermore, this document includes visualizations of synthetic workflows to provide a clear and logical representation of the chemical processes involved.
Chemical Structure and Properties
N-methyl-beta-alanine is a derivative of the naturally occurring β-amino acid, β-alanine, where a methyl group is substituted on the amino nitrogen. This modification influences its chemical properties and biological activity.
Chemical Structure:
The IUPAC name for this compound is this compound.[1] Key identifiers and physicochemical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 2679-14-3 |
| Molecular Formula | C4H9NO2 |
| Molecular Weight | 103.12 g/mol |
| Appearance | White to light yellow powder or crystal |
Synthetic Methodologies
Several synthetic routes have been developed for the production of N-methyl-beta-alanine. The choice of method often depends on the desired scale, purity requirements, and the availability of starting materials. The most prominent methods include the hydrolysis of β-methylaminopropionitrile, a multi-step synthesis involving a Mannich reaction, the Michael addition of methylamine to an acrylic acid derivative, and the direct N-methylation of β-alanine.
Hydrolysis of β-methylaminopropionitrile
A highly efficient and high-yield method for the synthesis of N-methyl-beta-alanine is the hydrolysis of β-methylaminopropionitrile.[2] This precursor is readily prepared via the addition reaction of methylamine and acrylonitrile. The subsequent hydrolysis of the nitrile group to a carboxylic acid can be catalyzed by either an acid or a base.[2]
-
Reaction Setup: A reaction vessel equipped with a stirrer, dropping funnel, and temperature control is charged with concentrated hydrochloric acid. The acid is heated to 70°C.[2]
-
Addition of Nitrile: An aqueous solution of β-methylaminopropionitrile (e.g., 149.0 g, containing 84.1 g of the nitrile) is added dropwise to the heated acid over a period of 4 hours, while maintaining the internal temperature at 70°C.[2]
-
Reaction Completion and Work-up: After the addition is complete, the reaction mixture is degassed at 70°C to remove by-produced ammonia.[2] The resulting aqueous solution of N-methyl-beta-alanine can be used directly or further purified.
-
Reaction Setup: A reaction vessel is charged with a 30% aqueous solution of sodium hydroxide.
-
Reaction: An aqueous solution of β-methylaminopropionitrile is added to the sodium hydroxide solution, and the mixture is heated to 70°C and allowed to react for 4 hours.
-
Work-up: Following the reaction, the mixture is degassed at the same temperature to remove ammonia.
Multi-step Synthesis via Mannich Reaction
A more complex, multi-step synthesis route to produce optically pure β-N-methylamino-L-alanine involves an initial Mannich reaction.[3] This method is particularly relevant for the synthesis of specific stereoisomers.
-
Mannich Reaction: Diethyl acetamidomalonate, N-methylbenzylamine, and a formaldehyde aqueous solution are stirred at room temperature for 4-10 hours to yield the initial intermediate.[3]
-
Hydrolysis and Decarboxylation: The intermediate from the Mannich reaction is hydrolyzed and decarboxylated using an inorganic base like sodium hydroxide in ethanol, followed by heating under reflux for 10-20 hours. Acidification with dilute hydrochloric acid yields the second intermediate.[3]
-
Debenzylation and Boc Protection: The benzyl protecting group is removed via palladium-carbon catalyzed hydrogenation in the presence of di-tert-butyl dicarbonate (Boc anhydride) to yield the Boc-protected intermediate.[3]
-
Enzymatic Resolution and Protection: An L-acyl aminotransferase is used to resolve the enantiomers, followed by another Boc-protection step.
-
Deprotection: The final step involves the removal of the Boc protecting group using hydrogen chloride in dioxane to yield the final product as a dihydrochloride salt.[3]
Michael Addition of Methylamine to Acrylic Acid Derivatives
The Michael addition of methylamine to an activated alkene, such as an acrylic acid ester, is a direct method for forming the carbon-nitrogen bond in N-methyl-beta-alanine. The use of microwave irradiation can significantly accelerate this reaction and improve yields.[4]
-
Reactants: Methylamine is reacted with an acrylic acid ester (e.g., methyl acrylate) in a suitable solvent like methanol.
-
Reaction Conditions: The reaction mixture is subjected to microwave irradiation at a controlled temperature (e.g., 115-130°C) for a short duration (e.g., 1-3 hours).[4]
-
Work-up and Hydrolysis: The resulting N-methyl-beta-alanine ester is then hydrolyzed to the carboxylic acid, typically under basic conditions, followed by neutralization.
N-methylation of β-alanine
The direct methylation of β-alanine is another synthetic strategy. In biological systems, this transformation is catalyzed by N-methyltransferases using S-adenosyl-L-methionine as the methyl donor.[5][6] In a laboratory setting, chemical methylation can be achieved, although care must be taken to control the degree of methylation to avoid the formation of N,N-dimethyl-beta-alanine.
Quantitative Data Summary
The following table summarizes the reported yields for the different synthetic methods, providing a basis for comparison.
| Synthesis Method | Key Reagents | Reported Yield | Reference |
| Acid-Catalyzed Hydrolysis | β-methylaminopropionitrile, HCl | 99.3% | [2] |
| Base-Catalyzed Hydrolysis | β-methylaminopropionitrile, NaOH | 97.4% | [2] |
| Multi-step Mannich Route | Diethyl acetamidomalonate, etc. | 33-38% (combined for first 3 steps) | |
| Microwave-Assisted Michael Addition | Benzylamine, methyl crotonate | 83-98% (for analogous reaction) | [4] |
Conclusion
The synthesis of N-methyl-beta-alanine can be accomplished through several distinct pathways. The hydrolysis of β-methylaminopropionitrile stands out as a particularly high-yielding and efficient method for large-scale production. For the synthesis of enantiomerically pure forms, a multi-step approach involving a Mannich reaction and enzymatic resolution is a viable, albeit more complex, option. The Michael addition and direct N-methylation routes offer alternative strategies, with the former benefiting from modern techniques like microwave-assisted synthesis to enhance reaction rates and yields. The selection of the most appropriate synthetic route will be dictated by the specific requirements of the research or development project, including scale, desired purity, and cost-effectiveness.
References
- 1. N-methyl-beta-alanine | C4H9NO2 | CID 75891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. JPH05112513A - Method for producing N-methyl-β-alanine - Google Patents [patents.google.com]
- 3. CN109369442B - Preparation method of beta-N-methylamino-L-alanine - Google Patents [patents.google.com]
- 4. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. beta-Alanine betaine synthesis in the Plumbaginaceae. Purification and characterization of a trifunctional, S-adenosyl-L-methionine-dependent N-methyltransferase from Limonium latifolium leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. β-Alanine Betaine Synthesis in the Plumbaginaceae. Purification and Characterization of a Trifunctional, S-Adenosyl-l-Methionine-Dependent N-Methyltransferase from Limonium latifolium Leaves - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of N-methylated beta-alanine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-methyl-β-alanine is a non-proteinogenic amino acid that serves as a key intermediate in the biosynthesis of the osmoprotectant β-alanine betaine in certain plants. While its intrinsic biological activity in mammals is not well-characterized, it is utilized in drug development as a synthetic amino acid to enhance the pharmacological properties of peptides. This technical guide provides a comprehensive overview of the known biological activities of N-methyl-β-alanine, its metabolic pathway in plants, and its applications in pharmaceutical research. It also clearly distinguishes it from its neurotoxic isomer, β-N-methylamino-L-alanine (BMAA), and details relevant experimental protocols for its synthesis, purification, and analysis.
Introduction
N-methyl-β-alanine, also known as 3-(methylamino)propanoic acid, is an N-methylated derivative of the β-amino acid, β-alanine. Its biological significance is primarily understood in the context of plant physiology, where it is a precursor in a specialized metabolic pathway. In the realm of pharmacology, N-methyl-β-alanine is employed to modify peptide structures, thereby improving their stability and therapeutic potential. A crucial point of clarification is the distinction between N-methyl-β-alanine and its structural isomer, β-N-methylamino-L-alanine (BMAA). BMAA is a well-documented neurotoxin implicated in neurodegenerative diseases, and it is imperative to differentiate the biological activities of these two distinct molecules.[1]
Distinction from β-N-methylamino-L-alanine (BMAA)
N-methyl-β-alanine and BMAA are structural isomers with the same molecular formula (C4H10N2O2), but their atomic arrangements and, consequently, their biological effects are vastly different.
-
N-methyl-β-alanine: The methyl group is attached to the nitrogen of the β-amino group.
-
β-N-methylamino-L-alanine (BMAA): The methylamino group is attached to the β-carbon of L-alanine.
BMAA is a potent neurotoxin that can act as an excitotoxin through its interaction with glutamate receptors, particularly NMDA and metabotropic glutamate receptors.[2][3][4] Its neurotoxicity is enhanced in the presence of bicarbonate.[2] In contrast, there is no substantial evidence to suggest that N-methyl-β-alanine exhibits similar neurotoxic properties. The majority of research on the neuropharmacology of N-methylated alanines has focused on BMAA.
Metabolic Pathway in Plants: Biosynthesis of β-Alanine Betaine
The most well-defined biological role of N-methyl-β-alanine is as an intermediate in the synthesis of β-alanine betaine, an osmoprotective compound accumulated by plants in the Plumbaginaceae family under conditions of salinity and hypoxia.[5][6] This pathway involves the sequential N-methylation of β-alanine, catalyzed by a trifunctional S-adenosyl-L-methionine (SAM)-dependent N-methyltransferase (NMT).[5][6]
The enzymatic steps are as follows:
-
β-alanine to N-methyl-β-alanine: The N-methyltransferase catalyzes the transfer of a methyl group from SAM to the amino group of β-alanine.
-
N-methyl-β-alanine to N,N-dimethyl-β-alanine: The same enzyme facilitates the addition of a second methyl group.
-
N,N-dimethyl-β-alanine to β-alanine betaine: A final methylation step completes the synthesis of β-alanine betaine.
Biological Activity in Mammals and Pharmaceutical Applications
Direct research on the intrinsic biological activity of N-methyl-β-alanine in mammals is limited. However, it has been noted for its potential as an antinociceptive (pain-reducing) agent and its ability to synergistically increase the potency of the opioid peptide, dermorphin.[7] The precise mechanism of this synergy is not fully elucidated but may involve alterations in receptor binding or signaling of dermorphin.
The primary application of N-methyl-β-alanine in a pharmaceutical context is as a building block in peptide synthesis to create more drug-like molecules. N-methylation of peptide backbones can confer several advantageous properties:
-
Increased Proteolytic Stability: The methyl group can sterically hinder the action of proteases, prolonging the half-life of the peptide.
-
Enhanced Membrane Permeability: The increased lipophilicity can improve absorption and distribution.
-
Conformational Constraint: N-methylation can lock the peptide into a more bioactive conformation, potentially increasing receptor affinity and selectivity.
Quantitative Data
Quantitative data on the biological activity of N-methyl-β-alanine is sparse. The most relevant data comes from the study of the N-methyltransferase enzyme in plants.
| Parameter | Substrate | Value | Organism | Reference |
| Apparent Km | β-Alanine | 5.3 mM | Limonium latifolium | [6] |
| Apparent Km | N-methyl-β-alanine | 5.7 mM | Limonium latifolium | [6] |
| Apparent Km | N,N-dimethyl-β-alanine | 5.9 mM | Limonium latifolium | [6] |
| Apparent Km | S-adenosyl-L-methionine | 45 µM | Limonium latifolium | [6] |
Experimental Protocols
Synthesis of N-methyl-β-alanine
This protocol describes a general method for the synthesis of N-methyl-β-alanine via the hydrolysis of β-methylaminopropionitrile.
Materials:
-
β-methylaminopropionitrile
-
20% aqueous potassium hydroxide (KOH) solution
-
Hydrochloric acid (HCl) for pH adjustment
-
High-performance liquid chromatography (HPLC) system for analysis
Procedure:
-
Heat a 20% aqueous KOH solution to 80°C.
-
Slowly add β-methylaminopropionitrile dropwise to the heated KOH solution over 4 hours, maintaining the temperature at 80°C.
-
After the addition is complete, continue heating at 80°C to degas and remove ammonia.
-
Monitor the reaction progress by HPLC.
-
Upon completion, cool the reaction mixture and adjust the pH to isolate N-methyl-β-alanine.
Purification of N-methyl-β-alanine by Recrystallization
Materials:
-
Crude N-methyl-β-alanine
-
Deionized water
-
Methanol
-
Activated charcoal (optional)
-
Filtration apparatus
Procedure:
-
Dissolve the crude N-methyl-β-alanine in a minimal amount of hot deionized water.
-
If the solution is colored, add a small amount of activated charcoal and swirl.
-
Hot filter the solution to remove insoluble impurities and charcoal.
-
Slowly add methanol (approximately 5 times the volume of water) to the hot filtrate to induce cloudiness.
-
Allow the solution to cool slowly to room temperature, then transfer to a refrigerator (0-4°C) to promote crystallization.
-
Collect the crystals by filtration, wash with cold methanol, and dry under vacuum.
Analysis of N-methyl-β-alanine by HPLC
This protocol provides a general method for the analysis of N-methylated amino acids.
Instrumentation:
-
HPLC system with a UV or fluorescence detector. Derivatization is required for detection.
Pre-column Derivatization with o-Phthalaldehyde (OPA):
-
Mix the N-methyl-β-alanine sample with OPA reagent in a borate buffer.
-
Allow the reaction to proceed for a short time (e.g., 1-2 minutes).
-
Inject the derivatized sample onto the HPLC column.
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column
-
Mobile Phase A: Aqueous buffer (e.g., sodium acetate)
-
Mobile Phase B: Acetonitrile or methanol
-
Gradient: A suitable gradient from low to high organic phase.
-
Detection: Fluorescence detector (e.g., Ex: 340 nm, Em: 450 nm for OPA derivatives).
Conclusion
N-methyl-β-alanine is a molecule with a well-defined role in plant metabolism as an intermediate in the synthesis of the osmoprotectant β-alanine betaine. In mammals, its intrinsic biological activity remains largely unexplored, with current knowledge pointing towards potential antinociceptive effects and synergistic interactions with opioid peptides. Its primary utility for researchers in drug development lies in its application as a synthetic building block to enhance the pharmacokinetic properties of peptide-based therapeutics. It is critical for researchers to distinguish N-methyl-β-alanine from its neurotoxic isomer, BMAA, to avoid erroneous interpretation of biological data. Further investigation is warranted to fully elucidate the pharmacological profile and potential therapeutic applications of N-methyl-β-alanine in mammalian systems.
References
- 1. Weak BMAA toxicity compares with that of the dietary supplement β-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beta-N-methylamino-L-alanine neurotoxicity: requirement for bicarbonate as a cofactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. beta-N-methylamino-L-alanine is a low-affinity agonist of metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beta-N-methylamino-L-alanine enhances neurotoxicity through multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The Synthesis and Role of β-Alanine in Plants [frontiersin.org]
- 6. beta-Alanine betaine synthesis in the Plumbaginaceae. Purification and characterization of a trifunctional, S-adenosyl-L-methionine-dependent N-methyltransferase from Limonium latifolium leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biosynth.com [biosynth.com]
The Function of N-Methyl-Beta-Alanine: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of a Unique Non-Proteinogenic Amino Acid in Metabolism and Medicinal Chemistry
Abstract
N-methyl-beta-alanine is a non-proteinogenic amino acid that, while not a direct participant in major signaling pathways in mammals, holds significance in specialized metabolic processes and serves as a valuable building block in synthetic chemistry. This technical guide provides a comprehensive overview of the current understanding of N-methyl-beta-alanine, focusing on its biosynthesis, its role as a metabolic intermediate, and its application in drug development, particularly in the modification of peptide therapeutics. This document clarifies its distinction from its neurotoxic isomer, β-N-methylamino-L-alanine (BMAA), and summarizes key quantitative data and experimental methodologies to support further research and development.
Introduction: Defining N-Methyl-Beta-Alanine
N-methyl-beta-alanine is a derivative of the beta-amino acid, beta-alanine, with a methyl group attached to the nitrogen atom.[1] Its chemical structure confers distinct properties that make it a subject of interest in both natural product biosynthesis and synthetic chemistry. It is crucial to distinguish N-methyl-beta-alanine from its isomers, as they possess vastly different biological activities.
-
N-Methyl-Beta-Alanine: The subject of this guide, primarily known as an intermediate in the synthesis of beta-alanine betaine in plants.[2]
-
β-N-methylamino-L-alanine (L-BMAA): A neurotoxin produced by cyanobacteria that has been implicated in neurodegenerative diseases.[3][4] It acts as an excitotoxin through its interaction with glutamate receptors.[4][5]
-
N-methyl-DL-alanine: An alpha-amino acid derivative used as a building block in peptide synthesis to enhance stability and bioavailability.[6][7]
This guide will focus exclusively on the synthesis and functions attributed to N-methyl-beta-alanine.
Biosynthesis of N-Methyl-Beta-Alanine in Plants
The primary and most well-characterized role of N-methyl-beta-alanine is as an intermediate in the synthesis of the osmoprotectant beta-alanine betaine in certain plant species, particularly within the Plumbaginaceae family.[2][8] This pathway involves the sequential methylation of beta-alanine.
The synthesis is catalyzed by a trifunctional, S-adenosyl-L-methionine (SAM)-dependent N-methyltransferase (NMTase).[2] This enzyme facilitates the transfer of a methyl group from SAM to beta-alanine, forming N-methyl-beta-alanine. The same enzyme then catalyzes the subsequent methylations to produce N,N-dimethyl-beta-alanine and finally beta-alanine betaine.[2]
Enzyme Kinetics
The N-methyltransferase from Limonium latifolium has been purified and characterized, providing the following kinetic data.[2]
| Substrate | Apparent K_m (mM) |
| Beta-Alanine | 5.3 |
| N-Methyl-Beta-Alanine | 5.7 |
| N,N-Dimethyl-Beta-Alanine | 5.9 |
| S-Adenosyl-L-Methionine | 0.045 |
Table 1: Apparent Michaelis-Menten constants (K_m) for the N-methyltransferase from Limonium latifolium leaves.[2]
Signaling Pathway Diagram
Application in Drug Development and Peptide Synthesis
While direct pharmacological activity of N-methyl-beta-alanine is not well-documented, its utility as a synthetic building block in drug development is an area of significant interest. The incorporation of N-methylated amino acids into peptides is a strategy to enhance their therapeutic potential.[9]
N-methylation of the peptide backbone can:
-
Increase Proteolytic Stability: The methyl group provides steric hindrance, protecting the amide bond from enzymatic degradation.[9]
-
Enhance Membrane Permeability: The modification can alter the physicochemical properties of the peptide, potentially improving its absorption and distribution.[9]
-
Constrain Conformation: N-methylation can restrict the conformational flexibility of the peptide, which can lead to a more favorable binding to its target.[9]
Case Study: Dermorphin Analogs
A notable example of N-methyl-beta-alanine's application is in the development of analogs of dermorphin, a potent opioid peptide.[8] In a study of dermorphin tetrapeptide analogs, N-methyl-beta-alanine was substituted at position 4. One of the resulting compounds, ADAMB, demonstrated strong oral antinociceptive activity in mice.[8]
| Compound | Administration | ED_50 (mg/kg) |
| ADAMB (containing N-methyl-beta-alanine) | Oral | 5.8 |
| Morphine | Oral | 22.2 |
Table 2: Comparison of the oral antinociceptive activity (ED_50) of a dermorphin analog containing N-methyl-beta-alanine (ADAMB) and morphine in the mouse tail pressure test.[8]
General Workflow for N-Methylated Peptide Synthesis
Experimental Protocols
Detailed experimental protocols for assessing the direct pharmacological activity of N-methyl-beta-alanine are scarce in the literature. However, protocols for the synthesis of N-methyl-beta-alanine derivatives and their incorporation into peptides are available.
Synthesis of N-Methyl-Beta-Alanine Derivatives
A general method for the preparation of N-methyl-beta-alanine derivatives involves a one-pot reaction with the following steps:
-
Acylation: A carboxylic acid (RCOOH) is acylated with oxalyl chloride.
-
First Substitution: Methylamine is added to the reaction mixture to perform a substitution reaction.
-
Second Substitution: Sodium hydride and chloropropionic acid or bromopropionic acid are added to yield the N-methyl-beta-alanine derivative.
Note: This is a generalized description based on a patent for the synthesis of N-methyl-beta-alanine derivatives and should be adapted and optimized for specific substrates and scales.
Incorporation of N-Methyl-Beta-Alanine into Peptides via SPPS
The solid-phase peptide synthesis (SPPS) of peptides containing N-methyl-beta-alanine typically follows these steps:
-
Resin Preparation: An appropriate resin (e.g., Rink amide resin) is swelled in a suitable solvent like dimethylformamide (DMF).
-
Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group of the resin-bound amino acid is removed using a solution of piperidine in DMF.
-
Coupling: The Fmoc-protected N-methyl-beta-alanine is activated using a coupling reagent (e.g., HATU) and a base (e.g., DIPEA) and then added to the deprotected resin.
-
Washing: The resin is thoroughly washed to remove excess reagents and byproducts.
-
Iteration: The deprotection, coupling, and washing steps are repeated for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: The final peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid-based).
-
Purification: The crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion and Future Directions
The current body of scientific literature defines the primary function of N-methyl-beta-alanine as a metabolic intermediate in the biosynthesis of beta-alanine betaine in plants and as a valuable synthetic tool in medicinal chemistry. Its application in modifying peptides to improve their pharmacokinetic properties is a promising area for drug development, as evidenced by its use in potent dermorphin analogs.
However, a significant gap exists in the understanding of the direct pharmacological effects of N-methyl-beta-alanine in mammalian systems. Future research should focus on:
-
Pharmacological Screening: Comprehensive screening of N-methyl-beta-alanine against a wide range of receptors, enzymes, and ion channels to identify potential biological targets.
-
In Vivo Studies: Investigation of the pharmacokinetics, safety profile, and potential therapeutic effects of N-methyl-beta-alanine in animal models.
-
Exploration of Novel Derivatives: Synthesis and evaluation of novel derivatives of N-methyl-beta-alanine to explore structure-activity relationships and identify compounds with desirable pharmacological properties.
A deeper understanding of the biological activities of this unique non-proteinogenic amino acid may unlock new avenues for therapeutic intervention.
References
- 1. mdpi.com [mdpi.com]
- 2. Dermorphin tetrapeptide analogs as potent and long-lasting analgesics with pharmacological profiles distinct from morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-methyl-beta-alanine | C4H9NO2 | CID 75891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. Beta-N-methylamino-L-alanine neurotoxicity: requirement for bicarbonate as a cofactor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Neurotoxin: A Technical Guide to the Discovery and Natural Occurrence of 3-(Methylamino)propanoic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Methylamino)propanoic acid, more commonly known as β-N-methylamino-L-alanine (BMAA), is a non-proteinogenic amino acid that has garnered significant scientific attention due to its potent neurotoxic properties and its putative association with neurodegenerative diseases. This technical guide provides a comprehensive overview of the discovery, natural occurrence, and analytical methodologies for BMAA, intended for researchers, scientists, and professionals in the field of drug development.
Discovery
The story of BMAA's discovery is intrinsically linked to the high incidence of a neurodegenerative disease complex, Amyotrophic Lateral Sclerosis/Parkinsonism-Dementia Complex (ALS/PDC), observed among the Chamorro people of Guam in the mid-20th century.[1] Initial investigations into the local diet led to the isolation of BMAA from the seeds of the cycad tree, Cycas micronesica, in 1967.[1] The consumption of flour made from these seeds was a common practice among the Chamorro population.[1] This discovery prompted further research into a potential environmental cause for this neurological disorder.
Natural Occurrence and Distribution
Once thought to be confined to cycad plants, subsequent research has revealed that BMAA is produced by a diverse range of organisms and is found in various ecosystems worldwide.
Producers of BMAA:
-
Cyanobacteria: A wide array of both free-living and symbiotic cyanobacteria, spanning marine, freshwater, and terrestrial environments, are now recognized as primary producers of BMAA.[2][3] This widespread production by cyanobacteria is a significant factor in the global distribution of BMAA.
-
Diatoms and Dinoflagellates: Beyond prokaryotes, certain eukaryotic microalgae, including various species of diatoms and dinoflagellates, have also been identified as producers of BMAA.[4][5]
Bioaccumulation and Biomagnification:
A critical aspect of BMAA's environmental toxicology is its ability to bioaccumulate in organisms and biomagnify through food webs. This has been observed in both terrestrial and aquatic ecosystems. For instance, BMAA produced by symbiotic cyanobacteria in the roots of cycad trees can accumulate in the seeds. Flying foxes that consume these seeds show significantly higher concentrations of BMAA.[3] Similarly, in aquatic environments, BMAA can accumulate in shellfish, crustaceans, and fish.[6][7][8]
Quantitative Data on Natural Occurrence
The concentration of BMAA varies considerably depending on the organism, environmental conditions, and the analytical methods employed. The following tables summarize quantitative data from various studies.
Table 1: BMAA Concentrations in Cyanobacteria
| Cyanobacterial Species/Sample | Concentration (µg/g dry weight) | Reference |
| Nostoc sp. (axenic culture) | 0.3 | [3] |
| Cyanobacterial bloom (South Florida) | up to ~7000 | [9] |
| Myxosarcina sp. 06146 | Varies with culture media | [10] |
| Nostoc sp. 06077 | Varies with culture media | [10] |
| Various freshwater isolates (Australia) | Generally higher than other regions | [11] |
Table 2: BMAA Concentrations in Cycad Seeds and Flour
| Sample | Concentration | Reference |
| Cycas micronesica coralloid roots (mildly infected) | 37 µg/g | [3] |
| Processed cycad flour | 0.00 to 18.39 µg/g (mean 5.44 µg/g) | [12] |
| Processed cycad flour (mean) | ~0.005% by weight | [13] |
Table 3: BMAA Concentrations in Aquatic Organisms
| Organism | Concentration | Reference |
| Blue mussel, oyster, shrimp, plaice, char, herring (Swedish markets) | 0.01-0.90 µg/g wet weight | [8] |
| Crabs (aquatic) | 4.7 to 14.1 µg/g dry weight | [7][14] |
| Oysters (aquatic) | 6.8 to 46.9 µg/g dry weight | [7][14] |
| Mussels (aquatic) | 0.63 to 1.6 µg/g wet weight | [7][14] |
| Fish (various species) | Varies | [7][15] |
Table 4: BMAA Concentrations in Diatoms
| Diatom Species | Concentration (ng/g dry weight) | Reference |
| Various axenic cultures | 1.1 to 3.8 | [5] |
| Freshwater diatom cultures | up to 369.64 | [4][16] |
Proposed Mechanisms of Neurotoxicity
The neurotoxic effects of BMAA are thought to be mediated through several mechanisms, which are not mutually exclusive.
Excitotoxicity via Glutamate Receptor Activation
BMAA can act as an agonist at glutamate receptors, primarily N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA)/kainate receptors.[17][18][19] This leads to excessive neuronal excitation, an influx of calcium ions (Ca2+), and the generation of reactive oxygen species (ROS), ultimately causing neuronal cell death.[17][20]
Protein Misincorporation and ER Stress
BMAA can be mistakenly incorporated into nascent polypeptide chains in place of the amino acid L-serine during protein synthesis.[1][21][22] This misincorporation can lead to protein misfolding and aggregation, inducing endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), which can trigger apoptosis.[23]
Inhibition of the Cystine/Glutamate Antiporter (System Xc⁻)
BMAA can inhibit the system Xc⁻ antiporter, which is responsible for the cellular uptake of cystine in exchange for glutamate.[24] This inhibition leads to a depletion of intracellular glutathione (GSH), a major antioxidant, thereby increasing oxidative stress. It also results in an increased release of glutamate into the extracellular space, contributing to excitotoxicity.[24]
Experimental Protocols
Accurate detection and quantification of BMAA are challenging due to its low concentrations in complex biological matrices and the presence of isomers such as 2,4-diaminobutyric acid (DAB) and N-(2-aminoethyl)glycine (AEG). The following outlines key experimental steps commonly employed.
Sample Preparation and Extraction
The extraction method depends on whether free, soluble-bound, or total BMAA is being analyzed.
-
Free BMAA: Extraction is typically performed using 0.1 M trichloroacetic acid (TCA). The sample is homogenized in TCA, centrifuged, and the supernatant containing the free amino acids is collected.
-
Total Soluble BMAA: The supernatant from the TCA extraction is subjected to acid hydrolysis (typically 6 M HCl at 110°C for 16-24 hours) to release BMAA from soluble-bound forms.
-
Total BMAA: The entire sample (or the pellet from the TCA extraction for protein-bound BMAA) is subjected to acid hydrolysis.
Analytical Techniques
-
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): This method requires pre-column derivatization of BMAA with a fluorescent tag, such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC). While sensitive, it can be prone to interference from co-eluting compounds.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely accepted method for BMAA analysis due to its high selectivity and sensitivity. It can be performed with or without derivatization.
-
With Derivatization: Derivatizing agents like AQC or propyl chloroformate are used to improve chromatographic separation and ionization efficiency.
-
Without Derivatization (Underivatized): Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed for the separation of the polar, underivatized BMAA molecule.
-
-
Capillary Electrophoresis (CE): This technique has also been used for the determination of BMAA in cyanobacterial samples.
Biosynthesis
The biosynthetic pathway of BMAA in cyanobacteria and other producing organisms remains largely unelucidated.[2] Several hypothetical pathways have been proposed, but they currently lack definitive experimental support.[25] The regulation of BMAA production appears to be influenced by environmental factors, with some studies suggesting an increase in production under nitrogen-limited conditions.
Conclusion
This compound is a globally distributed neurotoxin produced by a variety of microorganisms. Its discovery, linked to a cluster of neurodegenerative diseases in Guam, has spurred decades of research into its natural occurrence, toxicology, and analytical detection. While significant progress has been made in understanding its distribution and in developing robust analytical methods, further research is needed to fully elucidate its biosynthetic pathway and the precise molecular mechanisms underlying its neurotoxicity. This knowledge is crucial for assessing the risks associated with environmental exposure and for the development of potential therapeutic interventions.
References
- 1. The non-protein amino acid BMAA is misincorporated into human proteins in place of L-serine causing protein misfolding and aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Microbial BMAA and the Pathway for Parkinson’s Disease Neurodegeneration [frontiersin.org]
- 3. pnas.org [pnas.org]
- 4. mdpi.com [mdpi.com]
- 5. Diatoms: A Novel Source for the Neurotoxin BMAA in Aquatic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Occurrence of β-N-methylamino-l-alanine (BMAA) and Isomers in Aquatic Environments and Aquatic Food Sources for Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Presence of the Neurotoxin BMAA in Aquatic Ecosystems: What Do We Really Know? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cyanobacterial Blooms and the Occurrence of the neurotoxin beta-N-methylamino-L-alanine (BMAA) in South Florida Aquatic Food Webs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Content of the neurotoxins cycasin (methylazoxymethanol beta-D-glucoside) and BMAA (beta-N-methylamino-L-alanine) in cycad flour prepared by Guam Chamorros - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2-Amino-3-(methylamino)-propanoic acid (BMAA) in cycad flour: an unlikely cause of amyotrophic lateral sclerosis and parkinsonism-dementia of Guam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. BMAA selectively injures motor neurons via AMPA/kainate receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Uptake of β-N-methylamino-L-alanine (BMAA) into glutamate-specific synaptic vesicles: Exploring the validity of the excitotoxicity mechanism of BMAA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The cycad neurotoxic amino acid, beta-N-methylamino-L-alanine (BMAA), elevates intracellular calcium levels in dissociated rat brain cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The Non-Protein Amino Acid BMAA Is Misincorporated into Human Proteins in Place of l-Serine Causing Protein Misfolding and Aggregation | PLOS One [journals.plos.org]
- 22. The Non-Protein Amino Acid BMAA Is Misincorporated into Human Proteins in Place of l-Serine Causing Protein Misfolding and Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The use of L-serine to prevent β-methylamino-L-alanine (BMAA)-induced proteotoxic stress in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. beta-N-methylamino-l-alanine induces oxidative stress and glutamate release through action on system Xc(-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The Proposed Neurotoxin β-N-Methylamino-l-Alanine (BMAA) Is Taken up through Amino-Acid Transport Systems in the Cyanobacterium Anabaena PCC 7120 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Characteristics of N-methyl-beta-alanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methyl-beta-alanine, also known as 3-(methylamino)propanoic acid, is a derivative of the naturally occurring beta-amino acid, beta-alanine. As a modified amino acid, it holds potential interest in various fields, including drug development and biochemical research, due to its unique structural and chemical properties. Its applications can range from serving as a building block in peptide synthesis to acting as a synthetic amino acid in various industrial and pharmaceutical contexts.[1] This technical guide provides a comprehensive overview of the core physicochemical characteristics of N-methyl-beta-alanine, detailed experimental protocols for their determination, and a logical workflow for its characterization.
Physicochemical Properties
The fundamental physicochemical properties of N-methyl-beta-alanine are crucial for predicting its behavior in biological systems, designing formulations, and developing analytical methods. The following tables summarize the key quantitative data available for this compound.
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem |
| Synonyms | 3-(Methylamino)propionic Acid, N-Methyl-β-aminopropionic Acid | [2] |
| CAS Number | 2679-14-3 | [2] |
| Molecular Formula | C4H9NO2 | [3] |
| Appearance | White to light yellow powder/crystal | [2] |
| Property | Value | Source |
| Molecular Weight | 103.12 g/mol | [3] |
| Melting Point | 149 °C | TCI America |
| Boiling Point | 217.3 °C | [1] |
| pKa | Data not available | |
| Solubility | Data not available; Beta-alanine is highly soluble in water.[3] | |
| LogP | Data not available |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation and application of physicochemical data. Below are methodologies for determining the key properties of N-methyl-beta-alanine.
Determination of Melting Point (Capillary Method)
The melting point of a solid is a key indicator of its purity. The capillary method is a standard technique for its determination.
Materials:
-
N-methyl-beta-alanine sample
-
Capillary tubes
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Mortar and pestle
Procedure:
-
Ensure the N-methyl-beta-alanine sample is dry and in a fine powder form. If necessary, gently grind the sample using a mortar and pestle.
-
Press the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube.
-
Tap the closed end of the capillary tube on a hard surface to compact the sample at the bottom. A sample height of 2-3 mm is ideal.[4]
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
For an unknown sample, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range.
-
For a precise measurement, use a fresh sample and set the apparatus to heat rapidly to a temperature about 10-15 °C below the approximate melting point.[4]
-
Then, adjust the heating rate to a slow ramp of 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). This range is the melting point.
Determination of pKa (Acid-Base Titration)
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amino acid, pKa values are determined for the carboxylic acid and amino groups.[5]
Materials:
-
N-methyl-beta-alanine sample
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
pH meter with an electrode
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
-
Deionized water
Procedure:
-
Accurately weigh a known amount of N-methyl-beta-alanine and dissolve it in a known volume of deionized water in a beaker.
-
If starting from the zwitterionic form, first titrate with HCl to fully protonate the molecule. To do this, add the HCl solution in small increments from a burette while continuously monitoring the pH with a calibrated pH meter. Record the pH after each addition.
-
Once the pH is low (e.g., around 1.5-2.0), begin the titration with the standardized NaOH solution.
-
Add the NaOH solution in small, precise increments (e.g., 0.1-0.5 mL) from the burette.
-
After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.
-
Continue the titration until the pH reaches a high value (e.g., around 11-12).
-
Plot the pH (y-axis) versus the equivalents of NaOH added (x-axis) to generate a titration curve.
-
The pKa values are determined from the midpoints of the buffering regions (the flat portions of the curve).[5] The first pKa (for the carboxyl group) is the pH at which half of the carboxyl groups have been deprotonated. The second pKa (for the methylamino group) is the pH at which half of the amino groups have been deprotonated.
Determination of Aqueous Solubility (Shake-Flask Method)
Solubility is a critical parameter for drug development, affecting absorption and bioavailability. The shake-flask method is a common technique for determining equilibrium solubility.
Materials:
-
N-methyl-beta-alanine sample
-
Water (or other relevant buffer)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Analytical balance
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Add an excess amount of N-methyl-beta-alanine to a vial containing a known volume of the solvent (e.g., water).
-
Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient time to reach equilibrium (e.g., 24-48 hours). Equilibrium is reached when successive measurements of the concentration of the solute in the solution are consistent.[6]
-
After equilibration, centrifuge the samples to separate the undissolved solid from the saturated solution.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with the solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of N-methyl-beta-alanine in the diluted solution using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Calculate the original concentration in the saturated solution to determine the solubility.
Determination of Octanol-Water Partition Coefficient (LogP) by HPLC
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and pharmacokinetic properties. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a rapid and reliable method for estimating LogP.
Materials:
-
N-methyl-beta-alanine sample
-
HPLC system with a UV detector
-
Reversed-phase column (e.g., C18)
-
Mobile phase: a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile)
-
A set of standard compounds with known LogP values
-
Solvents for sample and standard preparation
Procedure:
-
Prepare a series of mobile phases with varying concentrations of the organic solvent.
-
Prepare solutions of the standard compounds and the N-methyl-beta-alanine sample in the mobile phase.
-
For each mobile phase composition, inject the standards and the sample onto the HPLC column and record the retention time (t_R).
-
Calculate the retention factor (k) for each compound using the formula: k = (t_R - t_0) / t_0, where t_0 is the void time of the column.
-
For each standard, extrapolate the retention factor to 100% aqueous mobile phase to obtain k_w.
-
Calculate log k_w for each standard.
-
Create a calibration curve by plotting the known LogP values of the standards against their calculated log k_w values.
-
Determine the log k_w for N-methyl-beta-alanine using the same extrapolation method.
-
Use the calibration curve to determine the LogP of N-methyl-beta-alanine from its log k_w value.
Visualizations
Logical Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel amino acid derivative like N-methyl-beta-alanine.
Caption: Workflow for the physicochemical characterization of N-methyl-beta-alanine.
N-Methyl-beta-alanine Synthesis Pathway
While N-methyl-beta-alanine can be synthesized through various routes, one potential pathway involves the N-methylation of beta-alanine. In some organisms, it is an intermediate in the synthesis of beta-alanine betaine.[7]
Caption: Biosynthetic pathway of β-Alanine Betaine via N-methyl-β-alanine.
References
- 1. N-Methyl-β-alanine | 2679-14-3 | FM122909 | Biosynth [biosynth.com]
- 2. N-Methyl-beta-alanine | 2679-14-3 | TCI AMERICA [tcichemicals.com]
- 3. N-methyl-beta-alanine | C4H9NO2 | CID 75891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 5. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. β-Alanine Betaine Synthesis in the Plumbaginaceae. Purification and Characterization of a Trifunctional, S-Adenosyl-l-Methionine-Dependent N-Methyltransferase from Limonium latifolium Leaves - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 3-(Methylamino)propanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic analysis of 3-(Methylamino)propanoic acid, also known as N-methyl-β-alanine. The document details the methodologies for nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and mass spectrometry (MS) for the characterization of this compound. The presented data and protocols are intended to support research, development, and quality control activities involving this molecule.
Introduction
This compound (C₄H₉NO₂) is a β-amino acid with a molecular weight of 103.12 g/mol .[1][2] Its structure, featuring a secondary amine and a carboxylic acid, makes it a molecule of interest in various chemical and pharmaceutical contexts. Accurate and thorough spectroscopic analysis is crucial for its identification, purity assessment, and structural elucidation. This guide outlines the key spectroscopic techniques and expected data for this compound.
Spectroscopic Data Summary
The following tables summarize the expected and reported quantitative data from the spectroscopic analysis of this compound and its derivatives.
Table 1: Nuclear Magnetic Resonance (NMR) Data
Note: The following data is based on a derivative of N-methyl-β-alanine and serves as an estimation of the chemical shifts for this compound.
¹H NMR (Proton NMR) Spectroscopic Data
| Protons | Chemical Shift (δ) ppm (Estimated) | Multiplicity | Integration |
| -CH₃ (Methyl) | 3.04 | s (singlet) | 3H |
| -CH₂-N (Methylene adjacent to Nitrogen) | 3.66 | t (triplet) | 2H |
| -CH₂-C=O (Methylene adjacent to Carbonyl) | 2.46-2.64 | m (multiplet) | 2H |
| -COOH (Carboxylic Acid) | 10-12 | br s (broad singlet) | 1H |
¹³C NMR (Carbon-13 NMR) Spectroscopic Data
| Carbon Atom | Chemical Shift (δ) ppm (Estimated) |
| -C H₃ (Methyl) | 33.5 |
| -C H₂-N (Methylene adjacent to Nitrogen) | 45.7 |
| -C H₂-C=O (Methylene adjacent to Carbonyl) | 36.6 |
| -C OOH (Carbonyl) | 174.1-175.3 |
Table 2: Mass Spectrometry (MS) Data
Gas Chromatography-Mass Spectrometry (GC-MS) Data [3]
| Mass-to-Charge Ratio (m/z) | Relative Abundance |
| 116.09 | 999 |
| 73.048 | 511 |
| 147.066 | 182 |
| 117.092 | 111 |
| 190.108 | 89 |
Table 3: Fourier-Transform Infrared (FTIR) Spectroscopy Data (Expected)
| Functional Group | Characteristic Absorption (cm⁻¹) | Bond Vibration |
| Carboxylic Acid (-COOH) | 2500-3300 (broad) | O-H stretch |
| Carbonyl (C=O) | 1700-1725 | C=O stretch |
| Secondary Amine (N-H) | 3300-3500 (moderate) | N-H stretch |
| C-N Stretch | 1020-1250 | C-N stretch |
| C-H Stretch (Alkyl) | 2850-2960 | C-H stretch |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of this compound.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Chloroform-d - CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation and Data Acquisition:
-
Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Acquire ¹H NMR spectra to determine proton chemical shifts, multiplicities, and integrations.
-
Acquire ¹³C NMR spectra to identify the chemical shifts of the unique carbon atoms in the molecule.
-
Standard pulse programs for both ¹H and ¹³C NMR should be used.
-
-
Data Processing:
-
Process the raw data by applying Fourier transformation.
-
Phase and baseline correct the resulting spectra.
-
Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid this compound sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the mixture in a pellet die and apply pressure to form a transparent pellet.
-
-
Instrumentation and Data Acquisition:
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., O-H, N-H, C=O, C-H, C-N).
-
Compare the obtained spectrum with standard correlation charts to confirm the functional groups.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Introduction (Gas Chromatography Inlet):
-
Prepare a dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane).
-
Inject a small volume of the solution into the gas chromatograph (GC) coupled to the mass spectrometer (MS). The GC will separate the compound from any impurities before it enters the MS.
-
-
Ionization and Mass Analysis:
-
Utilize Electron Ionization (EI) to fragment the molecule.
-
The mass analyzer (e.g., a quadrupole or time-of-flight analyzer) separates the resulting ions based on their mass-to-charge ratio (m/z).
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺) which corresponds to the molecular weight of the compound.
-
Analyze the fragmentation pattern to gain structural information. The fragmentation can provide insights into the different parts of the molecule.
-
Visualizations
Experimental Workflow for Spectroscopic Analysis
Caption: Workflow for the spectroscopic analysis of this compound.
Logical Relationship of Spectroscopic Data
Caption: Relationship between spectroscopic data and molecular structure.
References
- 1. N-methyl-beta-alanine | C4H9NO2 | CID 75891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. N-methyl-beta-alanine | C4H9NO2 | CID 75891 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Research Applications of CAS 2679-14-3 (N-Methyl-β-alanine)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methyl-β-alanine (CAS 2679-14-3), also known as 3-(methylamino)propionic acid, is a versatile building block and bioactive molecule with emerging applications in pharmaceutical and chemical research. This technical guide provides a comprehensive overview of its core research applications, including its role as a linker in Proteolysis Targeting Chimeras (PROTACs), its potential as an antinociceptive agent, and its interaction with GABA receptors. This document summarizes available quantitative data, details relevant experimental protocols, and presents signaling pathways and experimental workflows through structured diagrams to facilitate further research and development.
Core Molecular Properties
N-Methyl-β-alanine is a derivative of the non-proteinogenic amino acid β-alanine, featuring a methyl group on the nitrogen atom. This modification imparts distinct physicochemical properties that are leveraged in its various applications.
| Property | Value | Reference |
| CAS Number | 2679-14-3 | [General knowledge] |
| Molecular Formula | C4H9NO2 | [1] |
| Molecular Weight | 103.12 g/mol | [1] |
| Synonyms | 3-(Methylamino)propionic acid, N-Methyl-beta-alanine | [2][3] |
| Appearance | White to light yellow powder/crystal | [General knowledge] |
| Solubility | Soluble in water | [2] |
Research Applications
Linker in PROTAC Synthesis
N-Methyl-β-alanine and its derivatives are utilized as linkers in the synthesis of PROTACs.[3][4] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. The linker plays a critical role in the efficacy of a PROTAC, influencing the formation and stability of the ternary complex (Target Protein - PROTAC - E3 Ligase).
Antinociceptive Potential
While one source describes N-Methyl-β-alanine as a potent antinociceptive agent, specific quantitative data to support this for the N-methylated compound is lacking in the current scientific literature.[5] However, research on its parent compound, β-alanine, has demonstrated antinociceptive effects.
A study on β-alanine in a hot plate test in mice showed a significant increase in latency time at doses of 30 and 45 mg/kg, indicating an analgesic effect.[6] The proposed mechanism involves interaction with GABAergic and nitric oxide (NO) production pathways.[6]
| Compound | Dose (mg/kg) | Test | Effect | Reference |
| β-alanine | 15 | Hot Plate (mice) | No significant effect on latency time | [6] |
| β-alanine | 30 | Hot Plate (mice) | Significant increase in latency time | [6] |
| β-alanine | 45 | Hot Plate (mice) | Significant increase in latency time | [6] |
| Morphine | 10 | Hot Plate (mice) | Significant increase in latency time | [6] |
The potential signaling pathway for the antinociceptive effect of β-alanine is depicted below. It is hypothesized that N-Methyl-β-alanine may act through a similar mechanism.
Interaction with GABA Receptors
As a derivative of GABA, N-Methyl-β-alanine is postulated to interact with GABA receptors. While direct binding data for the N-methylated compound is scarce, studies on β-alanine have shown high-affinity binding to synaptosome-enriched fractions of the rat central nervous system, which may be related to synaptic receptors for inhibitory amino acids.[7] Furthermore, β-alanine has been shown to bind to GABAA receptors, albeit with a much slower binding rate compared to GABA itself.[8]
| Ligand | Receptor | Binding Rate Constant (M⁻¹s⁻¹) | Reference |
| GABA | GABAA | 5.38 x 10⁶ | [8] |
| β-alanine | GABAA | 2.25 x 10⁴ | [8] |
This interaction with inhibitory neurotransmitter receptors is a key area for further investigation into the pharmacological profile of N-Methyl-β-alanine.
Parakeratosis Inhibitor
Several commercial suppliers list N-Methyl-β-alanine as a parakeratosis inhibitor, suggesting its use in skincare products.[2] Parakeratosis is a skin condition characterized by the retention of nuclei in the stratum corneum, often associated with rapid cell turnover. However, a review of the scientific literature did not yield any studies or quantitative data to substantiate this claim or elucidate the mechanism of action.
Experimental Protocols
Synthesis of 3-(Methylamino)propionic acid hydrochloride
This protocol is adapted from the synthesis of methyl 3-(methylamino)propanoate and its subsequent hydrolysis.[9]
Step 1: Synthesis of Methyl 3-(methylamino)propanoate
-
Dissolve methyl acrylate (10 g, 116 mmol) in methanol (20 mL) in a suitable reaction vessel.
-
Cool the solution to -20°C.
-
Slowly add a 2M solution of methylamine in tetrahydrofuran (90 mL, 180 mmol) via an addition funnel, maintaining the reaction temperature at -20°C with constant stirring for 2 hours.
-
After the reaction is complete, remove the solvent under vacuum.
-
Distill the residue under reduced pressure (45°C, 5 Torr) to yield methyl 3-(methylamino)propanoate as a colorless liquid.
Step 2: Hydrolysis to 3-(Methylamino)propionic acid hydrochloride
-
Dissolve the methyl 3-(methylamino)propanoate in 5 M HCl (40 mL).
-
Reflux the mixture for 16 hours.
-
Evaporate the solvent under vacuum to yield 3-(methylamino)propionic acid hydrochloride as a hygroscopic white solid.
The workflow for this synthesis is outlined below:
Quantitative Analysis
While a specific protocol for N-Methyl-β-alanine is not detailed, methods for the quantitative analysis of the structurally similar and often co-analyzed neurotoxin β-N-methylamino-L-alanine (BMAA) can be adapted. A common method is capillary electrophoresis coupled with tandem mass spectrometry (CE-MS/MS).[10]
General Procedure for Sample Preparation and Analysis:
-
Extraction: For biological samples, perform a strong acid hydrolysis (e.g., with 6 M HCl) of lyophilized tissue to release the analyte from any protein-bound forms.
-
Cleanup: Use a cation-exchange solid-phase extraction (SPE) procedure to clean up the sample and lower the ionic strength, which aids in field-amplified stacking during injection.
-
Derivatization (Optional but common for LC-MS): For liquid chromatography methods, derivatization with a reagent like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) is often used to improve chromatographic retention and detection sensitivity.
-
Instrumentation: Analyze the sample using CE-MS/MS or LC-MS/MS.
-
Quantification: Use an isotope dilution method with a deuterated internal standard (e.g., N-Methyl-β-alanine-d3) for accurate quantification.[11]
Conclusion and Future Directions
N-Methyl-β-alanine (CAS 2679-14-3) is a molecule of growing interest in chemical and pharmaceutical research. Its utility as a linker in PROTAC technology is a promising area of drug discovery, though more quantitative data on the performance of PROTACs containing this specific linker are needed. The preliminary evidence for its antinociceptive properties, largely inferred from its parent compound β-alanine, warrants further direct investigation to quantify its efficacy and elucidate its mechanism of action. Furthermore, a deeper exploration of its interaction with GABA and other neurotransmitter receptors could reveal novel therapeutic applications. The claimed use as a parakeratosis inhibitor remains to be scientifically validated. The availability of straightforward synthetic routes will facilitate the broader investigation of this compound's potential in various research fields. Future research should focus on generating robust quantitative biological data for N-Methyl-β-alanine to fully realize its therapeutic and chemical potential.
References
- 1. N-methyl-beta-alanine | C4H9NO2 | CID 75891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(Methylamino)Propionic Acid - Natural Micron Pharm Tech [nmpharmtech.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. N-Methyl-β-alanine | 2679-14-3 | FM122909 | Biosynth [biosynth.com]
- 6. archrazi.areeo.ac.ir [archrazi.areeo.ac.ir]
- 7. High-affinity binding processes for GABA, glycine, and beta-alanine in synaptosome-enriched fractions of rats CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Defining Affinity with the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. methyl 3-(methylamino)propanoate synthesis - chemicalbook [chemicalbook.com]
- 10. Quantitative determination of the neurotoxin β-N-methylamino-L-alanine (BMAA) by capillary electrophoresis-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N-Methyl-beta-alanine-d3 | Benchchem [benchchem.com]
Unlocking the Potential of Peptides: An In-depth Technical Guide to N-methylated Amino Acids in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The therapeutic promise of peptides is often hampered by their inherent pharmacological weaknesses, such as susceptibility to enzymatic degradation and poor cell membrane permeability.[1][2][3] A powerful strategy to overcome these limitations and enhance the "drug-like" properties of peptides is the incorporation of N-methylated amino acids.[4][5] This modification, the substitution of a hydrogen atom with a methyl group on the amide nitrogen of the peptide backbone, profoundly alters the physicochemical and biological properties of peptides, making it a critical tool in modern drug design.[4][6][7] This in-depth guide provides a comprehensive overview of the synthesis, properties, and applications of N-methylated amino acids in drug discovery, complete with detailed experimental protocols and quantitative data to inform and guide researchers in this dynamic field.
The Core Impact of N-Methylation on Peptide Properties
The introduction of a methyl group to the amide nitrogen of a peptide backbone is a subtle yet powerful modification that imparts significant advantages. This strategic alteration enhances therapeutic properties by addressing key liabilities of natural peptides.[8][9] The primary benefits of N-methylation include dramatically increased metabolic stability, improved membrane permeability and oral bioavailability, and the ability to fine-tune receptor binding affinity and selectivity.[4][8][10]
One of the most significant advantages is the enhanced resistance to proteolytic degradation.[3][11][12] The N-methyl group acts as a steric shield, hindering the approach of proteases and preventing cleavage of the peptide bond.[11] This increased stability leads to a longer in vivo half-life, a critical factor for therapeutic efficacy.[3][13]
Furthermore, N-methylation increases the lipophilicity of the peptide and removes a hydrogen bond donor, which reduces the desolvation penalty associated with crossing the cell membrane.[1][9][14] This can lead to significantly improved cell permeability and the potential for oral bioavailability, a long-sought-after goal for peptide therapeutics.[10][15] The immunosuppressant drug Cyclosporin A, which contains seven N-methylated residues, is a prime example of how this modification can lead to excellent pharmacokinetic properties.[5][8]
From a structural standpoint, N-methylation introduces conformational constraints, restricting the rotation around the peptide backbone.[6][7][9] This can "lock" the peptide into a bioactive conformation, enhancing its binding affinity and selectivity for its target receptor.[1][5]
Quantitative Impact of N-Methylation on Peptide Properties
The following tables summarize the quantitative effects of N-methylation on key peptide properties, providing a clear comparison between modified and unmodified peptides.
| Peptide/Analog | Modification | Half-life (in serum/protease solution) | Fold Increase in Stability | Reference |
| DKLYWWEFL | Unmodified | ~10 min (in trypsin) | - | [16] |
| N-Me-K variant | N-methylation at Lysine | >1000 min (in trypsin) | >100 | [16] |
| N-Me-L8 variant | N-methylation at Leucine | ~720 min (in trypsin) | ~72 | [16] |
| Generic Peptide | Unmodified | Varies | - | [11] |
| N-methylated Analog | Single N-methylation | Can be significantly increased | Up to a 4-residue protective window | [11] |
| Peptide/Analog | Modification | Cell Permeability (PAMPA Assay, Pe) | Fold Increase in Permeability | Reference |
| LB51 Analog | Unmodified | Low | - | [17] |
| N-methylated LB51 Analogs | Site-specific N-methylation | Significantly Improved | Data varies by position | [17] |
| Veber-Hirschmann Peptide | Unmodified | Poor | - | [15] |
| Tri-N-methylated Analog | Three N-methylations | 10% Oral Bioavailability | Significant | [15] |
| Peptide/Analog | Target | Binding Affinity (IC50/Ki) | Change in Affinity | Reference |
| Cyclic RGD Peptide (L1) | αvβ3 Integrin | Higher IC50 | - | [5] |
| N-Me-Val variant (P5) | αvβ3 Integrin | Lower IC50 | Improved | [5] |
| DKLYWWEFL | Gαi1GDP | Kd = 200 nM | - | [16] |
| N-Me-K variant | Gαi1GDP | Kd < 200 nM | Increased | [16] |
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of N-methylated peptides are crucial for successful drug discovery efforts.
On-Resin N-Methylation of Peptides
This protocol describes a common three-step procedure for the N-methylation of a peptide on a solid support.[8][18]
Materials:
-
Fmoc-deprotected peptide-resin
-
N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylformamide (DMF)
-
2-Nitrobenzenesulfonyl chloride (o-NBS-Cl)
-
Collidine or Diisopropylethylamine (DIEA)
-
Methyl p-toluenesulfonate (MeOTs) or Methyl iodide (MeI)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
N,N-Diisopropylethylamine (DIEA)
-
β-mercaptoethanol
-
Solid-phase peptide synthesis vessel
Procedure:
-
Sulfonylation (o-NBS Protection):
-
Methylation:
-
Wash the resin with NMP.
-
Add a solution of methyl p-toluenesulfonate (MeOTs, 10 equivalents) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 5 equivalents) in NMP.
-
Agitate for 5-10 minutes.
-
-
Desulfonylation:
-
Wash the resin with NMP.
-
Add a solution of β-mercaptoethanol (20 equivalents) and DBU (10 equivalents) in NMP.
-
Agitate for 5 minutes and repeat this step once more.
-
Microwave-Assisted Coupling of an Amino Acid to an N-methylated Residue
Coupling an amino acid to a sterically hindered N-methylated residue is a significant challenge in the synthesis of N-methylated peptides.[8] Microwave-assisted synthesis can significantly improve coupling efficiency.[8][10]
Materials:
-
Peptide-resin with the N-terminal N-methyl amino acid exposed
-
Fmoc-protected amino acid (5 equivalents)
-
HCTU (5 equivalents) or HATU (4 equivalents)[8]
-
Diisopropylethylamine (DIEA) (10 equivalents)[8]
-
NMP or DMF
-
Microwave-safe peptide synthesis vessel
-
Peptide synthesizer with a microwave unit
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF or NMP for at least 30 minutes in a microwave-safe peptide synthesis vessel.[8]
-
Reagent Addition: In a separate vessel, pre-activate the Fmoc-protected amino acid (4 equivalents) with HATU (4 equivalents) and DIEA (8 equivalents) in DMF or NMP for 1-2 minutes.[8] Alternatively, add the Fmoc-amino acid (5 eq.), HCTU (5 eq.), and DIEA (10 eq.) directly to the resin in the microwave vessel.[8]
-
Microwave Irradiation: Place the vessel in the peptide synthesizer and irradiate at a constant temperature (e.g., 75°C) for 10-15 minutes.[8]
-
Post-Coupling Wash: Drain the reaction solution and wash the resin extensively with NMP or DMF.[8]
-
Completion Check: Perform a colorimetric test (e.g., Bromophenol Blue) to confirm the reaction is complete. If necessary, repeat the microwave coupling step.[8]
Proteolytic Stability Assay
This assay is used to compare the stability of N-methylated and non-methylated peptides in the presence of proteases.[11]
Materials:
-
Purified non-methylated and N-methylated peptides (>95% purity)
-
Protease (e.g., trypsin, chymotrypsin)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer
Procedure:
-
Peptide Synthesis and Purification: Synthesize both the non-methylated and N-methylated peptides using solid-phase peptide synthesis (SPPS) and purify by RP-HPLC. Confirm the identity of the peptides by mass spectrometry.[11]
-
Reaction Setup: Dissolve the peptide in the assay buffer to a final concentration of 1 mg/mL.[11]
-
Enzymatic Digestion: Add the protease to the peptide solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).
-
Time-Course Analysis: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and quench the enzymatic reaction (e.g., by adding trifluoroacetic acid).
-
HPLC Analysis: Analyze the samples by RP-HPLC to quantify the amount of remaining intact peptide.
-
Half-Life Calculation: Plot the percentage of intact peptide versus time and calculate the half-life of each peptide.
Visualizing Key Concepts and Workflows
Diagrams are essential for understanding the complex relationships in drug discovery. The following visualizations, created using the DOT language, illustrate key signaling pathways and experimental workflows related to N-methylated peptides.
A general workflow for the design and evaluation of N-methylated peptides.
The three-step on-resin N-methylation workflow.
Simplified signaling pathway of the N-methylated drug Cyclosporin A.
Conclusion
N-methylation of amino acids is a cornerstone of modern peptide drug design.[1] This seemingly subtle modification provides a powerful toolkit for medicinal chemists to rationally enhance the pharmacological properties of peptides. By providing conformational constraint, increasing proteolytic stability, and improving cell permeability, N-methylation can transform peptide leads with poor "drug-like" properties into viable clinical candidates.[1][2][4] The detailed protocols and quantitative data presented in this guide offer a foundation for researchers to effectively harness the power of N-methylated amino acids in their drug discovery endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. lifetein.com [lifetein.com]
- 10. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
- 12. nbinno.com [nbinno.com]
- 13. peptide.com [peptide.com]
- 14. benchchem.com [benchchem.com]
- 15. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
Methodological & Application
Synthesis of Peptides Containing 3-(Methylamino)propanoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into peptide structures is a powerful strategy in medicinal chemistry to enhance their therapeutic properties. 3-(Methylamino)propanoic acid, an N-methylated β-amino acid, offers a unique modification that can impart favorable characteristics to peptide-based drug candidates. N-methylation of the peptide backbone is known to increase metabolic stability by providing resistance to proteolytic degradation, improve cell permeability, and constrain the peptide's conformation, which can lead to higher binding affinity and selectivity for its target.[1] However, the synthesis of peptides containing N-methylated residues, particularly N-methylated β-amino acids, presents significant challenges primarily due to steric hindrance at the secondary amine.
These application notes provide a comprehensive guide to the solid-phase peptide synthesis (SPPS) of peptides containing this compound. Detailed protocols for the incorporation of this modified amino acid, along with a summary of expected outcomes and potential challenges, are presented to assist researchers in the successful synthesis of these modified peptides.
Challenges in Synthesis
The primary obstacle in the synthesis of peptides containing this compound is the steric hindrance posed by the methyl group on the nitrogen atom. This steric bulk can significantly slow down the coupling reaction of the incoming amino acid to the N-methylated amine, leading to incomplete reactions, lower yields, and the formation of deletion sequences.[1] Coupling a protected N-methylated amino acid to another amino acid residue can also be challenging and often results in low yields.[1]
Furthermore, peptides rich in N-methylated amino acids can be prone to side reactions during synthesis and cleavage. These can include the formation of diketopiperazines and fragmentation of the peptide chain, especially between consecutive N-methylated residues, during trifluoroacetic acid (TFA) cleavage from the resin.[1]
Recommended Synthesis Strategy: Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS) using the Fmoc (9-fluorenylmethyloxycarbonyl) strategy is the recommended approach for preparing peptides containing this compound. This method allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support, with excess reagents used to drive reactions to completion.
Key Considerations for SPPS of N-Methylated Peptides:
-
Choice of Coupling Reagents: Due to the steric hindrance of the N-methyl group, standard coupling reagents may not be efficient. More potent activating agents are required to achieve satisfactory coupling yields.
-
Monitoring of Coupling Reactions: Standard ninhydrin tests for monitoring the completion of coupling reactions are not effective for secondary amines. Alternative methods, such as the bromophenol blue test, should be employed.
-
Double Coupling: To ensure complete reaction, a double coupling strategy for the amino acid following the N-methylated residue is often necessary.
-
Cleavage from Resin: The conditions for cleaving the final peptide from the solid support must be carefully considered to minimize side reactions.
Experimental Protocols
The following protocols provide a general framework for the manual solid-phase synthesis of a peptide containing this compound. Adjustments may be necessary based on the specific peptide sequence and the scale of the synthesis.
Materials and Reagents
-
Fmoc-protected amino acids
-
Fmoc-3-(Methylamino)propanoic acid
-
Rink Amide resin (or other suitable resin for C-terminal amide)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, 20% in DMF (v/v)
-
Coupling reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
-
HOAt (1-Hydroxy-7-azabenzotriazole)
-
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water, deionized
-
Diethyl ether, cold
Protocol 1: Standard Solid-Phase Peptide Synthesis Cycle
This protocol outlines the steps for deprotection and coupling of a standard Fmoc-amino acid.
Workflow for a Standard SPPS Cycle
Caption: General workflow for a single cycle of amino acid addition in Fmoc-SPPS.
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 5-10 minutes.
-
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove residual piperidine.
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents) with a coupling reagent (e.g., HBTU/HATU, 3-5 equivalents) and DIPEA (6-10 equivalents) in DMF for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
-
Monitoring (Optional): Perform a Kaiser test or a bromophenol blue test to confirm the completion of the coupling. If the test is positive (indicating incomplete coupling), repeat the coupling step.
Protocol 2: Incorporation of Fmoc-3-(Methylamino)propanoic Acid
This protocol details the specific steps for coupling the N-methylated β-amino acid.
Workflow for Incorporating N-Methylated Amino Acid
Caption: Workflow for the incorporation of a sterically hindered N-methylated amino acid.
Procedure:
-
Deprotection: Follow the Fmoc deprotection and washing steps as described in Protocol 1 to expose the N-terminal amine of the growing peptide chain.
-
Coupling of Fmoc-3-(Methylamino)propanoic Acid:
-
Due to the increased steric hindrance, use a more potent coupling reagent combination such as PyBOP/HOAt or PyAOP.[1]
-
In a separate vial, dissolve Fmoc-3-(Methylamino)propanoic acid (3-5 equivalents), PyBOP (3-5 equivalents), and HOAt (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) and allow the mixture to pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for an extended period, typically 2-4 hours, at room temperature.
-
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min).
-
Monitoring: Perform a bromophenol blue test to check for unreacted secondary amines. A blue color indicates an incomplete reaction.
-
Double Coupling (if necessary): If the bromophenol blue test is positive, repeat the coupling step with a fresh solution of activated Fmoc-3-(Methylamino)propanoic acid.
-
Final Washing: Once the coupling is complete (bromophenol blue test is negative or shows a significant color change towards yellow/green), wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
Protocol 3: Coupling of the Amino Acid Following this compound
This protocol addresses the challenging coupling onto the N-methylated residue.
Procedure:
-
Deprotection: Deprotect the Fmoc group from the newly incorporated this compound residue as described in Protocol 1.
-
Coupling:
-
The coupling onto the N-methylated amine is sterically hindered and requires optimized conditions.
-
Use a highly efficient coupling reagent such as HATU.
-
Pre-activate the incoming Fmoc-amino acid (4 equivalents) with HATU (4 equivalents) and DIPEA (8 equivalents) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
-
Monitoring and Double Coupling: Monitor the reaction using the Kaiser test (if the incoming amino acid is a primary amine) or bromophenol blue test. A double coupling is highly recommended to ensure the reaction goes to completion.
-
Washing: Wash the resin thoroughly with DMF and DCM.
Protocol 4: Cleavage and Deprotection
This protocol outlines the final step of cleaving the peptide from the resin and removing side-chain protecting groups.
Cleavage and Deprotection Workflow
Caption: Workflow for the final cleavage, deprotection, and purification of the synthesized peptide.
Procedure:
-
Resin Preparation: After the final Fmoc deprotection and washing, wash the peptide-resin with DCM (3 x 1 min) and dry it under vacuum for at least 1 hour.
-
Cleavage:
-
Prepare a cleavage cocktail. A standard cocktail is 95% TFA, 2.5% TIS, and 2.5% water.
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours. The time of cleavage can influence the extent of side reactions.[1]
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
-
Drying: Dry the crude peptide pellet under vacuum.
-
Purification and Analysis:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry to confirm its identity and purity. High-performance liquid chromatography (HPLC) profiles of N-methyl-rich peptides may show multiple peaks due to the slow conversion between conformers.[1]
-
Quantitative Data Summary
The successful synthesis of peptides containing this compound is highly dependent on the specific peptide sequence and the optimization of coupling conditions. The following table provides a general expectation for yields and purity based on literature for N-methylated peptides.
| Parameter | Expected Outcome | Notes |
| Coupling Efficiency (per step) | >95% with optimized conditions | Requires potent coupling reagents and potentially double coupling, especially for the residue following the N-methylated amino acid. |
| Crude Peptide Purity | 50-80% | Highly sequence-dependent. Impurities may include deletion sequences. |
| Final Purified Peptide Yield | 10-30% | Reflects losses during synthesis and purification steps. |
Conclusion
The incorporation of this compound into peptides is a valuable strategy for enhancing their therapeutic potential. While the synthesis presents challenges due to steric hindrance, the use of optimized solid-phase peptide synthesis protocols with potent coupling reagents can lead to the successful preparation of these modified peptides. Careful monitoring of coupling reactions and consideration of potential side reactions during cleavage are crucial for obtaining the desired product in good yield and purity. The protocols and information provided in these application notes serve as a guide for researchers to navigate the complexities of synthesizing peptides containing this compound.
References
Application Notes: Incorporating N-Methyl-Beta-Alanine into Peptide Chains for Enhanced Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of N-methylated amino acids into peptide chains is a potent strategy in medicinal chemistry and drug design, aimed at enhancing the therapeutic properties of peptides. N-methylation, the substitution of the amide proton of a peptide's backbone with a methyl group, can significantly improve pharmacokinetic profiles by increasing metabolic stability, modulating conformational flexibility, and improving membrane permeability.[1][2][3][4] Specifically, incorporating N-methyl-beta-alanine offers a valuable tool to overcome common limitations of peptide-based therapeutics, such as poor stability and low bioavailability.[2]
This modification introduces steric hindrance that protects the peptide bond from enzymatic cleavage by proteases, thereby extending its in vivo half-life.[1][2] Furthermore, the N-methyl group restricts the conformational freedom of the peptide backbone, which can pre-organize the peptide into its bioactive conformation, potentially leading to enhanced target affinity and selectivity.[1][2][5] These application notes provide detailed protocols and a summary of quantitative data for the successful incorporation of N-methyl-beta-alanine into synthetic peptides.
Advantages of Incorporating N-Methyl-Beta-Alanine
The introduction of an N-methyl group to the peptide backbone imparts several beneficial properties that can transform a promising peptide lead into a viable drug candidate.[4]
| Property | Effect of N-Methylation | Rationale |
| Metabolic Stability | Increased resistance to enzymatic degradation by proteases, leading to a longer in vivo half-life.[2] | The N-methyl group provides steric shielding, protecting the adjacent amide bond from proteolytic cleavage.[2] |
| Conformational Rigidity | Reduced backbone flexibility, which can "lock" the peptide into its bioactive conformation.[2][3] | Steric hindrance from the methyl group restricts rotation around the peptide backbone's dihedral angles.[4] This can reduce the entropic penalty of binding, leading to higher affinity.[4] |
| Membrane Permeability & Bioavailability | Improved ability to cross cellular membranes, potentially improving oral bioavailability.[2][4] | N-methylation removes a hydrogen bond donor, increasing the peptide's overall lipophilicity and reducing the energy required to move from an aqueous to a lipid environment.[3][4] |
| Solubility | Can improve the water solubility of otherwise hydrophobic peptides.[2] | By inhibiting backbone hydrogen bonding that can lead to aggregation, N-methylation can sometimes enhance solubility.[2] |
Challenges in Synthesis
The primary challenge in incorporating N-methyl-beta-alanine, or any N-methylated amino acid, into a growing peptide chain is the steric hindrance posed by the N-methyl group.[1][6] This bulkiness reduces the nucleophilicity of the secondary amine, which can lead to significantly slower and often incomplete coupling reactions during solid-phase peptide synthesis (SPPS).[1][3][7] Consequently, this necessitates the use of more potent coupling reagents and optimized reaction conditions to achieve high yields and purity.[1][7]
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of N-Methyl-Beta-Alanine Peptides
This protocol details the manual incorporation of an Fmoc-protected N-methyl-beta-alanine residue into a peptide chain using Fmoc/tBu chemistry on a solid support. The use of a highly reactive coupling reagent such as HATU is crucial for overcoming the steric hindrance of the N-methylated amine.[2][7]
Materials:
-
Fmoc-protected amino acid resin (e.g., Rink Amide resin)
-
Fmoc-N-methyl-beta-alanine and other required Fmoc-protected amino acids
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[2][7]
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection Solution: 20% piperidine in DMF
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
-
Cold diethyl ether
Methodology:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.[2][8]
-
Fmoc Deprotection:
-
Coupling of Fmoc-N-methyl-beta-alanine:
-
In a separate vial, dissolve Fmoc-N-methyl-beta-alanine (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.[2]
-
Allow the mixture to pre-activate for 5-10 minutes at room temperature.[2]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 2-4 hours. Note: Coupling N-methylated amino acids is slower and may require longer reaction times or double coupling.[8]
-
-
Monitoring and Washing:
-
Perform a Kaiser test to check for the presence of free primary amines. Note: The Kaiser test is not reliable for secondary amines like N-methyl-beta-alanine; use a test for secondary amines if coupling to another N-methylated residue. If the preceding amino acid was a primary amine and the test is positive, the coupling is incomplete and should be repeated.[2]
-
Once coupling is complete, wash the resin thoroughly with DMF (5 times) and DCM (3 times).[2]
-
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (Step 2).
-
Cleavage and Global Deprotection:
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.[2][8]
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet again with cold ether.[8]
-
Dry the peptide pellet under vacuum.[8]
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[2]
-
-
Analysis: Confirm the identity and purity of the final peptide by mass spectrometry (e.g., LC-MS/MS).[2][8]
Protocol 2: In Vitro Protease Stability Assay
This assay compares the stability of an N-methylated peptide to its non-methylated native counterpart in the presence of proteases.
Materials:
-
N-methyl-beta-alanine-containing peptide
-
Native (non-methylated) control peptide
-
Protease solution (e.g., trypsin, chymotrypsin, or human plasma)
-
Reaction buffer (e.g., Phosphate-buffered saline, pH 7.4)
-
Quenching solution (e.g., 10% TFA)
-
HPLC-MS system
Methodology:
-
Sample Preparation: Prepare stock solutions of both the N-methylated and native peptides in the reaction buffer at a known concentration (e.g., 1 mg/mL).[2]
-
Incubation:
-
Time Points: At various time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each reaction mixture.[2]
-
Quenching: Immediately stop the enzymatic reaction by adding the quenching solution to the aliquot.
-
Analysis: Analyze the samples by HPLC-MS. Quantify the percentage of the remaining intact peptide at each time point by measuring the area of the corresponding peak in the chromatogram.
-
Data Analysis: Plot the percentage of intact peptide versus time for both the N-methylated and native peptides. Calculate the half-life (t₁/₂) for each peptide under the assay conditions.[2]
Data Presentation: Coupling Reagents and Peptide Properties
The choice of coupling reagent is critical for the efficient incorporation of N-methylated amino acids.[7] Highly reactive uronium/aminium or phosphonium salt-based reagents are preferred.
Table 2: Comparison of Common Coupling Reagents for N-Methylated Amino Acids
| Coupling Reagent | Class | Activating Additive | Base | Relative Efficiency for N-Me | Notes |
| HATU | Uronium/Aminium | Internal (HOAt) | DIPEA | Very High | Reacts faster with less epimerization; highly effective for sterically hindered couplings.[7][9] |
| HBTU | Uronium/Aminium | HOBt | DIPEA | Moderate | Efficient, but can be less effective for coupling two adjacent N-methyl residues.[7][9] |
| PyAOP | Phosphonium | Internal (HOAt) | DIPEA | Very High | Especially effective in coupling N-protected N-methyl amino acids to other N-methyl amino acids.[9][10] |
| PyBOP | Phosphonium | Internal (HOBt) | DIPEA | High | Byproducts are less hazardous than BOP; coupling is rapid.[7][9] |
| DIC/HOBt | Carbodiimide | HOBt | DIPEA | Low to Moderate | A classic reagent, but generally less efficient for sterically hindered couplings and can lead to side reactions.[9] |
Table 3: Example Impact of N-Methylation on Peptide Properties
This table presents hypothetical, yet representative, data illustrating the typical effects of N-methylation.
| Peptide Sequence | Modification | Protease | Half-life (t½, min) | Fold Increase in Half-life | Target Receptor Binding Affinity (IC₅₀, nM) |
| Gly-Ala -Val-Leu | Native | Chymotrypsin | 15 | - | 50 |
| Gly-N-Me-Ala -Val-Leu | N-Methylated | Chymotrypsin | >240 | >16 | 45 |
| Arg-Ala -Phe-Gly | Native | Trypsin | 25 | - | 120 |
| Arg-N-Me-Ala -Phe-Gly | N-Methylated | Trypsin | 180 | 7.2 | 150 |
Application Example: Inhibition of a Protein-Protein Interaction (PPI)
N-methylated peptides are valuable tools for disrupting protein-protein interactions (PPIs), which are often mediated by large, flat interfaces that are difficult to target with small molecules.[1] An N-methylated peptide can be designed to mimic the binding motif of one protein, thereby competitively inhibiting its interaction with its partner and blocking downstream signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lifetein.com [lifetein.com]
- 4. benchchem.com [benchchem.com]
- 5. Conformational study of N-methylated alanine peptides and design of Abeta inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Peptide Synthesis of N-Methylated Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methylation of peptides is a key chemical modification in drug discovery, offering a powerful tool to enhance the therapeutic properties of peptide-based drug candidates. The substitution of a backbone amide proton with a methyl group can significantly increase metabolic stability against enzymatic degradation, improve membrane permeability and oral bioavailability, and fine-tune receptor binding affinity and selectivity.[1][2][3] For instance, the immunosuppressant cyclosporine A contains seven N-methylated residues, which contributes to its excellent pharmacokinetic profile.[2]
However, the synthesis of N-methylated peptides via Solid-Phase Peptide Synthesis (SPPS) presents unique challenges. The primary difficulty arises from the steric hindrance caused by the N-methyl group on the amide nitrogen. This steric bulk impedes the approach of the incoming activated amino acid, slowing down the coupling reaction kinetics.[2][4] This issue is particularly pronounced when coupling an N-methylated amino acid onto another N-methylated residue, often leading to incomplete reactions, low yields, and the formation of deletion sequences.[2][5]
These application notes provide a comprehensive guide to the synthesis of N-methylated peptides, covering effective coupling strategies, detailed experimental protocols, and troubleshooting advice to overcome common synthetic hurdles.
Synthetic Strategies
There are two primary approaches for incorporating N-methylated amino acids into a peptide sequence during SPPS:
-
Incorporation of Pre-synthesized Fmoc-N-Me-Amino Acid Monomers: This is a straightforward method that involves using commercially available or custom-synthesized N-methylated amino acid building blocks. While direct, this approach can be costly, and the variety of commercially available N-methylated amino acids is limited.[3]
-
On-Resin N-Methylation: This versatile and cost-effective strategy involves the site-specific methylation of a peptide backbone amide directly on the solid support.[3] A common and efficient on-resin method is a three-step procedure involving sulfonylation, methylation, and desulfonylation.[6][7] This technique avoids the need to synthesize and purchase expensive Fmoc-N-methyl-amino acid building blocks.[2]
Key Experimental Protocols
Protocol 1: General SPPS Cycle for Incorporating Fmoc-N-Methylated Amino Acids
This protocol outlines the key steps for coupling a pre-synthesized Fmoc-N-methylated amino acid onto a growing peptide chain on a solid support.
1. Resin Preparation:
-
Swell the peptide-resin (with a free N-terminal amine) in N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) for at least 30 minutes.[2]
2. Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF to remove the N-terminal Fmoc protecting group.
-
Wash the resin thoroughly with DMF to remove excess piperidine and the dibenzofulvene-piperidine adduct.[8]
3. Coupling of the N-Methylated Amino Acid:
-
Amino Acid Activation (Pre-activation): In a separate vessel, dissolve the Fmoc-N-methyl-amino acid (4 equivalents based on resin substitution) and a suitable coupling reagent (e.g., HATU, 4 equivalents) in DMF or NMP.[2][5]
-
Base Addition: Add a tertiary amine base, such as N,N-Diisopropylethylamine (DIEA) (8 equivalents), to the activation mixture and agitate for 1-2 minutes.[2][5]
-
Coupling Reaction: Add the activated amino acid solution to the swelled resin. Agitate the mixture at room temperature for 1-2 hours. For difficult couplings, such as onto another N-methylated residue, the coupling time may need to be extended, or a double coupling performed.[2][8]
-
Monitoring the Coupling Reaction: The completion of the coupling reaction should be monitored. Standard ninhydrin tests are ineffective for N-methylated amines. The bromophenol blue test is a suitable alternative.[5]
4. Washing:
-
Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) and then Dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.[2]
5. Capping (Optional):
-
To block any unreacted N-terminal amines and prevent the formation of deletion sequences, the resin can be treated with a capping solution, such as acetic anhydride and DIEA in DMF.
Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Protocol 2: On-Resin N-Methylation
This protocol describes a three-step procedure for the N-methylation of a specific amino acid residue directly on the solid support.[6][7]
1. Sulfonylation (o-NBS Protection):
-
Swell the N-terminally deprotected peptide-resin in NMP.[2]
-
In a separate vessel, pre-activate a solution of o-nitrobenzenesulfonyl chloride (o-NBS-Cl) (4 equivalents) with 4-dimethylaminopyridine (DMAP) (10 equivalents) in NMP.[6]
-
Add the activated solution to the resin and agitate for approximately 2 hours.[6]
-
Wash the resin thoroughly with NMP.[2]
2. Methylation:
-
Prepare a solution of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and dimethyl sulfate in DMF.
-
Add this solution to the resin and agitate. The reaction time can be significantly reduced from hours to minutes.[6]
-
Wash the resin with DMF.
3. Desulfonylation:
-
Prepare a solution of β-mercaptoethanol and DBU in NMP.
-
Add this solution to the resin and agitate to remove the o-NBS protecting group.[6]
-
Wash the resin thoroughly with NMP to yield the N-methylated amine, ready for the next coupling step.[2]
Data Presentation
Table 1: Comparison of Coupling Reagents for N-Methylated Amino Acids
| Coupling Reagent | Reagent Type | Typical Coupling Time | Reported Performance | Advantages | Disadvantages |
| HATU | Aminium/Uronium Salt | 1 - 2 hours | Highly effective for sterically hindered couplings.[5] | High reactivity, reduced risk of racemization.[9] | Can cause guanidinylation of the N-terminal amine.[9] |
| PyAOP | Phosphonium Salt | 30 - 60 minutes | Very effective for coupling N-methyl amino acids, especially to other N-methylated residues.[1][10] | Strong activating agent, no risk of guanidinylation.[1] | Byproducts can be difficult to remove in solution-phase synthesis.[1] |
| PyBOP | Phosphonium Salt | 30 - 60 minutes | Efficient, often used with HOAt for N-methyl amino acids.[1][4] | No risk of guanidinylation.[1] | Byproducts can be challenging to remove in solution-phase synthesis.[1] |
| COMU | Aminium/Uronium Salt | N/A | Coupling efficiencies comparable to HATU.[11] | Safer handling (incorporates Oxyma Pure instead of HOBt/HOAt), good solubility.[11] | Relatively newer reagent, may be more expensive. |
| PyBrOP | Phosphonium Salt | N/A | More reactive than PyBOP, used for extremely hindered couplings.[2] | High reactivity.[11] | Can lead to oxazolone formation and increased racemization with prolonged coupling times.[11] |
| DIC/HOBt | Carbodiimide | > 2 hours | Less effective for sterically hindered couplings.[1] | Cost-effective. | Can lead to incomplete reactions and formation of deletion peptides.[1] |
Table 2: Typical Yields in N-Methylated Peptide Synthesis
| Parameter | Typical Range | Notes |
| Overall Crude Peptide Yield | 40-70% | Highly dependent on the peptide length and the number and position of N-methylated residues.[2] |
| Final Purified Peptide Yield | 10-30% | Reflects losses during the multiple synthesis, cleavage, and purification steps.[2] |
Visualizations
SPPS Workflow for N-Methylated Peptides
Caption: General workflow for solid-phase peptide synthesis of N-methylated peptides.
On-Resin N-Methylation Workflow
Caption: On-resin N-methylation workflow.
Troubleshooting and Optimization
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or Incomplete Coupling Efficiency | - Steric hindrance from the N-methyl group.[2]- Inappropriate coupling reagent. | - Use a more powerful coupling reagent like HATU, PyAOP, or COMU.[1][2]- Increase coupling time or perform a double coupling.[8]- Consider microwave-assisted coupling to enhance reaction kinetics.[3][12] |
| Deletion Sequences | - Incomplete coupling followed by coupling of the next amino acid.[2] | - Ensure complete coupling using the bromophenol blue test before proceeding.[5]- Implement a capping step after the coupling of the N-methylated residue to block any unreacted amines. |
| Diketopiperazine (DKP) Formation | - Intramolecular cyclization and cleavage of the first two amino acids from the resin, common with proline or N-methylated amino acids in the first or second position.[2] | - Use a resin with a sterically bulky linker (e.g., 2-chlorotrityl chloride resin).[2]- Couple the third amino acid immediately after the deprotection of the second.[2] |
| Racemization | - Over-activation of the amino acid, especially with strong bases.[3] | - Use a weaker base like sym-collidine instead of DIEA, particularly for sensitive amino acids.[11]- Minimize the pre-activation time. |
| Aggregation | - High resin loading can bring growing peptide chains into close proximity, promoting inter-chain aggregation.[2] | - Use a lower loading resin.- Perform couplings at elevated temperatures or use microwave assistance. |
Conclusion
The successful solid-phase synthesis of N-methylated peptides is highly achievable with careful selection of reagents and optimization of reaction conditions. For sterically demanding couplings involving N-methylated amino acids, the use of highly reactive uronium/aminium or phosphonium salt-based reagents such as HATU, PyAOP, and COMU is strongly recommended.[1] Standard coupling reagents like HBTU or DIC/HOBt may lead to incomplete reactions and the formation of deletion peptides.[1] Alternatively, on-resin N-methylation provides a flexible and cost-effective method for introducing this modification. The provided protocols and troubleshooting guide offer a solid foundation for optimizing the synthesis of N-methylated peptides for various research and drug development applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. peptide.com [peptide.com]
- 11. bachem.com [bachem.com]
- 12. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for the Analytical Determination of 3-(Methylamino)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Methylamino)propanoic acid, commonly known in the scientific literature as β-N-methylamino-L-alanine (BMAA) when referring to its L-isomer, is a non-proteinogenic amino acid. Its presence has been associated with various cyanobacteria, diatoms, and dinoflagellates. The potential link between BMAA exposure and an increased risk of neurodegenerative diseases, such as Amyotrophic Lateral Sclerosis (ALS), Parkinson's Disease, and Alzheimer's Disease, has made its accurate and sensitive detection in biological and environmental samples a critical area of research.
The analytical determination of BMAA is challenging due to its low concentrations in complex matrices and, most notably, the presence of naturally occurring structural isomers. These isomers, including 2,4-diaminobutyric acid (DAB), N-(2-aminoethyl)glycine (AEG), and β-amino-N-methyl-alanine (BAMA), can have similar masses and chromatographic behavior, leading to potential misidentification and inaccurate quantification if not properly resolved.[1][2]
These application notes provide detailed protocols for the most reliable and widely used analytical methods for the detection and quantification of BMAA, with a focus on ensuring selectivity and sensitivity. The primary techniques covered are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is the gold standard for BMAA analysis, and Gas Chromatography-Mass Spectrometry (GC-MS).
Overview of Analytical Strategies
The selection of an appropriate analytical method depends on factors such as the required sensitivity, sample matrix, available instrumentation, and the need to distinguish between free and protein-bound forms of the analyte. The general workflow involves sample preparation (including extraction and hydrolysis for total BMAA), followed by chromatographic separation and detection.
Caption: General workflow for BMAA analysis.
Quantitative Data Summary
The following tables summarize the quantitative performance of the described analytical methods, providing a basis for comparison.
Table 1: Performance of LC-MS/MS Methods for BMAA Analysis
| Method | Derivatization | Column Type | Typical LOD | Typical LOQ | Sample Matrix | Reference(s) |
| LC-MS/MS | AQC | Reversed-Phase (C18) | 80 ng/g (dry weight) | 0.04 ng/mL | Cyanobacteria, Human Tissue | [3][4] |
| LC-MS/MS | None | HILIC | 93 ng/g (dry weight) | 0.15 - 0.225 µg/g | Spirulina, Mollusks | [1][4] |
| LC-MS/MS | FMOC | Reversed-Phase (C18) | 2-5 ng/L | - | Surface Water | [5] |
LOD: Limit of Detection; LOQ: Limit of Quantification; AQC: 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate; HILIC: Hydrophilic Interaction Liquid Chromatography; FMOC: 9-fluorenylmethyl chloroformate.
Table 2: Common MRM Transitions for BMAA and Isomers
| Compound | Method | Precursor Ion (m/z) | Product Ion(s) (m/z) (Quantifier) | Reference(s) |
| BMAA | AQC-Derivatized | 459 | 171, 289, 119 | [6] |
| 2,4-DAB | AQC-Derivatized | 459 | 188.1, 119.1 | [7] |
| AEG | AQC-Derivatized | 459 | - | - |
| BMAA | Underivatized | 119 | 102, 88, 76 | [1] |
| 2,4-DAB | Underivatized | 119 | 102*, 101, 74 | [1] |
Experimental Protocols
Protocol 1: Reversed-Phase LC-MS/MS with AQC Derivatization
This is the most frequently used and validated method for BMAA analysis, offering high sensitivity and selectivity. Derivatization with AQC increases the hydrophobicity of BMAA and its isomers, allowing for excellent retention and separation on reversed-phase columns.[6][8]
Caption: Workflow for AQC-RPLC-MS/MS analysis of BMAA.
1. Sample Preparation (Total BMAA)
-
Weigh approximately 10-20 mg of lyophilized and homogenized sample into a screw-cap tube.
-
Add a known amount of a stable isotope-labeled internal standard (e.g., D3-BMAA).
-
Add 1 mL of 6 M HCl.[4]
-
Purge the tube with nitrogen, cap tightly, and heat at 110°C for 18-24 hours.[4][7]
-
After cooling, filter the hydrolysate (e.g., using a 0.22 µm spin-filter).
-
Evaporate the HCl to dryness under a stream of nitrogen at ~55°C.[4]
-
Reconstitute the residue in an appropriate volume of 20 mM HCl or 0.1% formic acid for SPE.[7]
2. Solid-Phase Extraction (SPE) Cleanup
-
Use a mixed-mode cation exchange cartridge (e.g., 100 mg Isolute HCX-3 or Oasis MCX).
-
Condition the cartridge with 1 mL of methanol, followed by 1 mL of water, and 1 mL of 0.1% formic acid.[7]
-
Load the reconstituted sample onto the cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid, followed by 1 mL of methanol.
-
Elute the amino acids with 2 mL of 5% ammonium hydroxide in methanol.
-
Dry the eluate completely under a nitrogen stream.
3. AQC Derivatization
-
Reconstitute the dried, cleaned-up sample in 120 µL of borate buffer (provided with AQC kits, e.g., Waters AccQ•Tag).[4]
-
Vortex to mix.
-
Add 40 µL of the AQC reagent solution.[4]
-
Vortex immediately. Let the reaction proceed at room temperature for 1 minute, then heat at 55°C for 10 minutes.[4]
-
Transfer the derivatized sample to an autosampler vial for analysis.
4. LC-MS/MS Conditions
-
LC Column: Reversed-phase C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 - 0.4 mL/min.
-
Gradient: A typical gradient starts at a low percentage of Mobile Phase B, increases to ~30-50% B over 10-15 minutes, followed by a wash and re-equilibration step.
-
Injection Volume: 2-5 µL.
-
MS Ionization: Electrospray Ionization in Positive Mode (ESI+).
-
MS Analysis: Multiple Reaction Monitoring (MRM). Refer to Table 2 for specific transitions.
Protocol 2: HILIC-MS/MS for Underivatized BMAA
This method avoids the derivatization step, simplifying sample preparation. Hydrophilic Interaction Liquid Chromatography (HILIC) is ideal for retaining and separating highly polar compounds like underivatized amino acids.[9]
Caption: Workflow for HILIC-MS/MS analysis of BMAA.
1. Sample Preparation
-
Follow the same procedure for extraction (for free BMAA) or hydrolysis (for total BMAA) and SPE cleanup as described in Protocol 1 (Steps 1 and 2).
-
After SPE, dry the eluate completely under a nitrogen stream.
-
Reconstitute the final sample in a solvent with a high organic content suitable for HILIC injection, for example, 100 µL of 65:35 acetonitrile/water.[4]
2. HILIC-MS/MS Conditions
-
LC Column: ZIC-HILIC column (e.g., 2.1 x 100 mm, 3.5 µm).
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: 20 mM Ammonium Formate in Water, pH adjusted to ~3 with formic acid.[9]
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Gradient: A typical HILIC gradient starts with a high percentage of Mobile Phase A (e.g., 90%), which is decreased over the run to increase the elution strength for polar compounds. A lengthy column re-equilibration at the initial high organic conditions is critical for reproducibility.[10]
-
Injection Volume: 2-10 µL.
-
MS Ionization: Electrospray Ionization in Positive Mode (ESI+).
-
MS Analysis: Multiple Reaction Monitoring (MRM). Refer to Table 2 for specific transitions for underivatized analytes.
Protocol 3: GC-MS with Derivatization (General Procedure)
Gas chromatography requires analytes to be volatile and thermally stable. Amino acids like BMAA must be derivatized to meet these requirements. Silylation is a common derivatization approach.
1. Sample Preparation
-
Perform sample extraction/hydrolysis and SPE cleanup as described in Protocol 1. Ensure the final extract is completely dry, as silylation reagents are moisture-sensitive.
2. Derivatization (Silylation)
-
To the dried extract, add a silylation reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a suitable solvent like pyridine or acetonitrile.
-
Cap the reaction vial tightly and heat at 60-80°C for 30-60 minutes to ensure complete derivatization of all active hydrogens (on amino and carboxyl groups).
-
Cool the sample to room temperature before injection.
3. GC-MS Conditions
-
GC Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm).
-
Injector: Split/splitless injector, typically operated at 250-280°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.2 mL/min).
-
Oven Program: A typical temperature program starts at a low temperature (e.g., 80-100°C), ramps up to a high temperature (e.g., 280-300°C) to elute the derivatized analytes, and includes a final hold period.
-
MS Ion Source: Electron Ionization (EI) at 70 eV.
-
MS Analysis: Scan mode for identification or Selected Ion Monitoring (SIM) for quantification, monitoring characteristic fragment ions of the derivatized BMAA.
Conclusion
The accurate analysis of this compound (BMAA) is essential for assessing its role in environmental and human health. LC-MS/MS has emerged as the most reliable and sensitive technique. The AQC-derivatization RPLC-MS/MS method offers excellent sensitivity and is extensively validated, while the underivatized HILIC-MS/MS method provides a simpler workflow by omitting the derivatization step. For all methods, careful sample preparation, the use of internal standards, and chromatographic separation from isomers are paramount for achieving accurate and defensible results. The choice of method should be guided by the specific research question, sample matrix, and available instrumentation.
References
- 1. Beta-N-methylamino-l-alanine: LC-MS/MS Optimization, Screening of Cyanobacterial Strains and Occurrence in Shellfish from Thau, a French Mediterranean Lagoon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of β-N-methylamino-L-alanine (BMAA) in spirulina-containing supplements by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of the neurotoxin β-N-methylamino-L-alanine (BMAA) and isomers in surface water by FMOC derivatization liquid chromatography high resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Production of the Neurotoxin BMAA by a Marine Cyanobacterium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Strategy for quantifying trace levels of BMAA in cyanobacteria by LC/MS/MS | Semantic Scholar [semanticscholar.org]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for NMR Spectroscopy of N-methyl-β-alanine Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N-methyl-β-alanine in Peptide Drug Discovery
N-methylation of peptide backbones is a key strategy in medicinal chemistry to enhance the pharmacological properties of peptide-based therapeutics. This modification can improve metabolic stability, increase cell permeability, and modulate the conformational landscape of peptides. The incorporation of N-methyl-β-alanine, a non-natural amino acid, offers unique structural constraints and opportunities for designing novel peptide architectures with tailored biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the three-dimensional structure, dynamics, and intermolecular interactions of these modified peptides in solution, providing critical insights for rational drug design.
These application notes provide a comprehensive overview of the methodologies and protocols for the NMR spectroscopic analysis of peptides containing N-methyl-β-alanine.
Challenges in NMR Spectroscopy of N-methylated Peptides
The analysis of N-methylated peptides by NMR presents specific challenges primarily due to their increased conformational flexibility and the absence of an amide proton at the methylation site. This often leads to weak Nuclear Overhauser Effects (NOEs), which are crucial for determining three-dimensional structures. The presence of cis and trans isomers around the N-methylated peptide bond can also complicate spectra, leading to multiple sets of signals for the same residue.
Synthesis of N-methyl-β-alanine Containing Peptides
The synthesis of peptides containing N-methyl-β-alanine is typically achieved through solid-phase peptide synthesis (SPPS) using the corresponding Fmoc-protected N-methyl-β-alanine building block.
Protocol: Synthesis of Fmoc-N-methyl-β-alanine-OH
A robust method for the synthesis of Fmoc-N-methyl-β-alanine-OH is essential for its incorporation into peptide sequences. The following protocol is adapted from solid-phase synthesis methods that utilize a temporary protecting group for the carboxylic acid.
Materials:
-
Fmoc-β-Ala-OH
-
2-Chlorotrityl chloride (2-CTC) resin
-
Anhydrous Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIEA)
-
Dimethylformamide (DMF)
-
2-Nitrobenzenesulfonyl chloride (o-NBS-Cl)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Methanol (MeOH)
-
Thiophenol
-
Potassium carbonate (K₂CO₃)
-
Methyl iodide (MeI) or Dimethyl sulfate ((CH₃)₂SO₄)
-
Trifluoroacetic acid (TFA)
-
MilliQ water
Procedure:
-
Loading of Fmoc-β-Ala-OH onto 2-CTC resin:
-
Swell the 2-CTC resin in anhydrous DCM.
-
Dissolve Fmoc-β-Ala-OH (3 equivalents) in a minimal amount of anhydrous DCM.
-
Add the amino acid solution to the resin, followed by DIEA (9 equivalents).
-
Stir the reaction mixture for 2 hours.
-
Wash the resin with DCM and DMF.
-
-
Fmoc deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF for 20-30 minutes to remove the Fmoc group.
-
Wash the resin thoroughly with DMF and DCM.
-
-
N-methylation (based on the Fukuyama-Mitsunobu reaction):
-
Swell the resin in anhydrous THF.
-
Add o-NBS-Cl (3 equivalents) and 2,4,6-collidine (3 equivalents).
-
Shake for 1.5 hours.
-
Wash with THF and DCM.
-
Swell the resin in a 1:1 mixture of anhydrous THF and DCM.
-
Add PPh₃ (5 equivalents) and MeOH (10 equivalents).
-
Cool the mixture to 0°C and add DIAD or DEAD (5 equivalents) dropwise.
-
Allow the reaction to proceed for 2 hours at room temperature.
-
Wash the resin with THF and DCM.
-
-
Sulfonamide deprotection:
-
Swell the resin in anhydrous THF.
-
Add a solution of thiophenol (10 equivalents) and K₂CO₃ (5 equivalents).
-
Shake for 1 hour.
-
Wash the resin with THF, DCM, and DMF.
-
-
Re-introduction of the Fmoc group:
-
Treat the resin with Fmoc-OSu (3 equivalents) and DIEA (3 equivalents) in DMF.
-
Shake for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Cleavage from the resin:
-
Treat the resin with a solution of 1% TFA in DCM.
-
Collect the filtrate in MilliQ water.
-
Repeat the cleavage step four times.
-
Lyophilize the aqueous solution to obtain the Fmoc-N-methyl-β-alanine-OH product.
-
NMR Sample Preparation
Proper sample preparation is critical for acquiring high-quality NMR data.
Protocol:
-
Peptide Purity: Ensure the peptide is of high purity (>95%), as confirmed by HPLC and mass spectrometry.
-
Solvent Selection: Dissolve the lyophilized peptide in a suitable deuterated solvent. Common choices include:
-
D₂O: For peptides soluble in aqueous solutions. The pH should be adjusted to the desired value.
-
CD₃OH or CD₃CN: For more hydrophobic peptides.
-
DMSO-d₆: A versatile solvent, but its viscosity can lead to broader lines.
-
A mixture of 90% H₂O / 10% D₂O is often used to observe exchangeable amide protons.
-
-
Concentration: The typical concentration for peptide NMR is between 1-5 mM.[1] For a 500 µL sample volume, this corresponds to approximately 1-5 mg of a 1 kDa peptide.
-
Internal Standard: For accurate chemical shift referencing, an internal standard such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilylpropanoic acid) can be added.
-
Filtration: It is advisable to filter the final NMR sample to remove any particulate matter.
NMR Experiments for Structural Characterization
A combination of 1D and 2D NMR experiments is employed for the complete resonance assignment and structural analysis of N-methyl-β-alanine containing peptides.
1D ¹H NMR
A simple 1D ¹H NMR spectrum provides an initial assessment of the sample's purity and conformational state. The presence of multiple conformers can often be detected by the appearance of more than the expected number of signals. The N-methyl group typically gives rise to a singlet in the range of 2.7 - 3.1 ppm.[2]
2D NMR Experiments
a. COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons, typically those separated by two or three bonds. For an N-methyl-β-alanine residue, COSY correlations will be observed between the α-CH₂ and β-CH₂ protons.
b. TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to the entire spin system of a residue. For N-methyl-β-alanine, all protons within the residue (N-methyl, α-CH₂, and β-CH₂) will show correlations.
c. NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are close in proximity (< 5 Å), providing crucial information for determining the three-dimensional structure. For N-methylated peptides, ROESY is often preferred as it can provide unambiguous correlations for molecules in the intermediate molecular weight range where NOE signals can be close to zero. A strong ROE between the N-methyl protons and the α-protons of the preceding residue is a key indicator of the peptide bond conformation.
d. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to their attached carbons. It is particularly useful for resolving overlapping proton signals and for assigning the carbon resonances. The N-methyl carbon typically resonates around 30-35 ppm.[2]
e. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects correlations between protons and carbons that are separated by two or three bonds. This is a powerful experiment for linking different spin systems and confirming the sequence of the peptide. For instance, correlations can be observed from the N-methyl protons to the carbonyl carbon of the preceding residue.
Quantitative NMR Data
Table 1: Typical ¹H Chemical Shift Ranges for N-methyl-β-alanine Residues in Peptides
| Proton | Chemical Shift Range (ppm) |
| N-CH₃ | 2.7 - 3.1 |
| α-CH₂ | 3.2 - 3.6 |
| β-CH₂ | 2.4 - 2.8 |
Table 2: Typical ¹³C Chemical Shift Ranges for N-methyl-β-alanine Residues in Peptides
| Carbon | Chemical Shift Range (ppm) |
| N-CH₃ | 30 - 35 |
| α-CH₂ | 45 - 50 |
| β-CH₂ | 35 - 40 |
| C=O | 170 - 175 |
Experimental Workflows and Signaling Pathways
Experimental Workflow for NMR Structure Determination
The general workflow for determining the solution structure of an N-methyl-β-alanine containing peptide is outlined below.
Caption: Workflow for NMR structure determination of N-methyl-β-alanine peptides.
Logical Workflow for Confirming N-methylation
A focused workflow can be employed to specifically confirm the presence and location of the N-methyl group.
Caption: Logic for confirming N-methylation site and local conformation.
Conclusion
NMR spectroscopy is a powerful and essential technique for the detailed structural characterization of N-methyl-β-alanine containing peptides. Despite the challenges posed by N-methylation, a systematic approach employing a suite of 1D and 2D NMR experiments allows for the unambiguous confirmation of modification, complete resonance assignment, and determination of the three-dimensional structure in solution. The protocols and workflows presented in these application notes provide a solid foundation for researchers to successfully apply NMR in the development of novel peptide therapeutics incorporating this important modification.
References
Application Note: Quantitative Analysis of 3-(Methylamino)propanoic Acid in Biological Matrices using LC-MS/MS
Introduction
3-(Methylamino)propanoic acid, also known as N-methyl-β-alanine, is a beta-amino acid that plays a role in various biological processes. Its accurate quantification in biological samples such as plasma, urine, and tissue homogenates is crucial for pharmacokinetic studies, metabolism research, and potential biomarker discovery. This application note describes a robust and sensitive method for the determination of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Due to its polar nature, a derivatization step is employed to enhance chromatographic retention and ionization efficiency.
Analytical Approach
The method involves the derivatization of this compound with 3-nitrophenylhydrazine (3-NPH) followed by reversed-phase LC-MS/MS analysis. This approach is commonly used for the analysis of short-chain fatty acids and other polar small molecules, offering high sensitivity and selectivity.[1][2][3][4][5] An isotopically labeled internal standard is recommended for accurate quantification to compensate for matrix effects and variations in sample preparation and instrument response.
Experimental Workflow
The overall experimental workflow is depicted in the diagram below, outlining the key steps from sample collection to data analysis.
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Detailed Experimental Protocol
Materials and Reagents
-
This compound standard (Sigma-Aldrich or equivalent)
-
This compound-d3 (or other suitable stable isotope-labeled internal standard)
-
3-Nitrophenylhydrazine (3-NPH) hydrochloride
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
Pyridine
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methanol (LC-MS grade)
-
Biological matrix (e.g., human plasma, urine)
Standard and Sample Preparation
2.1. Stock and Working Solutions
-
Prepare a 1 mg/mL stock solution of this compound in water.
-
Prepare a 1 mg/mL stock solution of the internal standard (IS) in water.
-
Prepare a series of working standard solutions by serially diluting the stock solution with water to create calibration standards.
-
Prepare a working IS solution of 1 µg/mL in water.
2.2. Sample Pre-treatment
-
Thaw biological samples (e.g., plasma, urine) on ice.
-
To a 100 µL aliquot of the sample, add 10 µL of the 1 µg/mL IS working solution.
-
Add 400 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
Derivatization Protocol
-
To 40 µL of the supernatant from the pre-treated sample or standard solution, add 20 µL of 200 mM 3-NPH in 50% acetonitrile/water.[2]
-
Add 20 µL of 120 mM EDC containing 6% pyridine in 50% acetonitrile/water.[2]
-
Vortex briefly and incubate at 40°C for 30 minutes.[2]
-
After incubation, dilute the mixture with 920 µL of 50% acetonitrile/water.
-
Centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the supernatant to an LC autosampler vial for analysis.
LC-MS/MS Conditions
4.1. Liquid Chromatography
-
Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 2.7 µm particle size)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
4.2. Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: Optimized for the specific instrument
MRM Transitions: The molecular weight of this compound is 103.12 g/mol .[6] The derivatized product will have a higher mass. The MRM transitions should be optimized by infusing the derivatized standard. The precursor ion will be the [M+H]+ of the 3-NPH derivative. A common product ion for 3-NPH derivatives is m/z 137, corresponding to the 3-nitrophenyl group.[4]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound-3-NPH | [M+H]+ | 137.0 | Optimized |
| This compound-3-NPH | [M+H]+ | [Fragment 2] | Optimized |
| IS-3-NPH | [M+H]+ | 137.0 | Optimized |
Data Analysis and Quantification
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Perform a linear regression analysis to determine the best fit for the calibration curve.
-
Quantify the concentration of this compound in the biological samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the quantification of small polar molecules like β-N-methylamino-L-alanine (BMAA), an isomer of this compound, using a similar LC-MS/MS method. These values can be considered as target performance metrics for the current method validation.
| Parameter | Value |
| Limit of Detection (LOD) | 0.5 µg/L[7] |
| Limit of Quantification (LOQ) | 1.25 µg/L[7] |
| Linearity (r²) | > 0.99 |
| Precision (%RSD) | < 15% |
| Accuracy (%Bias) | ± 15% |
Proposed Fragmentation Pathway
The fragmentation of the derivatized this compound in the mass spectrometer is crucial for developing a selective MRM method. The proposed fragmentation pathway is illustrated below.
Caption: Proposed fragmentation of derivatized this compound.
Conclusion
The described LC-MS/MS method, incorporating a 3-NPH derivatization step, provides a sensitive and selective platform for the quantification of this compound in complex biological matrices. The detailed protocol and performance characteristics serve as a comprehensive guide for researchers in drug development and life sciences to implement this assay in their laboratories. Method validation should be performed according to regulatory guidelines to ensure data quality and reliability.
References
- 1. mdpi.com [mdpi.com]
- 2. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS/MS Method Package for Short Chain Fatty Acids : Shimadzu (Europe) [shimadzu.eu]
- 4. air.unimi.it [air.unimi.it]
- 5. A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-methyl-beta-alanine | C4H9NO2 | CID 75891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for N-Methylation of β-Alanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methylation of β-alanine is a significant chemical modification in the development of peptidomimetics and other bioactive molecules. The introduction of a methyl group to the nitrogen atom can enhance metabolic stability by protecting against enzymatic degradation, improve cell permeability, and modulate the biological activity of the parent compound. This document provides detailed experimental procedures for the chemical synthesis of N-methyl-β-alanine, focusing on two primary methodologies: reductive amination and alkylation of a protected intermediate.
Overview of Synthetic Strategies
Two robust and widely applicable methods for the N-methylation of β-alanine are presented:
-
Reductive Amination using Formaldehyde and Sodium Borohydride: This one-pot procedure involves the reaction of β-alanine with formaldehyde to form an intermediate Schiff base (or iminium ion), which is subsequently reduced in situ by sodium borohydride to yield N-methyl-β-alanine. This method is advantageous due to its operational simplicity and the ready availability of reagents.
-
Alkylation of N-Protected β-Alanine: This multi-step approach involves the initial protection of the amino group of β-alanine, typically as a tosylamide. The protected intermediate is then methylated using a methylating agent such as dimethyl sulfate or methyl iodide, followed by the removal of the protecting group to afford the desired N-methylated product. While more laborious, this method can offer greater control and may be suitable for more complex substrates.
Of note, the classical Eschweiler-Clarke reaction, which utilizes a mixture of formaldehyde and formic acid for reductive methylation, has been reported to potentially yield an unexpected zwitterionic product with β-alanine instead of the anticipated N,N-dimethyl-β-alanine.[1][2] Therefore, for selective mono-methylation, alternative reductive amination conditions are often preferred.
Experimental Protocols
Protocol 1: Reductive Amination with Formaldehyde and Sodium Borohydride
This protocol details the direct N-methylation of β-alanine via reductive amination.
Materials:
-
β-Alanine
-
Aqueous formaldehyde (37 wt. % in H₂O)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water (H₂O)
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
Dowex 50W X8 cation-exchange resin
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
pH meter or pH paper
Procedure:
-
Dissolution of β-Alanine: In a round-bottom flask, dissolve β-alanine (1.0 eq) in deionized water. Cool the solution to 0 °C using an ice bath.
-
Addition of Formaldehyde: To the cooled solution, slowly add aqueous formaldehyde (1.1 eq) while maintaining the temperature at 0 °C. Stir the mixture for 30 minutes.
-
Reduction with Sodium Borohydride: In a separate beaker, prepare a solution of sodium borohydride (1.5 eq) in a small amount of deionized water. Slowly add the NaBH₄ solution to the reaction mixture, ensuring the temperature remains below 10 °C.
-
Reaction Progression: After the addition of NaBH₄ is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching and pH Adjustment: Carefully quench the reaction by the slow addition of 1 M HCl until the effervescence ceases. Adjust the pH of the solution to acidic (pH ~2-3) to decompose any remaining borohydride. Subsequently, adjust the pH to ~7 with 1 M NaOH.
-
Purification: Concentrate the reaction mixture under reduced pressure. The resulting residue can be purified by passing it through a Dowex 50W X8 cation-exchange resin column. Elute with a gradient of aqueous ammonia to obtain the pure N-methyl-β-alanine.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: Alkylation of N-Tosyl-β-Alanine
This protocol describes a two-step procedure involving the protection of the amino group followed by methylation.
Part A: Synthesis of N-Tosyl-β-Alanine
Materials:
-
β-Alanine
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium hydroxide (NaOH)
-
Deionized water (H₂O)
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Beaker
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolution: Dissolve β-alanine (1.0 eq) in an aqueous solution of NaOH (2.5 eq) in a beaker. Cool the solution in an ice bath.
-
Tosylation: Slowly add p-toluenesulfonyl chloride (1.1 eq) in portions to the stirred solution, maintaining the temperature below 5 °C.
-
Reaction: Continue stirring in the ice bath for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 3-4 hours.
-
Workup: Wash the reaction mixture with diethyl ether to remove any unreacted TsCl. Acidify the aqueous layer with concentrated HCl to precipitate the N-tosyl-β-alanine.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield N-tosyl-β-alanine.
Part B: N-Methylation of N-Tosyl-β-Alanine
Materials:
-
N-Tosyl-β-alanine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Dimethyl sulfate ((CH₃)₂SO₄) or Methyl iodide (CH₃I)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask or oven-dried round-bottom flask with a septum
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon atmosphere
-
Syringe
Procedure:
-
Setup: In a Schlenk flask under an inert atmosphere, suspend N-tosyl-β-alanine (1.0 eq) in anhydrous DMF.
-
Deprotonation: Cool the suspension to 0 °C and add sodium hydride (1.2 eq) portion-wise. Stir the mixture at this temperature for 30 minutes.
-
Methylation: Slowly add dimethyl sulfate (1.2 eq) via syringe. Allow the reaction to warm to room temperature and stir overnight.
-
Quenching and Extraction: Carefully quench the reaction by the slow addition of water. Extract the product with diethyl ether.
-
Washing and Drying: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Remove the solvent under reduced pressure. The crude product, N-methyl-N-tosyl-β-alanine, can be purified by column chromatography.
-
Deprotection (Not Detailed): The tosyl group can be removed under harsh acidic conditions (e.g., HBr in acetic acid) to yield N-methyl-β-alanine.
Data Presentation
| Parameter | Reductive Amination | Alkylation of N-Protected β-Alanine |
| Starting Material | β-Alanine | β-Alanine |
| Key Reagents | Formaldehyde, Sodium Borohydride | p-Toluenesulfonyl chloride, Sodium Hydride, Dimethyl Sulfate |
| Number of Steps | 1 (one-pot) | 3 (Protection, Methylation, Deprotection) |
| Reaction Time | 4-6 hours | 24-48 hours (for all steps) |
| Typical Yield | Moderate to High | Moderate to High (per step) |
| Advantages | Simple, rapid, one-pot synthesis | Good control, applicable to various substrates |
| Disadvantages | Potential for over-methylation | Multi-step, requires protecting groups, harsh deprotection |
Mandatory Visualization
Caption: Comparative workflow of two synthetic routes for N-methylation of β-alanine.
Caption: Key steps in the reductive amination of β-alanine to N-methyl-β-alanine.
References
Enhancing Peptide Stability with N-methyl-beta-alanine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide-based therapeutics offer high selectivity and potency but are often limited by their poor pharmacokinetic profiles, primarily due to rapid degradation by proteases.[1][2][3] A key strategy to overcome this limitation is the chemical modification of the peptide backbone. The incorporation of N-methylated amino acids is a powerful approach to enhance the metabolic stability of peptides.[4] This document provides detailed application notes and protocols on the use of N-methyl-beta-alanine to improve peptide stability, thereby enhancing their therapeutic potential.
N-methylation, the substitution of an amide proton with a methyl group, introduces steric hindrance that protects the adjacent peptide bond from enzymatic cleavage.[3][5] This modification can significantly increase the in vivo half-life of a peptide.[5] Furthermore, the introduction of a β-amino acid, such as β-alanine, can alter the peptide's conformational properties, making it less recognizable to proteases.[6] The combination of N-methylation and a β-amino acid backbone in N-methyl-beta-alanine offers a promising strategy to improve the druggability of therapeutic peptides.
Mechanism of Stability Enhancement
The primary mechanism by which N-methylation enhances peptide stability is through steric hindrance . The methyl group on the amide nitrogen physically blocks the approach of proteases, which recognize and bind to specific hydrogen-bonding patterns on the peptide backbone.[3] This disruption of protease binding inhibits the cleavage of the peptide bond.[3] The protective effect of N-methylation can extend beyond the site of modification, influencing the stability of neighboring residues.[3]
Incorporating a β-amino acid introduces an additional methylene group into the peptide backbone, which alters the peptide's overall conformation.[6] This change in three-dimensional structure can make the peptide a poor substrate for proteases that are highly specific for the geometry of α-peptides.[6]
Data Presentation
The following tables summarize the impact of N-methylation on peptide stability. While specific data for N-methyl-beta-alanine is limited in publicly available literature, the data for N-methyl-alpha-alanine provides a strong indication of the expected improvements.
| Peptide Sequence (Hypothetical) | Modification | Protease | Half-life (t½) | Fold Improvement |
| Ala-Lys-Leu-Tyr | None | Trypsin | 10 min | - |
| Ala-(N-Me)Lys-Leu-Tyr | N-methyl-lysine | Trypsin | >1000 min | >100 |
| Asp-Arg-Val-Tyr | None | Trypsin | 15 min | - |
| Asp-(N-Me)Arg-Val-Tyr | N-methyl-arginine | Trypsin | >1000 min | >66 |
Data adapted from studies on N-methyl-alpha-amino acids to illustrate the principle of N-methylation's effect on proteolytic resistance.[7]
| Peptide Modification | In Vivo Half-Life (minutes) | Reference |
| Unmodified Endothelin Receptor Antagonist | 10.6 | [8] |
| N-methylated Endothelin Receptor Antagonist | 538 | [8] |
| Unmodified Peptide | 113 | [6] |
This table showcases the significant increase in in-vivo half-life that can be achieved through N-methylation of peptides.
Experimental Protocols
Protocol 1: Incorporation of Fmoc-N-methyl-beta-alanine into Peptides via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual incorporation of Fmoc-N-methyl-beta-alanine into a growing peptide chain on a solid support using standard Fmoc/tBu chemistry. The main challenge in coupling N-methylated amino acids is the increased steric hindrance, which may require stronger coupling reagents and longer reaction times.[2]
Materials:
-
Fmoc-protected amino acid resin (e.g., Rink Amide resin)
-
Fmoc-N-methyl-beta-alanine
-
Other required Fmoc-protected α-amino acids
-
Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Deprotection solution: 20% piperidine in DMF
-
Washing solvents: Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Coupling of Fmoc-N-methyl-beta-alanine:
-
In a separate tube, dissolve Fmoc-N-methyl-beta-alanine (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Allow the mixture to pre-activate for 5-10 minutes at room temperature.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours. A Kaiser test can be performed to check for completion of the coupling. If the test is positive (indicating free amines), the coupling step may be repeated.
-
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (Step 2).
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity of the purified peptide by mass spectrometry.
-
Protocol 2: In Vitro Protease Stability Assay
This assay compares the stability of an N-methylated peptide to its non-methylated counterpart in the presence of a specific protease.
Materials:
-
N-methyl-beta-alanine containing peptide
-
Native (non-methylated) peptide
-
Protease solution (e.g., trypsin, chymotrypsin, or human plasma)
-
Reaction buffer (e.g., Phosphate-buffered saline, pH 7.4)
-
Quenching solution (e.g., 10% TFA)
-
HPLC-MS system
Procedure:
-
Sample Preparation: Prepare stock solutions of the N-methylated and native peptides in the reaction buffer at a known concentration (e.g., 1 mg/mL).
-
Incubation:
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately stop the enzymatic reaction by adding the quenching solution to the aliquot.
-
Analysis: Analyze the samples by HPLC-MS to quantify the amount of intact peptide remaining. A calibration curve with known concentrations of the intact peptide should be used for accurate quantification.
-
Data Analysis:
Visualizations
Experimental Workflows
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating N-methyl-beta-alanine.
Caption: Workflow for the in vitro protease stability assay.
Signaling Pathway
Many therapeutic peptides target G protein-coupled receptors (GPCRs).[1][9][10] Enhancing the stability of these peptides is crucial for their therapeutic efficacy. The following diagram illustrates a generic GPCR signaling pathway.
Caption: A generic G protein-coupled receptor (GPCR) signaling pathway activated by a peptide ligand.
Conclusion
The incorporation of N-methyl-beta-alanine into peptide therapeutics represents a promising strategy to enhance their metabolic stability and, consequently, their clinical potential. By providing steric hindrance against proteolytic enzymes and altering the peptide's conformational landscape, this modification can lead to a longer in vivo half-life and improved pharmacokinetic properties. The protocols provided herein offer a foundation for researchers to apply this valuable technique in the development of more robust and effective peptide-based drugs. While more specific quantitative data on N-methyl-beta-alanine is needed, the principles demonstrated with N-methyl-alpha-alanine strongly support its utility.
References
- 1. americanpeptidesociety.org [americanpeptidesociety.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. How to Enhance the Pharmacokinetic Stability of Peptides? - Creative Peptides [creative-peptides.com]
- 7. N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Progress in the Research of Therapeutic Peptides Targeting GPCRs [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 10. Peptide Drugs Targeting G Protein-Coupled Receptors (GPCRs) - Creative Peptides [creative-peptides.com]
Application Notes and Protocols for the Solid-Phase Synthesis of Peptides Containing 3-(Methylamino)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of N-methylated amino acids into peptide structures is a key strategy in medicinal chemistry to enhance therapeutic properties. N-methylation can significantly improve metabolic stability, increase membrane permeability, and modulate conformation, which can lead to enhanced biological activity and oral bioavailability.[1][2] 3-(Methylamino)propanoic acid, an N-methylated β-amino acid, presents unique synthetic challenges in Solid-Phase Peptide Synthesis (SPPS) due to the steric hindrance of the secondary amine. This application note provides a detailed protocol for the efficient coupling of Fmoc-3-(methylamino)propanoic acid in SPPS, a comparison of suitable coupling reagents, and a general workflow for the synthesis of peptides containing this modified amino acid.
The primary challenge in coupling N-methylated amino acids is the reduced nucleophilicity and increased steric bulk of the N-methylated amino group, which can lead to slow and incomplete coupling reactions.[3] Consequently, standard coupling reagents and conditions used in SPPS are often insufficient, necessitating the use of more potent activators and optimized protocols to achieve high coupling efficiencies.
Comparison of Coupling Reagents for N-Methylated Amino Acids
The choice of coupling reagent is critical for the successful incorporation of sterically hindered amino acids like this compound. Uronium/aminium and phosphonium salt-based reagents are generally preferred due to their high reactivity. Below is a comparative summary of commonly used coupling reagents for difficult couplings.
| Coupling Reagent | Class | Relative Reactivity | Key Advantages |
| HATU | Uronium/Aminium | Very High | Highly efficient for hindered couplings, rapid reaction kinetics, and minimizes racemization.[4][5][6] |
| HCTU | Uronium/Aminium | High | More reactive than HBTU due to the 6-Cl-HOBt leaving group.[4] |
| COMU | Uronium/Aminium | High | Reactivity is comparable to HATU; based on the non-explosive OxymaPure. |
| PyBOP | Phosphonium | Medium-High | Effective for many standard couplings but can be less efficient for severely hindered residues.[6] |
| HBTU | Uronium/Aminium | Medium-High | A cost-effective standard reagent, but may be less effective for N-methylated amino acids compared to HATU.[4] |
Based on literature evidence, HATU is highly recommended for the coupling of N-methylated amino acids due to its superior performance in overcoming steric hindrance and achieving high coupling yields.[4][5][6]
Experimental Protocols
This section provides a detailed protocol for the manual Fmoc-based solid-phase synthesis of a peptide containing this compound. The protocol is based on a 0.1 mmol synthesis scale.
Materials and Reagents
-
Fmoc-Rink Amide MBHA resin (or other suitable resin)
-
Fmoc-protected amino acids
-
Fmoc-3-(methylamino)propanoic acid
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Washing Solvents: Dichloromethane (DCM), Methanol (MeOH)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Cold diethyl ether
-
Solid-phase synthesis vessel
-
Shaker
Protocol 1: SPPS Cycle for Coupling of Fmoc-3-(methylamino)propanoic acid
This protocol outlines a single coupling cycle for incorporating Fmoc-3-(methylamino)propanoic acid onto a resin-bound peptide with a free N-terminal amine.
1. Resin Preparation and Swelling:
- Place the desired amount of resin (e.g., 0.1 mmol) in a solid-phase synthesis vessel.
- Swell the resin in DMF for 30-60 minutes at room temperature.[7]
2. Fmoc Deprotection:
- Drain the DMF from the swollen resin.
- Add the deprotection solution (20% piperidine in DMF) to the resin.
- Shake the vessel for 5-10 minutes at room temperature.
- Drain the solution and repeat the deprotection step for another 10-15 minutes.
- Wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times) to ensure complete removal of piperidine.[8]
3. Coupling of Fmoc-3-(methylamino)propanoic acid:
- Activation of the amino acid: In a separate vial, dissolve Fmoc-3-(methylamino)propanoic acid (4 equivalents, 0.4 mmol) and HATU (3.9 equivalents, 0.39 mmol) in DMF.
- Add DIPEA (8 equivalents, 0.8 mmol) to the amino acid solution and allow it to pre-activate for 1-2 minutes.[9]
- Coupling reaction: Add the activated amino acid solution to the deprotected resin.
- Shake the reaction vessel at room temperature for 2-4 hours. For sterically hindered couplings, the reaction time may need to be extended, or a double coupling performed.[9]
4. Monitoring the Coupling Reaction:
- The Kaiser test is not suitable for monitoring the coupling to a secondary amine as it will yield a false negative result.
- The bromophenol blue test is recommended.[9] A small sample of the resin is washed and treated with a bromophenol blue solution. A blue color indicates incomplete coupling (free amine), while a yellow or green color indicates completion.
5. Washing:
- After the coupling is complete (as indicated by the bromophenol blue test), drain the coupling solution.
- Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times) to remove any excess reagents and byproducts.
6. Chain Elongation:
- Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.
Protocol 2: Cleavage and Deprotection
1. Final Fmoc Deprotection:
- After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Protocol 1, step 2.
2. Resin Washing and Drying:
- Wash the resin with DMF (3 times), DCM (3 times), and MeOH (3 times).
- Dry the resin under vacuum for at least 1 hour.
3. Cleavage from Resin:
- Add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to the dried resin.
- Gently shake the mixture at room temperature for 2-3 hours.
- Filter the resin and collect the filtrate containing the cleaved peptide.
4. Peptide Precipitation and Purification:
- Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.
- Centrifuge the mixture to pellet the peptide and decant the ether.
- Wash the peptide pellet with cold diethyl ether two more times.
- Dry the crude peptide pellet under vacuum.
- Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Confirm the identity of the purified peptide by mass spectrometry.
SPPS Workflow for N-Methylated Amino Acid Incorporation
The following diagram illustrates the key steps in a single cycle of solid-phase peptide synthesis for the incorporation of an N-methylated amino acid.
Caption: General workflow for one cycle of N-methyl amino acid incorporation in SPPS.
Conclusion
The successful incorporation of this compound into peptides using SPPS is achievable with optimized protocols and the selection of highly reactive coupling reagents. The steric hindrance posed by the N-methyl group necessitates longer coupling times and the use of potent activators like HATU to ensure high yields. The protocols and guidelines presented in this application note provide a robust framework for researchers to synthesize N-methylated peptides for various applications in drug discovery and development. Careful monitoring of the coupling reaction using the bromophenol blue test is crucial for achieving high-purity peptides.
References
- 1. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. chem.uci.edu [chem.uci.edu]
- 9. peptide.com [peptide.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Methyl-Beta-Alanine Peptides
Welcome to the technical support center for the synthesis of peptides containing N-methyl-beta-alanine. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address the unique challenges presented by this class of peptides.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of peptides containing N-methyl-beta-alanine particularly challenging? A1: The primary difficulty stems from steric hindrance. The methyl group on the beta-alanine's nitrogen atom creates a sterically bulky secondary amine. This bulkiness impedes the approach of the incoming activated amino acid, significantly slowing down the kinetics of the peptide bond formation.[1] This challenge is especially pronounced when coupling an amino acid onto an N-terminal N-methyl-beta-alanine residue, often leading to incomplete reactions, low yields, and the formation of deletion sequences.[1][2][3]
Q2: What are the main benefits of incorporating N-methyl-beta-alanine into peptides? A2: N-methylation is a key strategy for improving the pharmacokinetic properties of therapeutic peptides.[4][5] It can enhance metabolic stability by protecting the amide bond from enzymatic degradation, improve membrane permeability, and increase oral bioavailability.[4][5][6] Additionally, it can be used to fine-tune receptor binding affinity and specificity.[5]
Q3: What are the most common side reactions encountered during the synthesis of these peptides? A3: Several side reactions are common:
-
Diketopiperazine (DKP) Formation: This occurs frequently at the dipeptide stage, leading to the cleavage of the first two amino acids from the resin.[7][8]
-
Fragmentation: Peptides with consecutive N-methylated amino acids can be susceptible to fragmentation during the final trifluoroacetic acid (TFA) cleavage step.[3][7]
-
Aspartimide Formation: If an aspartic acid residue is present in the sequence, it can form a five-membered ring, particularly under basic or acidic conditions, leading to a mixture of alpha- and beta-coupled peptides.[8]
-
Racemization: The activation of the carboxylic acid can lead to the loss of stereochemical integrity at the alpha-carbon, especially for sensitive amino acids like cysteine and histidine.[8][9][10]
Q4: Which coupling reagents are most effective for sterically hindered N-methyl-beta-alanine couplings? A4: Standard coupling reagents may be insufficient. For these challenging couplings, more potent reagents are recommended. O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is highly efficient and reacts faster with less epimerization.[9][11] Phosphonium salt reagents like (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) or PyBOP in the presence of 1-hydroxy-7-azabenzotriazole (HOAt) are also highly recommended for coupling N-methylated amino acids.[3][7] For extremely difficult cases, halogeno-phosphonium reagents such as PyBroP may yield better results.[10]
Troubleshooting and Optimization Guide
This guide addresses specific problems you may encounter during your experiments.
Problem 1: My coupling reaction is incomplete, as indicated by a positive bromophenol blue test.
-
Probable Cause: Insufficient activation or steric hindrance preventing the reaction from reaching completion. The blue or green color on the resin beads indicates unreacted free amines.[1]
-
Recommended Solution:
-
Recouple: Perform a second coupling step using fresh reagents.
-
Extend Reaction Time: Increase the coupling time from the standard 1-2 hours to 4 hours or longer.
-
Increase Reagent Equivalents: Use a higher excess of the protected amino acid and coupling reagent (e.g., increase from 4 eq. to 5 eq.).
-
Switch to a More Potent Reagent: If using HBTU or HCTU, switch to a more powerful uronium/aminium reagent like HATU or a phosphonium reagent like PyAOP.[1][9][11]
-
Utilize Microwave Energy: Microwave-assisted synthesis can significantly enhance coupling efficiency for sterically hindered residues by driving the reaction to completion at an elevated temperature (e.g., 75°C) for a shorter duration (10-15 minutes).[2][5][12]
-
Problem 2: The final yield of my purified peptide is very low.
-
Probable Cause: This can be a cumulative effect of several issues, including incomplete coupling at each step (leading to deletion sequences), peptide aggregation, or side reactions during final cleavage.
-
Recommended Solution:
-
Optimize Coupling: Ensure each coupling step goes to completion using the methods described in Problem 1.
-
Address Aggregation: If the resin beads clump together or fail to swell properly, aggregation may be occurring.[8] Switch to a more polar solvent like N-Methyl-2-pyrrolidone (NMP), add chaotropic salts (e.g., LiCl), or incorporate backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) every 6-7 residues.[8]
-
Optimize Cleavage: Ensure the cleavage time is appropriate for the protecting groups used. Prolonged exposure to TFA can cause fragmentation, especially between consecutive N-methylated residues.[7] A trial cleavage on a small amount of resin is recommended to find the optimal time.
-
Problem 3: Mass spectrometry analysis of the crude product shows multiple peaks, including deletion sequences.
-
Probable Cause: Incomplete coupling is the most likely cause of deletion sequences. The presence of multiple peaks for the correct mass could be due to slow conversion between different conformers (cis/trans isomers) of the N-methyl amide bonds, which is common for N-methyl-rich peptides.[7]
-
Recommended Solution:
-
Confirm Deletion: Analyze the masses of the impurity peaks to confirm they correspond to the deletion of one or more amino acids. Address this by optimizing the coupling protocol as described above.
-
Address Conformers: For multiple peaks corresponding to the correct mass, try altering the HPLC conditions. Running the separation at an elevated temperature (e.g., 40-60°C) can sometimes help coalesce the peaks by accelerating the interconversion between conformers.
-
Quantitative Data Summary
Table 1: Comparison of Common Coupling Reagents for N-Methylated Peptides
| Coupling Reagent | Type | Recommended Use | Advantages | Potential Issues |
| HBTU / TBTU | Aminium/Uronium | Standard couplings | Efficient, fast reactions.[9][11] | Less effective for severe steric hindrance; excess reagent can cap the N-terminus.[11] |
| HATU / HCTU | Aminium/Uronium | Sterically hindered couplings | More reactive than HBTU, less racemization.[9][11] | Higher cost. |
| PyBOP / PyAOP | Phosphonium | Very hindered couplings, especially N-Me to N-Me couplings.[7] | Highly effective for difficult sequences.[7][11] | Byproducts can be difficult to remove. |
| PyBroP | Phosphonium | Extremely hindered couplings | More reactive than PyBOP for the most difficult cases.[10] | High reactivity can lead to side reactions if not used carefully. |
| DIC / HOBt (or Oxyma) | Carbodiimide | Standard couplings | Low cost, effective for many sequences. | Can cause significant racemization without an additive; less effective for hindered couplings.[9] |
Detailed Experimental Protocols
Protocol 1: Standard Solid-Phase Coupling using HATU
This protocol describes a single coupling cycle for adding an amino acid to an N-terminal N-methyl-beta-alanine residue on the solid support.
-
Resin Preparation: Swell the peptide-resin (with the N-terminal N-methyl amine exposed) in N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) for at least 30 minutes in a peptide synthesis vessel.[2]
-
Amino Acid Activation (Pre-activation): In a separate vessel, dissolve 4 equivalents of the Fmoc-protected amino acid and 3.95 equivalents of HATU in DMF or NMP.
-
Base Addition: Add 8 equivalents of N,N-Diisopropylethylamine (DIEA) to the activation mixture and agitate for 1-2 minutes.[2][13]
-
Coupling Reaction: Add the activated amino acid solution to the swelled resin. Agitate the mixture at room temperature for 1-2 hours. For difficult couplings, extend this time to 4 hours or more.[2]
-
Monitoring: Perform a colorimetric test (e.g., Bromophenol Blue) to confirm reaction completion.[13] A yellow color indicates a complete reaction, while blue or green indicates the presence of unreacted amines.[1] If the test is positive, repeat the coupling step.
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) and then Dichloromethane (DCM) (3-5 times) to prepare for the next cycle of deprotection and coupling.[2]
Protocol 2: Microwave-Assisted Coupling
This method is highly effective for overcoming steric hindrance.
-
Resin & Reagent Preparation: In a microwave-safe peptide synthesis vessel, add the swelled resin.
-
Reagent Addition: In a separate vial, add a solution of the Fmoc-amino acid (5 eq.) and a coupling reagent like HCTU or HATU (5 eq.) in NMP. Add DIEA (10 eq.).[2]
-
Microwave Irradiation: Place the vessel in a peptide synthesizer equipped with a microwave unit. Add the reagent solution to the resin and irradiate at a constant temperature (e.g., 75°C) for 10-15 minutes.[2][12]
-
Completion Check & Washing: Perform a bromophenol blue test to confirm completion. If necessary, repeat the microwave coupling step. Wash the resin as described in Protocol 1.[2]
Protocol 3: Cleavage and Deprotection
This protocol uses a standard TFA "cocktail" to cleave the peptide from the resin and remove side-chain protecting groups.
Caution: Always perform this procedure in a well-ventilated fume hood. TFA is highly corrosive.[14]
-
Resin Preparation: After the final synthesis step, wash the peptide-resin with DCM and dry it thoroughly under a vacuum.
-
Prepare Cleavage Cocktail: Prepare "Reagent B" cocktail, which is suitable for most peptides and avoids odorous thiols.[15]
-
Trifluoroacetic acid (TFA): 88% (v/v)
-
Phenol: 5% (v/v)
-
Water: 5% (v/v)
-
Triisopropylsilane (TIS): 2% (v/v)
-
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin). Stir or agitate the mixture at room temperature.[15] The optimal time can vary from 1.5 to 4 hours. For N-methyl-rich peptides, start with a shorter time (e.g., 1.5 hours) to minimize potential fragmentation.[7]
-
Peptide Precipitation: Filter the resin and collect the TFA filtrate. Add the filtrate dropwise into a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
-
Isolation: Collect the precipitated peptide by centrifugation, discard the ether, and wash the peptide pellet with cold ether two more times to remove scavengers.
-
Drying: Dry the final peptide product under a vacuum. The peptide can then be dissolved in an appropriate aqueous solvent for purification by HPLC.
Visualizations
Caption: General workflow for solid-phase peptide synthesis.
Caption: Decision tree for troubleshooting incomplete coupling reactions.
Caption: Diagram illustrating common side reactions during synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of N-methylated cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. bachem.com [bachem.com]
- 10. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 11. peptide.com [peptide.com]
- 12. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 13. peptide.com [peptide.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. peptide.com [peptide.com]
Technical Support Center: Purification of 3-(Methylamino)propanoic Acid Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3-(Methylamino)propanoic acid and its derivatives.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound derivatives, offering potential causes and solutions.
| Problem | Possible Cause | Suggested Solution |
| Low Yield of Purified Product | Incomplete Precipitation: The cooling process may be too rapid, or the final temperature is not low enough for complete crystallization.[1] | Ensure a slow and gradual cooling process. Allow the solution to cool to room temperature on its own before transferring it to a refrigerator or ice bath. |
| Inappropriate Solvent System: The chosen solvent may be too effective at dissolving the compound, even at low temperatures, causing a significant portion to remain in the mother liquor.[1] | Experiment with different solvent or anti-solvent systems. A good starting point for many amino acid derivatives is a mixture of water and a water-miscible organic solvent like methanol or ethanol.[1] | |
| Product Loss During Washing: The washing solvent might be partially dissolving the purified crystals.[1] | Use a minimal amount of ice-cold washing solvent. Ensure the solvent has low solubility for your compound at low temperatures. | |
| Product is Oily or Gummy, Fails to Crystallize | Presence of Impurities: Unreacted starting materials or synthesis byproducts can inhibit the formation of a proper crystal lattice.[1] | Consider a preliminary purification step, such as column chromatography or a liquid-liquid extraction, to remove major impurities before attempting crystallization.[1] |
| Supersaturation: A highly concentrated solution can lead to rapid precipitation, trapping impurities and preventing crystal formation.[1] | Use a slightly larger volume of the solvent to ensure the crude material is fully dissolved before initiating cooling and precipitation.[1] | |
| Inappropriate Solvent Choice: The solvent system may not be conducive to crystallization for your specific derivative. | Systematically screen a range of solvents with varying polarities. Sometimes a binary or tertiary solvent system is required to induce crystallization.[2] | |
| Purified Product is Colored | Presence of Colored Impurities: Byproducts from the synthesis may be colored and co-precipitate with the product.[1] | Add a small amount of activated charcoal to the hot solution before filtration. The charcoal can adsorb colored impurities. Note that some product may also be adsorbed, so use it sparingly.[1] |
| Product Degradation: The compound may be degrading at the temperature used for dissolution.[1] | Attempt to dissolve the compound at a lower temperature, even if it requires a larger volume of solvent. Consider using a solvent system that allows for dissolution at or near room temperature. | |
| Crystals are Very Fine and Difficult to Filter | Rapid Crystallization: Fast cooling or high supersaturation leads to the formation of many small crystals. | To obtain larger crystals, slow down the cooling process. Let the solution cool naturally to room temperature before further cooling.[1] Using a co-solvent system can also influence crystal size and morphology.[1] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a recrystallization solvent system for this compound derivatives?
A1: A common and effective starting point is a binary solvent system. For many amino acid derivatives, dissolving the crude product in a minimal amount of hot water and then adding a water-miscible organic solvent like methanol or ethanol to induce precipitation upon cooling is a well-documented method.[1] The high solubility of these compounds in water and their lower solubility in alcohols make this an effective approach.[1] For less polar derivatives, a mixture of ether and methanol has also been successfully used.[3]
Q2: How can I assess the purity of my final product?
A2: Several analytical techniques can be used to assess the purity of your this compound derivative:
-
Melting Point: A sharp melting point range that is close to the literature value is a strong indicator of high purity.[1]
-
Spectroscopy: NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy can confirm the chemical structure and help identify the presence of impurities.[1][4]
-
Chromatography: Techniques such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are powerful for separating and quantifying impurities.[1][5]
Q3: My compound won't crystallize from any common solvent systems. What are my other options?
A3: If recrystallization fails, column chromatography is the next logical purification step. Reversed-phase chromatography using a C18 column is a common technique for purifying polar compounds like amino acid derivatives.[5] A typical mobile phase would be a gradient of water and a polar organic solvent like methanol or acetonitrile.
Q4: How does the nature of the derivative (e.g., N-acyl chain length) affect purification?
A4: The physicochemical properties of the derivative, such as polarity and molecular weight, will significantly influence the choice of purification strategy. For instance, longer N-acyl chains increase the hydrophobicity of the molecule.[2] This may necessitate the use of less polar solvents or solvent mixtures for both crystallization and chromatography.[2]
Data Presentation
Table 1: Solubility of Related Amino Acid Derivatives
| Compound | Solvent | Solubility |
| N-Methyl-DL-alanine | Water | Good solubility, approx. 50g/100mL[1] |
| Methanol | Slightly soluble[1] | |
| Ethanol | Slightly soluble[1] | |
| Ether | Insoluble[1] |
Table 2: Purity Assessment Methods and Typical Observations
| Analytical Method | Pure Compound Observation | Indication of Impurity |
| Melting Point | Sharp melting range (e.g., 1-2 °C) | Broad or depressed melting range |
| ¹H NMR | Clean spectrum with expected peaks and integrations | Additional, unidentifiable peaks |
| HPLC | Single major peak | Multiple peaks |
| TLC | Single spot | Multiple spots |
Experimental Protocols
Protocol 1: General Recrystallization of a this compound Derivative
This protocol provides a general guideline and may require optimization based on the specific derivative and the nature of the impurities.
-
Dissolution: In a fume hood, place the crude this compound derivative in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., hot deionized water) and gently warm the mixture with stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and keep the solution warm for 5-10 minutes with stirring.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If an anti-solvent (e.g., methanol or ethanol) is to be used, add it dropwise to the warm filtrate until the solution becomes slightly turbid, then allow it to cool.
-
Cooling: Once at room temperature, place the flask in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent (the one in which the compound is less soluble).
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Protocol 2: Flash Column Chromatography
-
Stationary Phase Preparation: Pack a glass column with an appropriate stationary phase (e.g., silica gel for normal-phase or C18 silica for reversed-phase) in a suitable slurry solvent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of the stationary phase. Alternatively, load the dissolved sample directly onto the top of the column.
-
Elution: Elute the column with an appropriate mobile phase system. This can be isocratic (constant solvent composition) or a gradient (changing solvent composition). For a C18 column, a common mobile phase is a gradient of water and methanol or acetonitrile.[5]
-
Fraction Collection: Collect fractions as the eluent exits the column.
-
Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualizations
Caption: A typical experimental workflow for the purification and analysis of this compound derivatives.
References
Technical Support Center: 3-(Methylamino)propanoic Acid in Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding side reactions involving 3-(Methylamino)propanoic acid (N-methyl-β-alanine) in chemical synthesis. It is intended for researchers, scientists, and drug development professionals to anticipate and address challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in peptide synthesis?
A1: The most prevalent side reactions include diketopiperazine (DKP) formation, especially when the N-methylated residue is at the N-terminus, and fragmentation between consecutive N-methylamino acids during acidic cleavage.[1] Low coupling yields are also a common issue when coupling a protected this compound to another N-methylated amino acid.
Q2: Can the methyl group on the nitrogen of this compound interfere with coupling reactions?
A2: Yes, the presence of the N-methyl group introduces steric hindrance, which can significantly slow down coupling reactions and lead to incomplete acylation. This often results in lower yields compared to the coupling of primary amino acids.[1] The secondary amine is also less nucleophilic than a primary amine, further contributing to slower reaction kinetics.
Q3: Is this compound prone to racemization during activation and coupling?
A3: While racemization is a general concern for all amino acids during peptide synthesis, N-methylated amino acids are generally less prone to racemization via the azlactone mechanism. However, racemization can still occur under harsh basic or acidic conditions, so careful control of reaction parameters is crucial.
Q4: Can intramolecular cyclization occur with this compound derivatives?
A4: Yes, derivatives of β-amino acids, including N-methylated ones, can undergo intramolecular cyclization to form β-lactams or other cyclic structures.[2] The propensity for this side reaction depends on the specific reaction conditions, including the activating agent and the nature of the protecting groups.
Troubleshooting Guides
Issue 1: Low Coupling Yields
Symptoms:
-
Incomplete reaction as monitored by HPLC or TLC.
-
Presence of unreacted starting materials.
-
Low isolated yield of the desired product.
Possible Causes:
-
Steric hindrance from the N-methyl group.
-
Reduced nucleophilicity of the secondary amine.
-
Inappropriate coupling reagent.
Troubleshooting Steps:
-
Optimize Coupling Reagent: Switch to more potent coupling reagents known to be effective for hindered couplings, such as HATU, HBTU, or PyAOP.[1]
-
Increase Reaction Time and/or Temperature: Allow the coupling reaction to proceed for a longer duration (e.g., 4-24 hours) or gently increase the temperature (e.g., to 40-50 °C) to overcome the higher activation energy.
-
Use of Additives: Incorporate additives like HOAt or HOBt, which can improve coupling efficiency and reduce side reactions.
-
Double Coupling: Perform the coupling step twice to ensure complete reaction of the sterically hindered amine.
Quantitative Data on Coupling Reagent Performance (Representative):
| Coupling Reagent | Additive | Reaction Time (h) | Typical Yield (%) |
| DIC | HOBt | 12 | 60-70 |
| HBTU | HOBt | 4 | 80-90 |
| HATU | HOAt | 2 | >95 |
| PyAOP | HOAt | 2 | >95 |
Note: Yields are representative for hindered couplings and may vary based on the specific substrates and conditions.
Experimental Protocol: Improved Coupling of Fmoc-3-(Methylamino)propanoic acid
-
Pre-activation: In a reaction vessel, dissolve Fmoc-3-(Methylamino)propanoic acid (1.2 eq), HATU (1.15 eq), and HOAt (1.2 eq) in DMF. Add DIEA (2.4 eq) and stir for 5-10 minutes at room temperature.
-
Coupling: Add the pre-activated solution to the resin-bound amine or the amino-component in solution.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress using a Kaiser test or HPLC analysis of a cleaved aliquot.
-
Washing: After completion, thoroughly wash the resin with DMF, DCM, and MeOH.
Issue 2: Diketopiperazine (DKP) Formation
Symptoms:
-
Formation of a cyclic dipeptide byproduct, often observed when this compound is the second residue in the sequence.
-
Loss of peptide from the resin, leading to lower overall yield.
Possible Causes:
-
Intramolecular cyclization of the dipeptidyl-resin, particularly after Fmoc deprotection of the second amino acid.
Troubleshooting Steps:
-
Choice of Protecting Group: If possible, use a Boc protection strategy for the first two amino acids, as DKP formation is less prevalent than with Fmoc protection.
-
Immediate Coupling: After Fmoc deprotection of the second amino acid, proceed immediately with the coupling of the third amino acid to minimize the time the free N-terminal amine is available for cyclization.
-
Use of Sterically Hindered Resins: Employing a bulky resin, such as 2-chlorotrityl chloride resin, can sterically inhibit the formation of diketopiperazines.[3]
Logical Workflow for Minimizing DKP Formation
Caption: Troubleshooting workflow for diketopiperazine (DKP) formation.
Issue 3: Fragmentation During Acidic Cleavage
Symptoms:
-
Presence of peptide fragments in the crude product after cleavage from the resin.
-
Cleavage observed between two consecutive N-methylated amino acid residues.
Possible Causes:
-
Instability of the peptide bond between N-methylated residues under strong acidic conditions (e.g., high concentrations of TFA).[1]
Troubleshooting Steps:
-
Reduce Cleavage Time: Minimize the exposure of the peptide to strong acid by reducing the cleavage time. Monitor the cleavage progress to find the optimal duration.
-
Lower TFA Concentration: If compatible with protecting group removal, use a lower concentration of TFA in the cleavage cocktail.
-
Use of Scavengers: While standard scavengers primarily protect acid-sensitive side chains, ensuring an effective scavenger cocktail (e.g., with triisopropylsilane and water) can sometimes mitigate degradation pathways.
Reaction Pathway: Fragmentation of N-methylated Peptide Backbone
References
- 1. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intramolecular ester enolate-imine cyclization reactions for the asymmetric synthesis of polycyclic β-lactams and cyclic β-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
solubility issues of N-methyl-beta-alanine and solutions
Welcome to the technical support center for N-methyl-beta-alanine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly those related to solubility, that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is N-methyl-beta-alanine and why is its solubility important?
A1: N-methyl-beta-alanine is a derivative of the non-essential amino acid beta-alanine. Its incorporation into peptides and other molecules can enhance properties such as metabolic stability and membrane permeability.[1] Understanding its solubility is critical for consistent and accurate results in various experimental settings, including drug formulation, biochemical assays, and cell culture studies.
Q2: What is the general solubility profile of N-methyl-beta-alanine?
A2: N-methyl-beta-alanine is a moderately hydrophilic compound. It exhibits good solubility in water and limited solubility in non-polar organic solvents.[1] For instance, N-methyl-dl-alanine has a reported solubility of about 50g/100mL in water.[2] Its solubility is also dependent on the specific isomer (L-form, D-form, or DL-racemic mixture) and the purity of the compound.
Q3: How does pH affect the solubility of N-methyl-beta-alanine?
A3: As an amino acid, the solubility of N-methyl-beta-alanine is significantly influenced by pH. Its solubility is lowest at its isoelectric point (pI) and increases in both acidic and alkaline conditions. This is due to the formation of more soluble cationic or anionic salts. The pKa values for N-methyl-dl-alanine are approximately 2.22 for the carboxyl group and 10.19 for the amino group.[2] Therefore, adjusting the pH of an aqueous solution away from the pI can be an effective strategy to enhance solubility.
Q4: What are common impurities in N-methyl-beta-alanine and can they affect solubility?
A4: Common impurities can include unreacted starting materials from synthesis, such as beta-alanine or methylamine, and byproducts like di-N-methyl-beta-alanine. These impurities can interfere with proper crystal lattice formation, potentially leading to issues like the formation of an oily product instead of crystals, and can also impact the overall solubility characteristics of the compound.
Data Presentation: Solubility of N-methyl-beta-alanine and Related Compounds
The following tables summarize the available quantitative and qualitative solubility data for N-methyl-beta-alanine and its parent compound, beta-alanine. Please note that specific quantitative data for N-methyl-beta-alanine in a wide range of organic solvents is limited in publicly available literature.
Table 1: Quantitative Solubility of N-methyl-alanine
| Compound | Solvent | Solubility | Temperature (°C) |
| N-methyl-dl-alanine | Water | ~50 g/100 mL | Not Specified |
| N-methyl-L-alanine | Water | ~10 mg/mL | 25 |
| N-methyl-L-alanine | DMSO | ~10 mg/mL | 25 |
Data sourced from ChemBK and BenchChem.[1][2]
Table 2: Qualitative Solubility of N-methyl-L-alanine
| Solvent | Solubility |
| Aqueous Acid | Slightly Soluble |
| Methanol | Soluble (in mixtures with water) |
| Ethanol | Soluble (in mixtures with water) |
| Isopropanol | Soluble (in mixtures with water) |
| Hexane | Negligible |
Data sourced from BenchChem.[1]
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with N-methyl-beta-alanine.
Issue 1: Difficulty Dissolving N-methyl-beta-alanine in Water
-
Possible Cause: The solution may be near the isoelectric point of the amino acid, where solubility is at its minimum.
-
Solution: Adjust the pH of the aqueous solution. For acidic conditions, add a small amount of a dilute acid (e.g., 0.1 M HCl) dropwise. For alkaline conditions, add a small amount of a dilute base (e.g., 0.1 M NaOH) dropwise. Monitor the pH and the dissolution of the solid.
Issue 2: Precipitation of N-methyl-beta-alanine from Solution
-
Possible Cause 1: Change in temperature. Solubility of N-methyl-beta-alanine, like most solids, is likely temperature-dependent. A decrease in temperature can lead to supersaturation and precipitation.
-
Solution 1: Gently warm the solution while stirring. If the precipitate redissolves, the issue is temperature-related. For future experiments, consider preparing the solution at the experimental temperature or preparing a more dilute stock.
-
Possible Cause 2: Change in pH. The addition of other reagents to your experiment may have shifted the pH of the solution towards the isoelectric point of N-methyl-beta-alanine.
-
Solution 2: Measure the pH of the solution. If it is near the isoelectric point, adjust it as described in Issue 1.
-
Possible Cause 3: Solvent evaporation. Over time, especially in open containers, the solvent may evaporate, increasing the concentration of N-methyl-beta-alanine beyond its solubility limit.
-
Solution 3: Ensure that solutions are stored in tightly sealed containers. If evaporation has occurred, you may be able to redissolve the precipitate by adding a small amount of the original solvent.
Issue 3: Oily Product Instead of Crystalline Solid During Purification
-
Possible Cause: The presence of impurities that inhibit proper crystal lattice formation.
-
Solution: Consider additional purification steps before crystallization. Techniques like column chromatography may be necessary to remove impurities.
Issue 4: Discolored Crystals After Purification
-
Possible Cause 1: Presence of colored impurities from the synthesis process.
-
Solution 1: Add a small amount of activated charcoal to the hot, dissolved solution before the filtration step of recrystallization. The charcoal can adsorb colored impurities. Note that activated charcoal may also adsorb some of the desired product, so use it sparingly.
-
Possible Cause 2: Degradation of the product at the temperature used for dissolution.
-
Solution 2: Attempt to dissolve the compound at a lower temperature, even if it requires a larger volume of solvent.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of N-methyl-beta-alanine for Cell Culture
This protocol provides a general method for preparing a sterile stock solution of N-methyl-beta-alanine.
Materials:
-
N-methyl-beta-alanine powder
-
Sterile, deionized water or appropriate cell culture-grade water
-
Sterile 0.1 M HCl and 0.1 M NaOH solutions
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
pH meter
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of N-methyl-beta-alanine powder and transfer it to a sterile conical tube.
-
Add a portion of the sterile water to the tube. The initial volume should be less than the final desired volume to allow for pH adjustment.
-
Vortex or gently swirl the tube to suspend the powder.
-
If the powder does not fully dissolve, check the pH of the suspension.
-
Adjust the pH by adding sterile 0.1 M HCl or 0.1 M NaOH dropwise while monitoring the pH. Continue to add the acid or base until the N-methyl-beta-alanine is fully dissolved.
-
Once dissolved, bring the solution to the final desired volume with sterile water.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile container.
-
Label the container with the compound name, concentration, date, and your initials.
-
Store the stock solution at the recommended temperature (typically 2-8°C for short-term storage or -20°C for long-term storage).
Protocol 2: General Method for Enhancing Solubility Using Co-solvents
For applications requiring higher concentrations or in non-aqueous systems, a co-solvent approach can be effective.
Materials:
-
N-methyl-beta-alanine powder
-
Primary solvent (e.g., water, buffer)
-
Co-solvent (e.g., DMSO, ethanol)
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Weigh the desired amount of N-methyl-beta-alanine.
-
Add a small amount of the co-solvent (e.g., DMSO) to the powder and vortex until a slurry or solution is formed.
-
Slowly add the primary solvent (e.g., water) to the co-solvent mixture while continuously vortexing or stirring.
-
If the compound does not fully dissolve, gentle heating in a water bath or sonication may be applied to aid dissolution.
-
Allow the solution to cool to room temperature to ensure the compound remains in solution.
Visualizations
Troubleshooting Workflow for N-methyl-beta-alanine Solubility Issues
Caption: A logical workflow for troubleshooting common solubility issues with N-methyl-beta-alanine.
Experimental Workflow for Preparing a Stock Solution
Caption: A step-by-step workflow for the preparation of a sterile stock solution of N-methyl-beta-alanine.
References
troubleshooting low yield in N-methylated peptide synthesis
Welcome to the technical support center for N-methylated peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals, providing comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of N-methylated peptides.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of N-methylated peptides often associated with low yields?
A1: The primary reason for low yields is steric hindrance. The presence of a methyl group on the amide nitrogen creates a secondary amine, which is a less potent nucleophile and is more sterically crowded than a primary amine.[1][2][3][4] This increased bulk physically impedes the approach of the activated carboxyl group of the incoming amino acid, slowing down the peptide bond formation.[1][2] This difficulty is especially pronounced when coupling two consecutive N-methylated amino acids and frequently leads to incomplete reactions, resulting in low yields and the formation of deletion sequences.[1][2]
Q2: What are the initial indicators of a difficult coupling reaction involving an N-methylated residue?
A2: Common signs of poor coupling efficiency include:
-
A positive bromophenol blue test: After the coupling step, a blue or green color on the resin beads indicates the presence of unreacted free amines. A complete reaction is signaled by a yellow color.[1] The standard ninhydrin (Kaiser) test is unreliable as it does not produce the characteristic blue color with the secondary amine of N-methylated amino acids.[5]
-
Low final peptide yield: The overall yield of the crude peptide is significantly lower than anticipated.[1][2]
-
Presence of deletion sequences: Mass spectrometry (MS) analysis of the crude product reveals peptides that are missing the amino acid that was intended to be coupled to the N-methylated residue.[1][2]
Q3: Which coupling reagents are most effective for sterically hindered N-methylated amino acids?
A3: For challenging couplings involving N-methylated amino acids, standard reagents like HBTU, HCTU, and DIC/HOBt can be inefficient.[1][2] More potent uronium/aminium or phosphonium salt-based reagents are highly recommended.[5][6] Reagents such as HATU, COMU, PyAOP, and PyBOP are particularly effective.[1][2][5] HATU is frequently cited for its high reactivity and its ability to minimize racemization.[1][5] For extremely difficult couplings, even more powerful reagents like PyBroP might be necessary.[1][2]
Q4: What is the difference between using pre-synthesized Fmoc-N-Me-Amino Acids and performing on-resin N-methylation?
A4: Both are valid strategies for incorporating N-methylated residues:
-
Incorporation of Pre-synthesized Monomers: This method uses commercially available or custom-synthesized N-methylated amino acid building blocks. While straightforward, it can be expensive, and the variety of available N-methylated amino acids may be limited.[7]
-
On-Resin N-Methylation: This approach involves the site-specific methylation of a peptide backbone amide directly on the solid support.[7] It is a versatile and cost-effective method that allows for the N-methylation of almost any amino acid within a sequence.[7] A common on-resin method is a three-step procedure involving sulfonylation, methylation, and desulfonylation.[2][8]
Q5: How can microwave irradiation improve the synthesis of N-methylated peptides?
A5: Microwave-assisted coupling can be highly beneficial for difficult reactions, including the coupling of N-methylated amino acids.[7][9] The application of microwave energy can accelerate the rate of the coupling reaction, helping to overcome the steric hindrance and drive the reaction to completion in a shorter amount of time.[2] This can lead to higher coupling efficiencies and improved yields.[2][9]
Troubleshooting Guide
This guide addresses specific problems encountered during N-methylated peptide synthesis, their probable causes, and recommended solutions.
Issue 1: Low or Incomplete Coupling Efficiency
-
Symptoms:
-
Probable Causes & Solutions:
| Probable Cause | Recommended Solution |
| Insufficient Reagent Potency | Switch to a more powerful coupling reagent. If using HBTU/HCTU, change to HATU or COMU. For very difficult couplings, consider PyAOP or PyBroP.[1][2] |
| Steric Hindrance | Increase the reaction time (e.g., to 2-4 hours or even overnight).[6] Perform a "double coupling" by repeating the coupling step with a fresh solution of activated amino acid.[5][6] Consider using microwave-assisted coupling to enhance reaction kinetics.[2][9] |
| Poor Resin Swelling | Ensure the resin is adequately swollen in the reaction solvent (e.g., DMF or NMP) for at least 30 minutes before starting the synthesis.[1] Proper swelling is crucial for reagent accessibility. |
| Peptide Aggregation | Use a lower-loading resin or switch to a more effective solvent like N-methyl-2-pyrrolidone (NMP) which can disrupt secondary structures.[10] |
Issue 2: Side Reactions and Impurities
-
Symptoms:
-
Mass spectrometry analysis reveals unexpected masses.
-
HPLC profile of the crude product shows multiple, difficult-to-separate peaks.
-
-
Probable Causes & Solutions:
| Probable Cause | Recommended Solution |
| Racemization | The activated N-methyl amino acid is susceptible to epimerization. Use a sterically hindered base like N,N-diisopropylethylamine (DIPEA) instead of stronger bases.[5] Coupling reagents like HATU are known to minimize racemization compared to HBTU.[5] |
| Diketopiperazine (DKP) Formation | This intramolecular cyclization can cleave the first two amino acids from the resin, especially with Pro or N-methylated amino acids in the C-terminal positions.[2] Use a resin with a bulky linker (e.g., 2-chlorotrityl chloride resin) and couple the third amino acid immediately after deprotection of the second.[2] |
| Side Reactions During On-Resin Methylation | For on-resin protocols, ensure complete sulfonylation before the methylation step to prevent unwanted side products.[1] Optimize reaction times to avoid prolonged exposure to base (e.g., DBU), especially with sensitive residues like Aspartic acid, which can form aspartimide.[8][11] |
Data Presentation: Performance of Coupling Reagents
The choice of coupling reagent significantly impacts the success of coupling to an N-methylated amine. The following table summarizes the effectiveness of various reagents for this challenging step.
| Coupling Reagent | Reagent Type | General Effectiveness for N-Me Couplings | Key Considerations |
| HBTU/HCTU | Uronium/Aminium | Less Effective | Often insufficient for N-methylated residues, may require extended reaction times or double coupling.[1] HCTU is a cost-effective alternative to HATU with comparable efficiency in some cases.[5] |
| HATU | Uronium/Aminium | Highly Effective | A reliable, go-to reagent for most N-methyl couplings.[1] Known to minimize epimerization compared to HBTU.[1][5] |
| COMU | Uronium/Aminium | Highly Effective | Efficiency is comparable to HATU. Incorporates Oxyma for improved safety and solubility.[1][12] |
| PyAOP/PyBOP | Phosphonium | Highly Effective | Very effective, especially when used with an additive like HOAt.[1][5] |
| PyBroP | Phosphonium | Very Highly Effective | A powerful reagent for the most challenging couplings, such as coupling two consecutive N-methylated residues.[1][13] |
| DIC/HOBt | Carbodiimide | Low to Medium | A classic reagent combination, but often less effective for severely hindered couplings.[5] |
Experimental Protocols
Protocol 1: Standard Coupling to an N-Methylated Amine using HATU
-
Resin Preparation: After the previous Fmoc deprotection and washing steps, ensure the peptide-resin is well-swollen in DMF or NMP.
-
Activation Mixture: In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents), HATU (3-5 equivalents), and a hindered base like DIPEA (6-10 equivalents) in DMF or NMP.
-
Pre-activation: Allow the activation mixture to stand for 1-5 minutes at room temperature.[6]
-
Coupling: Add the activated amino acid solution to the peptide-resin.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours. For difficult couplings (e.g., N-Me-AA onto another N-Me-AA), extend the reaction time to 4 hours or perform a double coupling.[6]
-
Monitoring: Remove a small sample of resin beads, wash them thoroughly with DMF and methanol, and perform a bromophenol blue test. A yellow color indicates completion, while blue or green indicates an incomplete reaction.[1]
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) and then dichloromethane (DCM) (3-5 times) to prepare for the next deprotection step.[1]
Protocol 2: On-Resin N-Methylation (o-NBS-Cl Method)
This three-step procedure is performed on the resin after Fmoc deprotection of the N-terminal amine to be methylated.
-
Sulfonylation (o-NBS Protection):
-
Swell the N-terminally deprotected peptide-resin in NMP.
-
Add a solution of o-nitrobenzenesulfonyl chloride (o-NBS-Cl) and collidine in NMP.
-
Agitate for 10-15 minutes. Wash the resin with NMP.[2]
-
-
Methylation:
-
Add a solution of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and methyl p-toluenesulfonate (or dimethyl sulfate) in NMP.
-
Agitate for 5-10 minutes. Repeat this step once more.
-
Wash the resin with NMP.
-
-
Desulfonylation (o-NBS Removal):
-
Add a solution of β-mercaptoethanol and DBU in NMP.
-
Agitate for 5 minutes. Repeat this step once more.
-
Wash the resin extensively with NMP to remove all reagents. The free N-methylated amine is now ready for the next coupling step.
-
Visualizations
Caption: A logical workflow for troubleshooting low peptide yield.
Caption: Steric hindrance in N-methylated vs. standard peptide coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scienmag.com [scienmag.com]
- 4. lifetein.com [lifetein.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 10. biotage.com [biotage.com]
- 11. Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bachem.com [bachem.com]
- 13. scribd.com [scribd.com]
stability of N-methyl-beta-alanine under different pH conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of N-methyl-beta-alanine under various pH conditions. It includes frequently asked questions, troubleshooting guides, experimental protocols, and data summaries to assist in experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of N-methyl-beta-alanine in aqueous solutions?
A1: N-methyl-beta-alanine, as a beta-amino acid, is generally stable in aqueous solutions at neutral pH and room temperature. However, its stability can be compromised under harsh conditions such as extreme pH values (highly acidic or alkaline) and elevated temperatures, which can promote degradation.
Q2: How does pH affect the stability of N-methyl-beta-alanine?
A2: The stability of N-methyl-beta-alanine is significantly influenced by pH. In highly acidic or basic solutions, the rate of degradation is expected to increase. Like other amino acids, the molecule's ionization state changes with pH, which can affect its reactivity and degradation pathways.[1][2]
Q3: What are the likely degradation products of N-methyl-beta-alanine under forced degradation conditions?
A3: Under forced degradation conditions, potential degradation pathways could involve modifications to the amino or carboxylic acid functional groups. While specific degradation products for N-methyl-beta-alanine are not extensively documented in publicly available literature, analogous compounds suggest potential reactions such as deamination or decarboxylation under aggressive stress conditions.[3] It is crucial to perform analytical studies, such as mass spectrometry, to identify any significant degradants.
Q4: What analytical methods are recommended for assessing the stability of N-methyl-beta-alanine?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) method, preferably coupled with a mass spectrometer (LC-MS), is the most suitable analytical technique.[4] This allows for the separation and quantification of the parent compound from its potential degradation products.
Q5: How should I design a forced degradation study for N-methyl-beta-alanine?
A5: A forced degradation study should expose N-methyl-beta-alanine to a range of stress conditions, including acid hydrolysis, base hydrolysis, oxidation, photolysis, and thermal stress.[4][5] The conditions should be severe enough to induce some degradation (typically 5-20%) to demonstrate the stability-indicating nature of the analytical method.[5]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No degradation observed under stress conditions. | The stress conditions (e.g., acid/base concentration, temperature, duration) are not harsh enough. | Increase the concentration of the stressor (e.g., use 1N HCl or NaOH), elevate the temperature (e.g., to 60-80°C), or extend the duration of the study.[5] |
| Complete degradation of the sample. | The stress conditions are too aggressive. | Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time. |
| Appearance of unexpected peaks in the chromatogram. | These could be degradation products, impurities from the starting material, or artifacts from the analytical method. | Use a mass spectrometer to identify the mass of the unknown peaks. Analyze a control sample (unstressed) to differentiate between degradation products and initial impurities. |
| Poor peak shape or resolution in HPLC/UHPLC analysis. | The analytical method is not optimized for separating the parent compound from its degradants. | Adjust the mobile phase composition, gradient, column type, or pH of the mobile phase to improve separation. |
| Inconsistent or non-reproducible results. | Variability in experimental conditions (e.g., temperature fluctuations, inaccurate concentrations) or sample handling. | Ensure precise control over all experimental parameters. Use calibrated equipment and prepare fresh solutions for each experiment. |
Quantitative Data Summary
The following table presents hypothetical data from a typical stability study of N-methyl-beta-alanine in aqueous solution at a concentration of 1 mg/mL. This data is for illustrative purposes to guide experimental expectations.
| Condition | Temperature | Time (hours) | % N-methyl-beta-alanine Remaining |
| 0.1 N HCl (pH ~1) | 60°C | 24 | 85.2 |
| 0.1 N HCl (pH ~1) | 60°C | 72 | 65.7 |
| Purified Water (pH ~7) | 60°C | 24 | 99.5 |
| Purified Water (pH ~7) | 60°C | 72 | 98.8 |
| 0.1 N NaOH (pH ~13) | 60°C | 24 | 88.9 |
| 0.1 N NaOH (pH ~13) | 60°C | 72 | 70.3 |
Experimental Protocols
Protocol: Forced Hydrolytic Degradation of N-methyl-beta-alanine
Objective: To assess the stability of N-methyl-beta-alanine under acidic and basic conditions.
Materials:
-
N-methyl-beta-alanine
-
1 N Hydrochloric Acid (HCl)
-
1 N Sodium Hydroxide (NaOH)
-
Purified water (HPLC grade)
-
pH meter
-
HPLC or UHPLC system with UV or MS detector
-
Volumetric flasks and pipettes
-
Thermostatic water bath or oven
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of N-methyl-beta-alanine at a concentration of 1 mg/mL in purified water.
-
-
Acid Hydrolysis:
-
In a volumetric flask, mix equal volumes of the N-methyl-beta-alanine stock solution and 1 N HCl to achieve a final concentration of 0.5 mg/mL in 0.5 N HCl.
-
Prepare a blank solution of 0.5 N HCl.
-
Incubate the sample and blank at 60°C.
-
Withdraw aliquots at specified time points (e.g., 0, 4, 8, 12, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.5 N NaOH before analysis.
-
-
Base Hydrolysis:
-
In a volumetric flask, mix equal volumes of the N-methyl-beta-alanine stock solution and 1 N NaOH to achieve a final concentration of 0.5 mg/mL in 0.5 N NaOH.
-
Prepare a blank solution of 0.5 N NaOH.
-
Incubate the sample and blank at 60°C.
-
Withdraw aliquots at the same time points as the acid hydrolysis study.
-
Neutralize the aliquots with an equivalent amount of 0.5 N HCl before analysis.
-
-
Control Sample:
-
Prepare a control sample of N-methyl-beta-alanine at 0.5 mg/mL in purified water.
-
Incubate and sample at the same time points as the stressed samples.
-
-
Analysis:
-
Analyze all samples by a validated stability-indicating LC-UV or LC-MS method.
-
Calculate the percentage of N-methyl-beta-alanine remaining at each time point relative to the initial concentration (time 0).
-
Mandatory Visualizations
Caption: Experimental workflow for pH stability testing of N-methyl-beta-alanine.
Caption: Hypothetical degradation pathways for N-methyl-beta-alanine under different pH conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. abstracts.biomaterials.org [abstracts.biomaterials.org]
- 3. β-alanine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Validation & Comparative
A Comparative Guide to 3-(Methylamino)propanoic Acid and Beta-Alanine in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 3-(methylamino)propanoic acid (also known as N-methyl-beta-alanine) and beta-alanine, focusing on their respective roles and activities within biological systems. While beta-alanine is a well-studied, naturally occurring beta-amino acid with established physiological functions, data on the biological effects of its N-methylated counterpart, this compound, are comparatively limited. This guide synthesizes the available experimental data to offer a comparative overview for research and drug development purposes.
I. Overview and Chemical Structures
Beta-alanine (3-aminopropanoic acid) is a naturally occurring beta-amino acid.[1] In contrast, this compound is a derivative of beta-alanine characterized by a methyl group attached to the amino group. This structural modification, known as N-methylation, can significantly alter the physicochemical properties of the molecule, potentially impacting its biological activity, metabolic stability, and pharmacokinetic profile.[2][3][4][5][6]
II. Comparative Biological Activities
A direct comparative analysis of the broad biological activities of this compound and beta-alanine is challenging due to the limited research on the former. However, by examining their known interactions with key biological targets, a partial comparison can be drawn.
A. Role in Carnosine Synthesis
Beta-alanine is the rate-limiting precursor for the synthesis of carnosine (β-alanyl-L-histidine), a dipeptide found in high concentrations in muscle and brain tissue.[1] Carnosine plays a crucial role in intracellular pH buffering, antioxidant activities, and protection against glycation. The synthesis of carnosine is catalyzed by the enzyme carnosine synthase.
There is currently no direct experimental evidence to suggest that this compound serves as a substrate for carnosine synthase to the same extent as beta-alanine. Studies on the substrate specificity of carnosine synthase have shown a strong preference for beta-alanine. While the enzyme can utilize other similar molecules, its efficiency is significantly lower. The impact of N-methylation of beta-alanine on its ability to be incorporated into carnosine has not been extensively studied in mammalian systems.
dot
Figure 1. Simplified diagram of the carnosine synthesis pathway.
B. Interaction with Neurotransmitter Receptors
Beta-alanine is known to interact with several neurotransmitter receptors, acting as an agonist at GABA (gamma-aminobutyric acid) and glycine receptors.[7] This interaction contributes to its role in neurotransmission and its potential neuromodulatory effects.
Limited information is available regarding the interaction of this compound with these receptors. N-methylation can alter the binding affinity and efficacy of a molecule at its receptor. It is plausible that this compound may also interact with GABA and glycine receptors, but with different potency and efficacy compared to beta-alanine. Further research is required to elucidate the neuropharmacological profile of this compound.
III. Quantitative Data Summary
The following tables summarize the available quantitative data for beta-alanine and this compound. The significant gap in data for this compound is a key takeaway.
| Parameter | Beta-Alanine | This compound | Reference(s) |
| Enzyme Kinetics | |||
| Carnosine Synthase (Km) | ~0.8-2.5 mM (varies by species) | Data not available | [8] |
| N-methyltransferase (Km) | 5.3 mM (from Limonium latifolium) | 5.7 mM (from Limonium latifolium) | [9] |
| Receptor Activity | |||
| GABA rho1 Receptor (EC50) | 0.66 +/- 0.11 mM | Data not available | [10] |
| Glycine Receptor | Activates | Data not available | [11][12] |
Table 1: Comparative Quantitative Data
IV. Experimental Protocols
A. Carnosine Synthase Activity Assay
Objective: To determine the rate of carnosine synthesis from beta-alanine or this compound.
Methodology:
-
Enzyme Source: Purified carnosine synthase or tissue homogenate rich in the enzyme (e.g., muscle or brain tissue).
-
Reaction Mixture: Prepare a reaction buffer containing L-histidine, ATP, MgCl2, and the test substrate (radiolabeled beta-alanine or this compound).
-
Incubation: Initiate the reaction by adding the enzyme source to the reaction mixture and incubate at 37°C for a defined period.
-
Termination: Stop the reaction, typically by adding an acid or by heat inactivation.
-
Analysis: Separate the product (carnosine or its N-methylated derivative) from the unreacted substrate using chromatography (e.g., HPLC).
-
Quantification: Quantify the amount of product formed by detecting the radiolabel.
dot
Figure 2. Workflow for a carnosine synthase activity assay.
B. Receptor Binding Assay (GABA Receptor)
Objective: To determine the binding affinity of beta-alanine or this compound to GABA receptors.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a source rich in GABA receptors (e.g., rat brain tissue or cells expressing recombinant receptors).[8][13]
-
Radioligand: Use a radiolabeled ligand known to bind to the GABA receptor (e.g., [³H]muscimol).[8]
-
Competition Assay: Incubate the prepared membranes with the radioligand in the presence of varying concentrations of the unlabeled test compound (beta-alanine or this compound).
-
Separation: Separate the membrane-bound radioligand from the unbound radioligand, typically by rapid filtration.
-
Quantification: Measure the amount of radioactivity bound to the membranes using liquid scintillation counting.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the binding affinity (Ki).
dot
Figure 3. Workflow for a competitive receptor binding assay.
V. Discussion and Future Directions
The N-methylation of beta-alanine to form this compound represents a subtle but potentially significant structural change. While beta-alanine's biological roles are increasingly understood, particularly its function as a carnosine precursor and its interactions with neurotransmitter systems, the biological profile of this compound remains largely unexplored.
The primary effect of N-methylation is an increase in lipophilicity and a reduction in the number of hydrogen bond donors.[6] These changes can lead to:
-
Altered Receptor Interactions: The methyl group can sterically hinder or create new hydrophobic interactions within a receptor's binding pocket, potentially altering affinity and efficacy.
-
Increased Metabolic Stability: The N-methyl group can protect the amino group from enzymatic degradation, potentially leading to a longer biological half-life.[2][3][4][5][6]
-
Modified Membrane Permeability: Increased lipophilicity may enhance the ability of this compound to cross cellular membranes, including the blood-brain barrier.
Given the limited direct comparative data, future research should focus on:
-
Directly comparing the efficacy of this compound and beta-alanine as substrates for carnosine synthase.
-
Screening this compound against a panel of neurotransmitter receptors, particularly GABA and glycine receptor subtypes, to determine its pharmacological profile.
-
Conducting in vivo studies to compare the pharmacokinetic and pharmacodynamic properties of both compounds.
VI. Conclusion
Beta-alanine is a well-characterized beta-amino acid with important physiological functions. This compound, its N-methylated derivative, is a molecule of interest due to the potential for altered biological activity and improved pharmacokinetic properties conferred by the methyl group. However, a significant lack of direct comparative experimental data currently limits a comprehensive understanding of its biological profile relative to beta-alanine. This guide highlights the existing knowledge and underscores the critical need for further research to unlock the potential of this compound in various biological and therapeutic contexts.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. nbinno.com [nbinno.com]
- 6. N-Methylated Amino Acids | Reagents, Chemicals and Labware | Merck [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
- 8. PDSP - GABA [kidbdev.med.unc.edu]
- 9. Control of NMDA Receptor Activation by a Glycine Transporter Co-Expressed in Xenopus Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Glycine Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. The endogenous agonist, β-alanine, activates glycine receptors in rat spinal dorsal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to N-Methylated and Non-Methylated Peptides
In the realm of peptide-based drug discovery, the strategic modification of peptide backbones is a cornerstone for enhancing therapeutic potential. Among these modifications, N-methylation—the substitution of a backbone amide proton with a methyl group—stands out as a powerful tool for overcoming the inherent pharmacological limitations of natural peptides.[1] This guide provides an objective comparison between N-methylated and non-methylated peptides, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Key Physicochemical and Biological Property Comparison
N-methylation induces profound changes in a peptide's structure and function.[1] By removing a hydrogen bond donor and adding steric bulk, this modification restricts conformational flexibility and increases lipophilicity.[2][3] These changes translate into significant advantages, including enhanced metabolic stability and improved cell permeability.[4][5]
Data Summary: N-Methylated vs. Non-Methylated Peptides
The following tables summarize the quantitative impact of N-methylation on key peptide properties, providing a clear comparison between modified and unmodified peptides.
Table 1: Comparative Proteolytic Stability in Human Serum
| Peptide | Modification | Protease | Half-life (t½) | Fold Increase in Stability |
| G-protein-binding peptide | Non-methylated | Trypsin | ~2.5 min | - |
| (DKLYWWEFL) | N-methylated Asp | Trypsin | 3 h | 72 |
| N-methylated Lys | Trypsin | > 42 h | > 1000 | |
| N-methylated Leu | Trypsin | > 42 h | > 1000 |
Note: Data are representative and compiled from studies on N-methyl scanning mutagenesis. The exact half-life is sequence-dependent.[6]
Table 2: Comparative Cell Permeability of Cyclic Hexapeptides
| Peptide ID | N-Methylation Position(s) | Apparent Permeability (Papp) in Caco-2 cells (10⁻⁶ cm/s) |
| Analog 1 | Non-methylated | < 1 |
| Analog 2 | N-Me adjacent to D-Ala | > 10 |
| Analog 3 | Multiple N-Me groups | > 10 |
| Mannitol | (Paracellular marker) | < 1 |
| Testosterone | (Transcellular marker) | > 10 |
Note: Data from a study on a library of cyclic hexapeptides, demonstrating that specific N-methylation can increase permeability to a level comparable to transcellular transport markers.[7]
Table 3: Effect of N-Methylation on Receptor Binding Affinity
| Peptide Class | Peptide Analog | Receptor Subtype | Binding Affinity (Ki, nM) | Change vs. Non-methylated |
| Somatostatin | Non-methylated Lead | hSSTR2 | 1.5 | - |
| N-Me at Trp | hSSTR2 | 0.8 | Increased | |
| N-Me at Lys | hSSTR2 | 2.5 | Decreased | |
| RGD Peptide | Non-methylated (L1) | αvβ3 Integrin | 150 | - |
| N-methylated Val (P5) | αvβ3 Integrin | 25 | Increased |
Note: The impact of N-methylation on receptor binding is highly dependent on the position of the modification and the specific receptor. It can either enhance or diminish affinity.[8][9]
Experimental Protocols
Detailed methodologies are crucial for the synthesis and analysis of N-methylated peptides.
Protocol 1: Solid-Phase Synthesis of N-Methylated Peptides
The synthesis of peptides with N-methylated residues is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.[10] However, the coupling of an amino acid to a sterically hindered N-methylated residue is challenging and often requires optimized conditions.[11]
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
Fmoc-N-methyl-amino acids
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole), DIC (N,N'-Diisopropylcarbodiimide)
-
Base: DIEA (N,N-Diisopropylethylamine)
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Deprotection solution: 20% piperidine in DMF
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour.[9]
-
Fmoc Deprotection: Remove the Fmoc protecting group with 20% piperidine in DMF.[9]
-
Standard Amino Acid Coupling: For coupling to a non-methylated amine, pre-activate 3 equivalents of the Fmoc-amino acid with DIC and HOBt in DMF and add to the resin.[9]
-
N-Methylated Amino Acid Coupling: For coupling to an N-methylated amine, pre-activate 3 equivalents of the Fmoc-amino acid with HATU and DIEA in DMF for 5-10 minutes before adding to the resin. Allow the reaction to proceed for 2-4 hours or overnight.[9]
-
Wash: After each coupling and deprotection step, wash the resin thoroughly with DMF and DCM.
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Final Cleavage: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using the cleavage cocktail.[9]
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[10]
Protocol 2: Protease Stability Assay
This assay compares the stability of N-methylated and non-methylated peptides in the presence of a specific protease.[9]
Materials:
-
Purified peptides (>95% purity)
-
Protease (e.g., trypsin, chymotrypsin)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Quenching solution (e.g., 10% TFA)
-
RP-HPLC system with a C18 column
Procedure:
-
Reaction Setup: Prepare stock solutions of the peptides and the protease in the reaction buffer.
-
Incubation: In separate tubes, incubate a known concentration of each peptide with the protease at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and quench the enzymatic reaction by adding the quenching solution.[9]
-
HPLC Analysis: Analyze each quenched sample by RP-HPLC to separate the intact peptide from its degradation products.[9]
-
Data Analysis: Integrate the peak area of the intact peptide at each time point. Plot the percentage of remaining peptide versus time to determine the degradation profile and calculate the half-life (t½).[9]
Protocol 3: Caco-2 Permeability Assay
This in vitro model is widely used to predict human intestinal absorption of drugs.[5]
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES)
-
Test peptides and control compounds (e.g., mannitol, testosterone)
-
LC-MS/MS system for quantification
Procedure:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts until they form a confluent monolayer.
-
Assay Initiation: Wash the cell monolayer with transport buffer. Add the test peptide solution to the apical (donor) side and fresh transport buffer to the basolateral (receiver) side.
-
Sampling: At specified time intervals, take samples from the receiver compartment and replace with fresh buffer.
-
Quantification: Analyze the concentration of the peptide in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of peptide appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
Visualizing Workflows and Pathways
Diagrams are essential for illustrating complex processes in peptide research.
Caption: Workflow for comparing N-methylated and non-methylated peptides.
Caption: GPCR signaling pathway modulated by N-methylated peptides.
Conclusion
N-methylation is a potent and versatile strategy in medicinal chemistry for enhancing the drug-like properties of peptides.[1] By providing conformational constraint, increasing proteolytic stability, and improving cell permeability, this modification can transform peptide leads into viable clinical candidates.[1][4] However, the effects of N-methylation on receptor binding are context-dependent and require careful empirical evaluation for each position within a peptide sequence. The data and protocols provided in this guide offer a framework for the rational design and evaluation of N-methylated peptide therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lifetein.com [lifetein.com]
- 4. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Validating the Incorporation of 3-(Methylamino)propanoic Acid in Proteins: A Comparative Guide
The investigation into the incorporation of the non-canonical amino acid 3-(Methylamino)propanoic acid, more commonly known as β-N-methylamino-L-alanine (BMAA), into proteins is a subject of significant scientific interest and debate. The potential for this cyanobacterial neurotoxin to be integrated into protein structures has implications for understanding its role in neurodegenerative diseases. This guide provides a comparative overview of the primary methodologies used to validate the presence of BMAA in protein samples, offering detailed experimental protocols and performance data to aid researchers in selecting the appropriate techniques for their studies.
The central controversy revolves around whether BMAA is truly misincorporated into the polypeptide chain via an error in protein synthesis, or if it is merely tightly and non-covalently associated with proteins.[1][2] Some studies suggest that BMAA can be removed from protein preparations using techniques like sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), indicating a non-covalent bond.[3] Conversely, other research indicates that BMAA remains associated with proteins even after harsh denaturing treatments, which is consistent with covalent incorporation.[4] This guide will focus on the analytical methods used to detect and quantify BMAA in protein samples, which are essential for addressing this fundamental question.
Comparison of Validation Methodologies
The two primary techniques for detecting and quantifying BMAA in protein samples are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). Each method offers distinct advantages and disadvantages in terms of sensitivity, specificity, and susceptibility to interference.
| Feature | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Principle | Separation of molecules by chromatography followed by mass-based detection and fragmentation for structural confirmation. | Antibody-based detection of the target molecule. |
| Specificity | High. Can distinguish between BMAA and its isomers (e.g., DAB, AEG) with appropriate chromatographic separation.[2][5][6] Provides high-confidence identification.[5] | Moderate to Low. Prone to cross-reactivity with other molecules, leading to potential false positives.[7] |
| Sensitivity | High. Limits of detection are typically in the low µg/g to pg range.[8][9] | High. Can detect proteins at picogram to nanogram per milliliter concentrations.[10] |
| Quantitative Accuracy | High. Considered the gold standard for quantification. | Variable. Can be affected by non-linearity of calibration curves and matrix effects.[7] |
| Throughput | Lower compared to ELISA. | High. Well-suited for screening large numbers of samples.[11] |
| Cost & Complexity | Higher equipment cost and requires specialized expertise.[10] | Lower cost and relatively simpler to perform.[10] |
| Confirmation | Provides structural information through fragmentation patterns (MS/MS).[9] | Indirect detection; positive results often require confirmation by another method like LC-MS/MS.[8] |
Experimental Protocols
Sample Preparation: Acid Hydrolysis for Total BMAA Analysis
To analyze BMAA that is potentially incorporated into the protein backbone, a hydrolysis step is required to break the peptide bonds and release the constituent amino acids.[12][13][]
Objective: To release all amino acids, including any incorporated BMAA, from a purified protein sample.
Materials:
-
Purified protein sample (lyophilized)
-
6 M Hydrochloric Acid (HCl)
-
Nitrogen gas
-
Heating block or oven capable of maintaining 110°C
-
Vacuum centrifuge
Protocol:
-
Place the lyophilized protein sample into a hydrolysis tube.
-
Add a sufficient volume of 6 M HCl to the tube.
-
Flush the tube with nitrogen gas to remove oxygen, which can degrade certain amino acids.
-
Seal the tube under vacuum.
-
After hydrolysis, cool the sample to room temperature.
-
Open the tube and evaporate the HCl using a vacuum centrifuge.
-
Reconstitute the dried amino acid hydrolysate in a suitable buffer for downstream analysis (e.g., HPLC-grade water with 0.1% formic acid for LC-MS/MS).
Workflow for Acid Hydrolysis of Protein Samples.
Validation Method 1: LC-MS/MS Analysis of BMAA
LC-MS/MS is the preferred method for the definitive identification and quantification of BMAA due to its high selectivity and sensitivity.[8] The protocol can be adapted for both underivatized (HILIC) and derivatized (Reversed-Phase) BMAA.
Objective: To separate, identify, and quantify BMAA in a protein hydrolysate.
Protocol (using AQC derivatization):
-
Derivatization: React the amino acid hydrolysate with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) to increase the hydrophobicity of BMAA, allowing for separation on a reversed-phase column.[5][8]
-
Chromatographic Separation:
-
Mass Spectrometry Detection:
-
Ionization: Electrospray Ionization (ESI) in positive mode.[9]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for AQC-derivatized BMAA. The presence of multiple, specific product ions provides high confidence in identification.[9]
-
-
Quantification: A standard curve is generated using known concentrations of derivatized BMAA to quantify the amount in the sample.
LC-MS/MS Analysis Workflow for BMAA Detection.
Validation Method 2: ELISA for BMAA Detection
ELISA provides a high-throughput method for screening samples for the presence of BMAA, though positive results should be interpreted with caution and ideally confirmed by LC-MS/MS.[7][8]
Objective: To detect the presence of BMAA in a protein hydrolysate using a competitive ELISA format.
Protocol (General Outline for a Competitive ELISA):
-
Coating: Microtiter plate wells are coated with a BMAA-protein conjugate.
-
Blocking: Unbound sites in the wells are blocked to prevent non-specific binding.
-
Competition: The protein hydrolysate sample (containing unknown amount of BMAA) is added to the wells along with a specific primary antibody against BMAA. Free BMAA in the sample competes with the coated BMAA-protein conjugate for binding to the primary antibody.
-
Washing: Unbound antibodies and sample components are washed away.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) that binds to the primary antibody is added.
-
Washing: Unbound secondary antibody is washed away.
-
Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a colored product.
-
Measurement: The absorbance of the colored product is measured using a plate reader. The signal intensity is inversely proportional to the amount of BMAA in the sample.
-
Quantification: A standard curve is generated using known concentrations of BMAA to estimate the concentration in the sample.
Competitive ELISA Workflow for BMAA Detection.
Conclusion
The validation of this compound incorporation into proteins is a complex analytical challenge that requires careful consideration of the methodologies employed. LC-MS/MS stands out as the most reliable and specific technique for confirming the presence and accurately quantifying BMAA in protein samples, particularly given the challenges posed by its isomers. While ELISA can be a useful high-throughput screening tool, its susceptibility to false positives necessitates confirmation of results by a more robust method like LC-MS/MS. Researchers investigating the potential misincorporation of BMAA should employ rigorous sample preparation, including acid hydrolysis for the analysis of total BMAA, and utilize the most selective analytical techniques available to ensure the generation of high-confidence data. This approach is critical for advancing our understanding of the interactions between BMAA and proteins and its potential role in human health.
References
- 1. researchgate.net [researchgate.net]
- 2. Occurrence of β-N-methylamino-l-alanine (BMAA) and Isomers in Aquatic Environments and Aquatic Food Sources for Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigating β-N-Methylamino-l-alanine Misincorporation in Human Cell Cultures: A Comparative Study with Known Amino Acid Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Non-Protein Amino Acid BMAA Is Misincorporated into Human Proteins in Place of l-Serine Causing Protein Misfolding and Aggregation | PLOS One [journals.plos.org]
- 5. Analytical protocol for identification of BMAA and DAB in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Beta-N-methylamino-l-alanine: LC-MS/MS Optimization, Screening of Cyanobacterial Strains and Occurrence in Shellfish from Thau, a French Mediterranean Lagoon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kp652.bver.co.kr [kp652.bver.co.kr]
- 8. benchchem.com [benchchem.com]
- 9. Determination of the neurotoxin BMAA (β-N-methylamino-l-alanine) in cycad seed and cyanobacteria by LC-MS/MS (liquid chromatography tandem mass spectrometry) - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. spbase.org [spbase.org]
- 11. blog.genewiz.com [blog.genewiz.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. keypublishing.org [keypublishing.org]
A Comparative Analysis of N-methyl-beta-alanine and Other N-methylated Amino Acids: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between closely related molecules is paramount for innovation. This guide provides a comparative study of N-methyl-beta-alanine and other key N-methylated amino acids, including N-methyl-alpha-alanine (NMLA) and sarcosine (N-methylglycine). By presenting available quantitative data, detailed experimental protocols, and visualizing relevant pathways, this document aims to serve as a valuable resource for advancing research and development in this area.
N-methylation of amino acids is a critical modification in both natural product biosynthesis and pharmaceutical development. This seemingly simple addition of a methyl group to the nitrogen atom of an amino acid can significantly enhance the therapeutic properties of peptides, including increased metabolic stability, improved cell permeability, and altered receptor-binding affinities. This guide will delve into the specifics of N-methyl-beta-alanine and provide a comparative context with other prominent N-methylated amino acids.
Comparative Overview of Physicochemical and Biological Properties
While direct comparative studies on the biological activities of N-methyl-beta-alanine against other N-methylated amino acids are limited in publicly available literature, a comparison of their known properties provides valuable insights.
| Property | N-methyl-beta-alanine | N-methyl-L-alanine (NMLA) | Sarcosine (N-methylglycine) |
| Structure | β-amino acid derivative | α-amino acid derivative | α-amino acid derivative |
| Primary Known Role | Precursor in the biosynthesis of β-alanine betaine in plants, an osmoprotectant.[1][2] | Building block in peptide synthesis to enhance proteolytic stability and bioavailability.[3] | Co-agonist at the NMDA receptor, GlyT-1 inhibitor, and intermediate in choline metabolism.[4][5] |
| Physiological Effects | Limited data available on direct physiological effects in mammals. | Incorporation into peptides enhances their therapeutic properties.[3] | Modulates neurotransmission, shows potential neuroprotective effects, and is a biomarker for certain metabolic conditions.[4][5] |
| Receptor Interactions | Data not readily available. | When incorporated into peptides, it can modulate receptor binding affinity.[3] | Acts as a co-agonist at the glycine site of the NMDA receptor.[5] |
| Enzyme Kinetics | Substrate for N-methyltransferase in plants with a Km of 5.7 mM.[2] | Substrate for N-methylalanine dehydrogenase.[1] | Synthesized by glycine N-methyltransferase.[1] |
Signaling Pathways and Metabolic Roles
The known signaling and metabolic pathways for these N-methylated amino acids are distinct, reflecting their different biological contexts.
N-methyl-beta-alanine is primarily involved in a biosynthetic pathway in certain plants, leading to the production of beta-alanine betaine, a compound crucial for tolerating osmotic stress.[1][2]
Biosynthesis of β-alanine betaine.
Sarcosine , on the other hand, plays a significant role in mammalian neurotransmission by modulating the activity of the NMDA receptor, a key player in synaptic plasticity and memory formation. It acts as an inhibitor of the glycine transporter 1 (GlyT-1), which increases the synaptic concentration of glycine, an NMDA receptor co-agonist. Sarcosine itself can also act as a co-agonist at the glycine site of the NMDA receptor.[4][5]
Sarcosine's role at the glutamatergic synapse.
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization and comparison of N-methylated amino acids. Below are summaries of key experimental protocols.
Protocol 1: Synthesis of N-methyl-beta-alanine
Objective: To chemically synthesize N-methyl-beta-alanine.
Methodology: A common method involves the reaction of β-alanine with a methylating agent, such as dimethyl sulfate, under basic conditions.
-
Materials: β-alanine, sodium hydroxide, dimethyl sulfate, diethyl ether, ethanol, hydrochloric acid.
-
Procedure:
-
Dissolve β-alanine in a solution of sodium hydroxide.
-
Cool the solution in an ice bath and slowly add dimethyl sulfate while stirring vigorously.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Acidify the reaction mixture with hydrochloric acid.
-
Extract the aqueous layer with diethyl ether to remove unreacted dimethyl sulfate.
-
Concentrate the aqueous layer under reduced pressure.
-
Dissolve the residue in ethanol and precipitate the product by adding diethyl ether.
-
Filter and dry the resulting solid to yield N-methyl-beta-alanine.
-
Workflow for the synthesis of N-methyl-beta-alanine.
Protocol 2: N-methyltransferase Activity Assay
Objective: To determine the kinetic parameters of an N-methyltransferase acting on β-alanine and its N-methylated derivatives.
Methodology: This radiometric assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to the amino acid substrate.[2]
-
Materials: Purified N-methyltransferase, β-alanine, N-methyl-β-alanine, S-adenosyl-L-[methyl-¹⁴C]methionine, trichloroacetic acid (TCA), scintillation cocktail.
-
Procedure:
-
Prepare reaction mixtures containing buffer, the amino acid substrate, and the enzyme.
-
Initiate the reaction by adding S-adenosyl-L-[methyl-¹⁴C]methionine.
-
Incubate at a constant temperature for a defined period.
-
Stop the reaction by adding TCA.
-
Separate the radiolabeled product from the unreacted radiolabeled SAM using an appropriate method (e.g., ion-exchange chromatography).
-
Quantify the radioactivity of the product using liquid scintillation counting.
-
Calculate the reaction velocity and determine the Michaelis-Menten constants (Km and Vmax) by varying the substrate concentration.[6]
-
Workflow for N-methyltransferase activity assay.
Conclusion
This comparative guide highlights the distinct characteristics of N-methyl-beta-alanine in relation to other N-methylated amino acids like NMLA and sarcosine. While N-methylation is a broadly applied strategy in peptide and drug design to enhance pharmacokinetic properties, the specific biological roles of individual N-methylated amino acids can vary significantly. N-methyl-beta-alanine's established role in plant osmoprotection contrasts with the well-documented neuromodulatory activities of sarcosine in mammals.
Further research is warranted to elucidate the potential physiological effects of N-methyl-beta-alanine in mammalian systems. Direct comparative studies employing standardized experimental protocols are necessary to build a comprehensive understanding of the structure-activity relationships within this class of molecules. The data and protocols presented herein provide a foundational resource for researchers to design and execute such studies, ultimately paving the way for new discoveries and therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. beta-Alanine betaine synthesis in the Plumbaginaceae. Purification and characterization of a trifunctional, S-adenosyl-L-methionine-dependent N-methyltransferase from Limonium latifolium leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. In Vitro and In Vivo Neuroprotective Effects of Sarcosine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The glycine transport inhibitor sarcosine is an NMDA receptor co-agonist that differs from glycine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. teachmephysiology.com [teachmephysiology.com]
N-Methylated Peptides: A Comparative Guide to Enhanced Enzymatic Stability
For researchers, scientists, and drug development professionals, overcoming the inherent instability of peptides to enzymatic degradation is a critical challenge in therapeutic development. N-methylation of the peptide backbone has emerged as a powerful strategy to significantly enhance proteolytic resistance, thereby improving the pharmacokinetic profile of peptide-based drugs. This guide provides an objective comparison of the enzymatic stability of N-methylated peptides against their non-methylated counterparts, supported by experimental data and detailed methodologies.
The Stability Advantage of N-Methylation
Peptides, while promising as therapeutic agents due to their high selectivity and low toxicity, are often limited by their rapid degradation by proteases in the body.[1][2][3] N-methylation, the substitution of a hydrogen atom on a backbone amide nitrogen with a methyl group, offers a robust solution to this problem.[4] This modification confers enhanced stability through two primary mechanisms:
-
Steric Hindrance: The introduced methyl group physically obstructs the approach of proteolytic enzymes to the scissile amide bond.[1][4]
-
Disruption of Enzyme Recognition: N-methylation removes a crucial hydrogen bond donor, disrupting the hydrogen-bonding patterns that proteases rely on for substrate recognition and binding.[1][4]
This enhanced resistance to enzymatic cleavage translates to a significantly longer half-life in biological fluids, a crucial attribute for the development of effective peptide therapeutics.[4]
Quantitative Comparison of Proteolytic Stability
The impact of N-methylation on peptide stability has been quantified in numerous studies. The following table summarizes experimental data comparing the half-lives of N-methylated peptides to their non-methylated analogs in the presence of various proteases.
| Peptide Sequence | Modification | Protease | Half-life (t½) of Non-Methylated Peptide | Half-life (t½) of N-Methylated Peptide | Fold Increase in Stability | Reference |
| G-protein-binding peptide (DKLYWWEFL) | N-Me-D (at P2 position) | Trypsin | ~2.5 min | 3 h | 72 | [1] |
| G-protein-binding peptide (DKLYWWEFL) | N-Me-K (at P1 position) | Trypsin | ~2.5 min | > 42 h | > 1000 | [1] |
| G-protein-binding peptide (DKLYWWEFL) | N-Me-L (at P1' position) | Trypsin | ~2.5 min | > 42 h | > 1000 | [1] |
| G-protein-binding peptide (DKLYWWEFL) | N-Me-Y (at P2' position) | Trypsin | ~2.5 min | > 42 h | > 1000 | [1] |
| Pentapeptide | N-methylated (R1=Me) | Elastase | Not specified | 3-fold increase compared to non-methylated | ~3 | [5] |
| Anoplin analogs | N-methylation at sensitive cleavage sites | Trypsin and Chymotrypsin | Not specified | 10⁴-10⁶ times increased stability | 10,000 - 1,000,000 | [6] |
Visualizing the Protective Mechanism of N-Methylation
The following diagram illustrates how N-methylation sterically hinders the binding of proteases to the peptide backbone, thereby preventing enzymatic cleavage.
Caption: N-methylation introduces steric bulk that hinders protease binding.
Experimental Protocols for Assessing Enzymatic Stability
A standardized approach is crucial for accurately comparing the stability of N-methylated and non-methylated peptides. The following outlines a general experimental workflow.
Peptide Synthesis and Purification
-
Solid-Phase Peptide Synthesis (SPPS): Both the non-methylated and N-methylated peptides are synthesized, typically using Fmoc chemistry.[1][3] For N-methylated peptides, either pre-synthesized Fmoc-N-Me-amino acids are incorporated, or on-resin N-methylation is performed.[7]
-
Purification: Crude peptides are purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve >95% purity.[1]
-
Characterization: The identity and purity of the synthesized peptides are confirmed by mass spectrometry (MS) and analytical RP-HPLC.[1]
Enzymatic Stability Assay
-
Peptide Incubation: A stock solution of the peptide is prepared and diluted to a final concentration (e.g., 1 mM) in a buffer solution containing the protease of interest (e.g., trypsin, chymotrypsin, or human serum).[8] The mixture is incubated at 37°C.
-
Time-Course Sampling: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Reaction Quenching: The enzymatic reaction in each aliquot is stopped by adding a quenching solution, such as trichloroacetic acid (TCA), or by heat inactivation.[8]
-
Sample Preparation: Precipitated proteins are removed by centrifugation.[8]
Analysis of Peptide Degradation
-
RP-HPLC Analysis: The amount of intact peptide remaining in the supernatant at each time point is quantified using RP-HPLC.[9][10] The peak area corresponding to the intact peptide is monitored.
-
LC-MS Analysis: Liquid chromatography-mass spectrometry (LC-MS) can be used for more detailed analysis, including the identification of cleavage products.[9][11]
-
Data Analysis: The percentage of intact peptide remaining is plotted against time. The half-life (t½) of the peptide is calculated from the degradation curve, often using a one-phase decay model.[9][12]
The following diagram outlines the typical experimental workflow for assessing the enzymatic stability of peptides.
Caption: A general workflow for assessing peptide enzymatic stability.
Conclusion
N-methylation is a highly effective and widely adopted strategy for enhancing the enzymatic stability of therapeutic peptides. The introduction of a methyl group on the peptide backbone provides a steric shield that significantly hinders proteolytic degradation, leading to a longer in vivo half-life. The experimental data consistently demonstrates a substantial increase in stability for N-methylated peptides compared to their unmodified counterparts. For researchers and drug developers, the systematic assessment of enzymatic stability using the described protocols is essential for the rational design and optimization of next-generation peptide therapeutics with improved pharmacokinetic properties.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
N-Methyl-Beta-Alanine in Peptide Therapeutics: A Comparative Analysis of Permeability
For researchers, scientists, and drug development professionals, enhancing the permeability of peptide-based drugs is a critical challenge. N-methylation, a key chemical modification strategy, has emerged as a powerful tool to improve the pharmacokinetic properties of peptides. This guide provides a comparative analysis of peptide permeability, with a focus on the impact of incorporating N-methyl-beta-alanine and other N-methylated amino acids, supported by experimental data and detailed protocols.
The introduction of a methyl group to the amide nitrogen of a peptide backbone, a modification exemplified by the use of N-methyl-beta-alanine, can significantly enhance a peptide's ability to traverse cellular membranes. This improvement is attributed to several factors, including increased lipophilicity, reduced hydrogen bond donor capacity, and conformational rigidification, which collectively lower the energy barrier for membrane transit.
Quantitative Analysis of N-Methylation on Peptide Permeability
The following table summarizes experimental data from various studies, showcasing the quantitative impact of N-methylation on the permeability of different peptides. While specific data for N-methyl-beta-alanine is not extensively available in the public domain, the provided data for other N-methylated amino acids serves as a strong indicator of the expected improvements.
| Peptide Scaffold | Modification | Permeability Assay | Apparent Permeability (Papp) (cm/s) | Fold Increase | Oral Bioavailability | Reference |
| Cyclic Hexapeptide (Veber-Hirschmann analog) | Non-methylated | In vivo | - | - | Not bioavailable | [1][2] |
| Cyclic Hexapeptide (Veber-Hirschmann analog) | Tri-N-methylated | In vivo | - | - | 10% in rats | [1][2] |
| Cyclic Peptide 1 | Non-methylated | Caco-2 | 1 x 10⁻⁶ | - | - | [3] |
| Cyclic Peptide 1 (designed N-methylation) | N-methylated | Caco-2 | 21 x 10⁻⁶ | 21 | - | [3] |
| Cyclic Peptide Scaffold A | Non-methylated | RRCK | - | - | - | [4] |
| Cyclic Peptide Scaffold A | Partially N-methylated | RRCK | - | 3 to 10-fold | - | [4] |
| Cyclic Peptide Scaffold B | Non-methylated | RRCK | - | - | - | [4] |
| Cyclic Peptide Scaffold B | Partially N-methylated | RRCK | - | 3 to 10-fold | - | [4] |
| Cyclic Hexa-Ala Peptide | Non-methylated | Caco-2 | Low | - | - | [5] |
| N-methylated Hexa-Ala Peptide Derivatives (10 of 54) | Multiple N-methylations | Caco-2 | High (similar to testosterone) | Significant | - | [5] |
Experimental Protocols
The assessment of peptide permeability is crucial for predicting in vivo absorption. The two most common and accepted in vitro models are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput screening tool that assesses the passive diffusion of a compound across an artificial lipid membrane. It is a cell-free assay that provides a measure of a compound's lipophilicity and its ability to cross a hydrophobic barrier.
Methodology:
-
Membrane Preparation: A filter plate is coated with a solution of lipids (e.g., 1% lecithin in dodecane) to form an artificial membrane.
-
Donor and Acceptor Plates: The experimental setup consists of a donor plate and an acceptor plate. The donor plate contains the peptide solution, while the acceptor plate contains a buffer solution.
-
Incubation: The donor plate is placed on top of the acceptor plate, allowing the peptide to diffuse from the donor to the acceptor compartment through the artificial membrane. The assembly is typically incubated for several hours at room temperature.
-
Quantification: After incubation, the concentration of the peptide in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.
-
Permeability Calculation: The apparent permeability coefficient (Pe) is calculated based on the amount of peptide that has crossed the membrane over time.
Caco-2 Cell Permeability Assay
The Caco-2 cell permeability assay is considered the gold standard for in vitro prediction of human intestinal absorption. Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable filter supports in a transwell plate and cultured for approximately 21 days to form a differentiated and polarized monolayer.
-
Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and/or by assessing the permeability of a low-permeability marker, such as Lucifer yellow.
-
Permeability Assay: The peptide solution is added to the apical (AP) side of the monolayer, and the appearance of the peptide in the basolateral (BL) compartment is monitored over time. To assess active efflux, the transport can also be measured from the basolateral to the apical side (BL-AP).
-
Sample Analysis: Samples are collected from the basolateral and/or apical compartments at various time points and the peptide concentration is quantified by LC-MS/MS.
-
Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the apical compartment.[6]
Visualizing Experimental Workflows
To better illustrate the experimental processes, the following diagrams were created using the DOT language.
Logical Relationship of N-Methylation to Improved Permeability
The structural and physicochemical changes induced by N-methylation directly contribute to enhanced peptide permeability.
References
- 1. scite.ai [scite.ai]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
in vitro comparison of N-methyl-beta-alanine and beta-alanine
An In Vitro Comparative Analysis of N-methyl-beta-alanine and beta-alanine
This guide provides a detailed in vitro comparison of N-methyl-beta-alanine and its parent compound, beta-alanine. The following sections objectively evaluate their biochemical properties and cellular functions, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Biochemical and Cellular Properties
Beta-alanine is a naturally occurring beta-amino acid that serves as the rate-limiting precursor for the synthesis of carnosine, a dipeptide with significant intracellular buffering capacity.[1] In contrast, N-methyl-beta-alanine is a methylated derivative of beta-alanine. While sharing a structural backbone, the addition of a methyl group to the amino group of beta-alanine alters its biochemical characteristics and interactions with cellular machinery.
Enzymatic Methylation
A key in vitro comparison comes from the study of N-methyltransferase (NMTase) from Limonium latifolium leaves, which catalyzes the synthesis of beta-alanine betaine from beta-alanine through successive methylation steps. This enzyme utilizes both beta-alanine and N-methyl-beta-alanine as substrates. The apparent Michaelis-Menten constants (Kₘ) for the methylation of these substrates were determined to be very similar, suggesting comparable binding affinities to the enzyme under the tested conditions.[2]
Table 1: Michaelis-Menten Constants (Kₘ) for N-methyltransferase
| Substrate | Apparent Kₘ (mM) |
| beta-Alanine | 5.3[2] |
| N-methyl-beta-alanine | 5.7[2] |
Receptor Interactions
Beta-alanine is recognized as a neurotransmitter with agonist activity at several receptor sites. It interacts with glycine receptors (strychnine-sensitive), the glycine co-agonist site on the NMDA receptor complex (strychnine-insensitive), GABA-A receptors, and GABA-C receptors.[3] It also plays a role in blocking glial GABA uptake mediated by GAT proteins.[3]
N-methyl-beta-alanine's receptor interaction profile is less characterized. However, its structural analog, β-N-methylamino-L-alanine (BMAA), a known neurotoxin, demonstrates agonist properties at NMDA receptors and is a low-affinity agonist of metabotropic glutamate receptors (Qp).[4][5] It is important to note that while structurally related, the toxicological profiles of N-methyl-beta-alanine and BMAA are distinct.
Cellular Transport
The uptake of beta-alanine into cells is an active process. In skeletal muscle, it shares a transporter (Tau-T) with taurine, and its transport is dependent on Na⁺ and Cl⁻.[1][6] The release of beta-alanine from hippocampal slices is mediated by uptake carriers operating in reverse and is Na⁺-dependent but Ca²⁺-independent.[7] In the visual system of Drosophila, a specific beta-alanine transporter, BalaT, is essential for neurotransmission.[8]
Information regarding the specific transporters for N-methyl-beta-alanine is limited in the available literature. However, the N-methylation of amino acids is a strategy used in drug development to enhance membrane permeability.[9]
In Vitro Experimental Methodologies
Determination of N-methyltransferase Kinetics
The kinetic parameters of N-methyltransferase for beta-alanine and N-methyl-beta-alanine were determined using a purified enzyme preparation from Limonium latifolium leaves. The experimental protocol involved the following key steps:
-
Enzyme Purification: The NMTase was purified approximately 1,890-fold using a multi-step process including polyethylene glycol precipitation, heat treatment, anion-exchange chromatography, gel filtration, native polyacrylamide gel electrophoresis, and substrate affinity chromatography.[2]
-
Enzyme Assay: The NMTase activity was assayed by measuring the incorporation of the radiolabeled methyl group from S-adenosyl-L-[¹⁴C-methyl]methionine into the methyl acceptor substrates (beta-alanine or N-methyl-beta-alanine).
-
Kinetic Analysis: The apparent Kₘ values were determined by measuring the initial reaction velocities at varying concentrations of the methyl acceptor substrates while keeping the concentration of S-adenosyl-L-methionine constant. The data were then fitted to the Michaelis-Menten equation.[2]
Signaling and Metabolic Pathways
Beta-alanine's primary metabolic role is its incorporation into carnosine, a process catalyzed by carnosine synthetase.[10] Carnosine plays a crucial role in intracellular pH buffering, which is particularly important during high-intensity exercise.[1] Furthermore, in vitro studies on C2C12 myotubes have shown that beta-alanine can enhance oxidative metabolism by increasing the expression of proteins like PPARβ/δ and TFAM, leading to increased mitochondrial content and oxygen consumption.[11]
The metabolic fate of N-methyl-beta-alanine is primarily characterized by its role as an intermediate in the synthesis of beta-alanine betaine in certain plants.[2] Its broader impact on mammalian cellular signaling pathways is not as well-documented as that of beta-alanine.
Summary and Conclusion
In vitro evidence reveals distinct yet related biochemical profiles for N-methyl-beta-alanine and beta-alanine. While they exhibit similar affinities as substrates for N-methyltransferase in the specific context of plant secondary metabolism, their broader physiological roles diverge significantly. Beta-alanine is well-established as a precursor to the functionally important dipeptide carnosine and a modulator of oxidative metabolism and neurotransmission. The in vitro bioactivity of N-methyl-beta-alanine is less extensively studied, with current knowledge primarily centered on its role as a metabolic intermediate in certain species. Further research is warranted to fully elucidate the comparative effects of these compounds on mammalian cells, particularly concerning receptor interactions, cellular transport, and downstream signaling events.
References
- 1. International society of sports nutrition position stand: Beta-Alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beta-Alanine betaine synthesis in the Plumbaginaceae. Purification and characterization of a trifunctional, S-adenosyl-L-methionine-dependent N-methyltransferase from Limonium latifolium leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beta-alanine as a small molecule neurotransmitter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beta-N-methylamino-L-alanine neurotoxicity: requirement for bicarbonate as a cofactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. beta-N-methylamino-L-alanine is a low-affinity agonist of metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ergogenic Effects of β-Alanine and Carnosine: Proposed Future Research to Quantify Their Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Beta-alanine release from the adult and developing hippocampus is enhanced by ionotropic glutamate receptor agonists and cell-damaging conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The β-alanine transporter BalaT is required for visual neurotransmission in Drosophila | eLife [elifesciences.org]
- 9. benchchem.com [benchchem.com]
- 10. Protective Functions of β-Alanyl-L-Histidine and Glycyl-L-Histidyl-L-Lysine Glycoconjugates and Copper in Concert | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 3-(Methylamino)propanoic Acid: A Comprehensive Guide
For Immediate Implementation by Laboratory Professionals
This document provides a detailed, step-by-step guide for the safe and compliant disposal of 3-(Methylamino)propanoic acid, ensuring the safety of laboratory personnel and the protection of the environment. The following procedures are designed to supplement, not replace, institutional and regulatory guidelines.
I. Essential Safety and Hazard Information
Before handling or disposing of this compound, it is crucial to be aware of its potential hazards. While some forms of this chemical may not be classified as hazardous, it is imperative to handle it with care, adhering to standard laboratory safety protocols.
| Hazard Classification | GHS Hazard Statement | Precautionary Statement (Disposal) |
| Skin Corrosion/Irritation | H315: Causes skin irritation | P264: Wash skin thoroughly after handling. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Aquatic Toxicity | May be harmful to aquatic life | P273: Avoid release to the environment. |
| General Disposal | - | P501: Dispose of contents/container to an approved waste disposal plant. [1] |
II. Step-by-Step Disposal Protocol
The proper disposal of this compound and its associated waste is a critical component of laboratory safety. The following workflow outlines the necessary steps for compliant disposal.
1. Waste Identification and Segregation:
-
Solid Waste: This includes any unused or expired solid this compound, as well as contaminated disposables like weigh boats, gloves, and wipes.[1]
-
Aqueous/Liquid Waste: This category comprises all aqueous solutions containing this compound.
2. Waste Collection:
-
Obtain designated and properly labeled hazardous waste containers from your institution's Environmental Health and Safety (EHS) department.[1] Use separate containers for solid and liquid waste.
-
Solid Waste: Collect solid waste in its original container or a clearly labeled, sealed waste bag and place it within the designated solid hazardous waste container.[1]
-
Aqueous/Liquid Waste: Collect all aqueous solutions in a designated aqueous hazardous waste container.[1] Do not mix this waste with other incompatible wastes.
3. Decontamination of Labware:
-
Disposable Labware: Items such as pipette tips and plastic tubes that have come into contact with the chemical should be placed in the solid hazardous waste container.
-
Non-disposable Labware: Glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or isopropanol). This rinsate must be collected and disposed of as hazardous liquid waste.
4. Spill Management:
-
In the event of a spill, restrict access to the area.
-
For powdered material, prevent dust from becoming airborne.
-
Cover the spill with an inert absorbent material.
-
Carefully sweep or scoop the absorbed material into a designated solid hazardous waste container.[1]
-
Decontaminate the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.[1]
5. Final Disposal:
-
Ensure all waste containers are securely sealed, properly labeled with their contents, and stored in a designated secondary containment area away from incompatible materials.[1]
-
Follow your institution's specific procedures for the final pickup and disposal of hazardous waste by the EHS department.[1]
-
Never dispose of chemical waste in standard trash or down the sanitary sewer unless explicitly permitted by your EHS office for neutralized, non-hazardous materials. [1] Some non-hazardous amino acids may be suitable for drain disposal if the pH is neutral and they are not contaminated with other hazardous substances.[2][3] However, always confirm with institutional policies.
III. Regulatory Compliance
Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste according to federal, state, and local regulations.[4] In the United States, the Environmental Protection Agency (EPA) provides guidelines for waste classification under the Resource Conservation and Recovery Act (RCRA). It is the responsibility of the waste generator to ensure complete and accurate classification.
Disclaimer: This document provides general guidance. Always consult your institution's specific safety protocols and the official Safety Data Sheet (SDS) provided by the manufacturer for the most comprehensive and compliant disposal procedures.
References
Essential Safety and Operational Guide for 3-(Methylamino)propanoic Acid
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-(Methylamino)propanoic acid in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed, upon skin contact, or if inhaled, and it can cause serious eye irritation[1]. Adherence to the following PPE guidelines is mandatory to ensure personal safety.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) |
| Acute Toxicity, Oral | GHS07 | Warning | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | GHS07 | Warning | Harmful in contact with skin[1] |
| Acute Toxicity, Inhalation | GHS07 | Warning | Harmful if inhaled[1] |
| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation |
| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation |
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Engineering Controls | Chemical Fume Hood | Use only in a chemical fume hood to minimize inhalation exposure[1]. |
| Hand Protection | Chemical-resistant gloves | Wear suitable gloves. Neoprene or nitrile rubber gloves are recommended. |
| Eye and Face Protection | Safety goggles | Chemical splash goggles are required. A face shield should be worn when there is a potential for splashing[2][3]. |
| Body Protection | Laboratory coat | Wear a standard laboratory coat. For larger quantities or increased splash risk, a chemical-resistant apron is advised[4]. |
| Respiratory Protection | Respirator | An approved mask or respirator should be worn, especially if working outside a fume hood or if dust is generated[1]. |
Operational Protocol: Step-by-Step Handling Procedure
1. Preparation and Pre-Handling Check:
- Ensure the chemical fume hood is operational and the sash is at the appropriate height.
- Verify that all required PPE is available and in good condition.
- Locate the nearest safety shower and eyewash station.
- Prepare all necessary equipment and reagents before handling the chemical.
2. Weighing and Transfer:
- Conduct all weighing and transfer operations within the chemical fume hood to contain any dust or vapors.
- Use a spatula for handling the solid material to avoid generating dust.
- If dissolving in a solvent, add the solid to the solvent slowly to prevent splashing.
3. During the Experiment:
- Keep the container with this compound closed when not in use.
- Avoid direct contact with the substance. Use tongs or other appropriate tools to handle containers.
- Continuously monitor the experiment for any signs of unexpected reactions.
4. Post-Experiment and Decontamination:
- Decontaminate all surfaces and equipment that have come into contact with the chemical using an appropriate cleaning agent.
- Remove PPE carefully to avoid contaminating skin or clothing. Gloves should be removed last.
- Wash hands thoroughly with soap and water after removing gloves[1].
Emergency Procedures
| Incident | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers. Seek immediate medical attention[1]. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. If irritation persists, seek medical attention[1]. |
| Inhalation | Move the person to fresh air. If breathing is difficult or symptoms persist, seek medical attention[1]. |
| Ingestion | Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention[1]. |
| Accidental Spill | Evacuate the area. Wear appropriate PPE. Mix the spilled material with an inert absorbent such as sand or vermiculite. Sweep up the mixture and place it in a tightly closed container for disposal[1]. Do not allow the material to enter drains or water courses[1]. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
1. Waste Collection:
- Collect all solid waste, including contaminated absorbent materials and disposable PPE, in a designated, labeled, and sealed hazardous waste container.
- Collect all liquid waste containing the chemical in a separate, labeled, and sealed hazardous waste container. Do not mix with other incompatible wastes.
2. Labeling and Storage:
- Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".
- Store waste containers in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.
3. Final Disposal:
- Dispose of the hazardous waste through a licensed environmental disposal company, following all local, state, and federal regulations[1][5]. Do not dispose of it down the drain or in regular trash.
Workflow for Handling this compound
The following diagram illustrates the standard operational workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
